N,N-Diethyl-p-phenylenediamine sulfate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7653. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLDJQABCMPYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86156-59-4, 93-05-0 (Parent) | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86156-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301015702 | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light pink odorless solid; [VWR International MSDS] | |
| Record name | p-Amino-N,N-diethylaniline sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6283-63-2, 6065-27-6 | |
| Record name | Diethyl-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N,N-diethylaniline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-diethylbenzene-1,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP19T3GDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Diethyl-p-phenylenediamine sulfate chemical properties and structure
An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine Sulfate (B86663)
Abstract
N,N-Diethyl-p-phenylenediamine sulfate (DPD sulfate) is a versatile aromatic amine salt with significant applications in analytical chemistry and various industrial processes.[1][2] Primarily recognized as the key indicator reagent in the DPD method for quantifying free and total chlorine residuals in water, it is indispensable for water quality monitoring and treatment.[3] Its utility extends to the spectrophotometric determination of various drugs containing phenolic or aromatic amino groups.[4] Furthermore, DPD sulfate serves as a crucial intermediate in the synthesis of azo dyes and as a color developing agent in photography.[1][2][4] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and detailed experimental protocols for its principal applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is the sulfuric acid salt of N,N-Diethyl-p-phenylenediamine.[2] The basic structure comprises a phenylenediamine core substituted with two ethyl groups on one of the amine functions.[2]
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 6283-63-2 | [1][5] |
| Molecular Formula | C₁₀H₁₈N₂O₄S | [1][5][6] |
| Molecular Weight | 262.33 g/mol | [1][7] |
| IUPAC Name | N¹,N¹-diethylbenzene-1,4-diamine; sulfuric acid | [5][7] |
| Synonyms | DPD sulfate, 4-Amino-N,N-diethylaniline sulfate, N,N-Diethyl-1,4-phenylenediammonium sulfate | [1][7] |
| InChI Key | AYLDJQABCMPYEN-UHFFFAOYSA-N | [5][6][7] |
| SMILES | CCN(CC)C1=CC=C(N)C=C1.OS(O)(=O)=O |[5][7][8] |
Physicochemical and Spectral Properties
DPD sulfate is typically a white to pale brown crystalline powder.[1][5][8] It is known to be sensitive to light and air.[4][9]
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White to pale brown crystalline powder | [1][5][10] |
| Melting Point | 182 - 189 °C | [1][5] |
| Boiling Point | 274 - 275 °C | [11] |
| Solubility | Soluble in water (100 mg/mL) and alcohol. | [4][11][12] |
| pH | 2.0 - 2.2 (50 g/L in H₂O at 20 °C) |
Spectral Information Spectral data for this compound is available across various databases. This includes ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (GC-MS) data, which can be used for structural confirmation and purity assessment.[5][7][14]
Synthesis Overview
The synthesis of this compound is generally achieved through a multi-step process.[2][15] A common pathway involves the nitrosation of N,N-diethylaniline using sodium nitrite (B80452) in an acidic medium to form p-nitroso-N,N-diethylaniline hydrochloride.[2] This intermediate is then reduced, typically with iron powder or zinc powder in hydrochloric acid, to yield p-amino-N,N-diethylaniline.[2][15] The final step involves neutralization followed by salting with sulfuric acid to precipitate the this compound product.[2]
Key Applications
The unique redox properties of DPD sulfate make it a valuable reagent in several fields.
-
Water Quality Analysis : It is the standard chromogenic indicator for measuring free and total chlorine in water via the DPD method, which is approved by regulatory bodies like the U.S. EPA.[16][3] The reaction with chlorine produces a magenta-colored compound, the intensity of which is proportional to the chlorine concentration.[16][17]
-
Pharmaceutical Analysis : DPD sulfate is used for the spectrophotometric determination of drugs that possess a phenolic group (e.g., salbutamol (B1663637) sulphate, ritodrine (B1199850) hydrochloride) or an aromatic amino group (e.g., dapsone, sulfamethoxazole).[4][18][19] The method relies on an oxidative coupling reaction to produce a colored product suitable for quantification.[18][19]
-
Dye and Pigment Industry : It serves as a key intermediate in the manufacturing of various dyes, particularly azo dyes.[1][20]
-
Photography : The compound has been utilized as a color developing agent in photographic processes.[4]
Experimental Protocols
Protocol: DPD Colorimetric Method for Free and Total Chlorine
This protocol describes the determination of chlorine concentration in water samples using a colorimeter or spectrophotometer. The method is based on the reaction of DPD with chlorine to form a magenta color, which is measured photometrically at or near 515 nm.[16][3][21]
Caption: Workflow for the DPD Colorimetric Method.
Methodology:
-
Sample Collection : Collect the water sample immediately before analysis, avoiding excessive light and agitation.[22]
-
Instrument Zeroing :
-
Rinse a clean sample cell (cuvette) with the sample water.
-
Fill the cell to the 10 mL mark with the sample.
-
Place the cell into the colorimeter or spectrophotometer and zero the instrument to establish a baseline.[17]
-
-
Free Chlorine Measurement :
-
Remove the zeroed sample cell.
-
Add the contents of one DPD Reagent powder pillow or one DPD tablet for free chlorine.
-
Immediately cap the cell and shake vigorously for 20 seconds.[17]
-
Place the cell back into the instrument.
-
The reading should be taken within one minute of reagent addition. The result is displayed in mg/L of free chlorine.[3]
-
-
Total Chlorine Measurement :
-
Use a fresh water sample.
-
Follow the same procedure as for free chlorine, but use the DPD Total Chlorine Reagent (which contains potassium iodide).
-
After adding the reagent and mixing, allow for a reaction time of at least 3 minutes before taking the reading.[22]
-
The instrument will display the result in mg/L of total chlorine.
-
-
Interference Correction : Oxidized manganese is a common interference. To correct for this, add 0.5 mL of sodium arsenite solution to 100 mL of sample and mix before adding the DPD reagent.[22]
Protocol: Spectrophotometric Determination of Phenolic/Amine Drugs
This protocol outlines a general method for quantifying drugs with phenolic or aromatic amine groups using DPD sulfate, based on an oxidative coupling reaction with potassium iodate (B108269) (KIO₄) as the oxidant.[18][19]
Caption: Reaction pathway for spectrophotometric drug determination.
Methodology:
-
Standard Solution Preparation : Prepare a stock solution of the drug to be analyzed (e.g., 0.1 mg/mL) in deionized water. If necessary, use a small amount of acid (e.g., HCl) to aid dissolution.[23] Also prepare fresh solutions of DPD sulfate (e.g., 4.75 x 10⁻⁴ mol L⁻¹) and potassium iodate (KIO₄).[19]
-
Calibration Curve Construction :
-
Pipette appropriate volumes of the stock drug solution into a series of 10 mL volumetric flasks to create a range of standard concentrations (e.g., 1-25 µg/mL).[18]
-
To each flask, add the DPD sulfate solution and the KIO₄ solution. The optimal pH must be set; for phenolic drugs, an alkaline medium (e.g., NaOH) is used, while for aromatic amines, an acidic medium (e.g., HCl) is required.[19]
-
Allow the reaction to proceed. For aromatic amines, heating on a water bath (e.g., 60°C for 10 minutes) may be necessary to facilitate color development.[19]
-
After cooling to room temperature, dilute to the 10 mL mark with deionized water.
-
-
Absorbance Measurement :
-
Measure the absorbance of each solution against a reagent blank (containing all reagents except the drug).
-
For aromatic amine drugs, the resulting red-colored product typically has a maximum absorbance (λmax) around 550 nm.[18][19]
-
For phenolic drugs, the green-colored product has a λmax around 670 nm.[18][19]
-
-
Sample Analysis : Prepare the sample solution (e.g., from a crushed tablet) and treat it in the same manner as the standards. Determine its concentration by comparing its absorbance to the calibration curve.
Safety and Handling
This compound is harmful if swallowed and can cause serious eye irritation.[4][24] It may also cause skin sensitization upon contact.[9] Standard laboratory safety precautions should be employed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[9][24] The material should be stored in a tightly closed container in a dry, well-ventilated place, away from light and strong oxidizing agents.[4][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Comparing Chlorine Measurement Methods [ysi.com]
- 4. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. This compound | C10H18N2O4S | CID 80166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. This compound | 6283-63-2 [chemicalbook.com]
- 12. This compound CAS#: 6065-27-6 [m.chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. This compound(6283-63-2) IR Spectrum [chemicalbook.com]
- 15. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 16. hydroinstruments.com [hydroinstruments.com]
- 17. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
- 18. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. nbinno.com [nbinno.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 23. researchgate.net [researchgate.net]
- 24. chemos.de [chemos.de]
The Role of DPD Sulfate in Laboratory Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N,N-Diethyl-p-phenylenediamine (DPD) sulfate (B86663) is a versatile chromogenic reagent with significant applications in analytical chemistry and various research and development sectors. Its utility is primarily centered on its ability to undergo a distinct color change upon oxidation, forming the basis of sensitive spectrophotometric and colorimetric assays. This guide provides a comprehensive overview of the core uses of DPD sulfate in laboratory research, with a focus on its applications in water quality analysis, pharmaceutical quality control, and its role as a substrate in enzymatic reactions relevant to biological research and drug development.
Core Applications of DPD Sulfate
The principal applications of DPD sulfate in a laboratory setting are rooted in its redox chemistry. The compound is oxidized to a stable, magenta-colored radical cation, known as a Würster dye, which exhibits a strong absorbance at approximately 551 nm. This reaction forms the basis of quantitative analysis for various oxidizing agents.
Quantification of Chlorine in Water Samples
DPD sulfate is the standard reagent in the widely used DPD method for measuring free and total chlorine in water. This method is a cornerstone of water quality testing in municipal, environmental, and industrial settings. The reaction proceeds as follows:
-
Free Chlorine: DPD reacts immediately with free chlorine (hypochlorous acid and hypochlorite (B82951) ions) to produce the characteristic magenta color.
-
Total Chlorine: To measure total chlorine, which includes both free and combined chlorine (chloramines), potassium iodide is added. The iodide is oxidized by chloramines to iodine, which in turn oxidizes DPD.
The intensity of the resulting color is directly proportional to the chlorine concentration and can be measured using a colorimeter or spectrophotometer.
Spectrophotometric Determination of Pharmaceuticals
DPD sulfate serves as a valuable analytical reagent in the quality control of pharmaceutical formulations. It is used to quantify drugs that possess phenolic or aromatic amine functional groups. The method involves the oxidation of DPD by an oxidizing agent like potassium iodate (B108269) (KIO4), followed by a coupling reaction with the drug molecule to produce a colored product.
-
Drugs with a phenolic group (e.g., salbutamol (B1663637) sulfate, ritodrine (B1199850) hydrochloride) typically yield a green-colored product.[1][2][3]
-
Drugs with an aromatic amino group (e.g., dapsone (B1669823) hydrochloride, sulfamethoxazole) produce a red-colored product.[1][2][3]
This method is advantageous due to its simplicity, sensitivity, and applicability to a range of pharmaceutical compounds.
Peroxidase Substrate and Detection of Reactive Oxygen Species (ROS)
DPD sulfate can act as a chromogenic substrate for peroxidases, such as horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of DPD, leading to the formation of the colored radical cation. This reaction is fundamental to various biochemical assays, including ELISAs, where HRP is a common enzyme label.
Furthermore, this reaction allows for the sensitive detection of hydrogen peroxide and other reactive oxygen species. Since ROS like H₂O₂ are crucial signaling molecules in various cellular pathways, DPD-based assays can be employed as an indirect tool to study cellular signaling and oxidative stress. For instance, an increase in H₂O₂ concentration, detectable through the DPD method, can indicate the activation of specific signaling cascades, such as those involved in inflammation or apoptosis.
Data Presentation
The following tables summarize key quantitative data for the primary applications of DPD sulfate.
Table 1: Quantitative Parameters for Spectrophotometric Analysis of Pharmaceuticals using DPD Sulfate
| Drug | Functional Group | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| Salbutamol Sulfate | Phenolic | 670 | 1–7 | 0.14 |
| Ritodrine HCl | Phenolic | 670 | 2–22 | 0.21 |
| Isoxsuprine HCl | Phenolic | 670 | 1–17 | 0.51 |
| Dapsone HCl | Aromatic Amine | 550 | 1.5–12 | 0.44 |
| Sulfamethoxazole | Aromatic Amine | 550 | 2–25 | 0.33 |
| Sulfadiazine | Aromatic Amine | 550 | 2–21 | 0.37 |
Data sourced from Nagaraja et al. (2010).[1][2][3]
Table 2: Optimal Conditions for DPD-based Assays
| Assay | Parameter | Optimal Value |
| H₂O₂ Determination | pH | 3.0 |
| DPD Concentration | 20 mM | |
| Fe(II) Concentration (Fenton system) | 1.5 mM | |
| Reaction Time | 45 seconds | |
| Pharmaceutical Analysis (Phenolic drugs) | Temperature | 60 ± 5 °C |
| Reaction Time | 10 minutes | |
| Pharmaceutical Analysis (Amine drugs) | Temperature | 60 ± 5 °C |
| Reaction Time | 10 minutes |
Data for H₂O₂ determination sourced from a study on the Fenton-DPD method.
Experimental Protocols
Protocol 1: DPD Colorimetric Method for Total Chlorine in Water
Principle: This method is a colorimetric adaptation of the DPD titrimetric method. DPD is oxidized by chlorine, producing a magenta color, the intensity of which is proportional to the total chlorine concentration. The measurement is performed using a spectrophotometer or colorimeter.
Reagents:
-
Phosphate (B84403) Buffer Solution: Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in distilled water. Add 100 mL of distilled water in which 0.8 g of disodium (B8443419) EDTA dihydrate has been dissolved. Dilute to 1 L with distilled water.
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate (B1200264) or 1.1 g of anhydrous DPD sulfate in chlorine-free distilled water containing 8 mL of 1+3 H₂SO₄ and 0.2 g of disodium EDTA dihydrate. Make up to 1 L. Store in a brown, glass-stoppered bottle.
-
Potassium Iodide (KI): Analytical grade crystals.
Procedure:
-
To a 10 mL sample in a cuvette or test tube, add the contents of one DPD Total Chlorine reagent powder pillow (commercially available combined reagent is recommended).
-
Alternatively, add 0.5 mL of phosphate buffer and a small crystal of KI. Then add 0.5 mL of DPD indicator solution.
-
Cap the cuvette and invert several times to mix thoroughly.
-
Allow a reaction time of at least 3 minutes but no more than 6 minutes for color development.
-
Measure the absorbance at 515-530 nm using a spectrophotometer or colorimeter that has been zeroed with an untreated sample.
-
Determine the chlorine concentration from a calibration curve prepared with standards of known chlorine concentration.
Protocol 2: Spectrophotometric Determination of Aromatic Amine Drugs
Principle: DPD is oxidized by potassium iodate (KIO₄) in an acidic medium. The oxidized DPD then couples with an aromatic amine-containing drug to form a stable, red-colored product, with absorbance measured at 550 nm.
Reagents:
-
DPD Sulfate (PADMA) Solution: 4.75 x 10⁻⁴ mol/L.
-
Hydrochloric Acid (HCl): 0.01 mol/L.
-
Potassium Iodate (KIO₄): 1.7 x 10⁻⁴ mol/L.
-
Drug Standard Solutions: Prepare a stock solution of the specific aromatic amine drug and create a series of dilutions for the calibration curve.
Procedure:
-
Pipette aliquots of the drug standard solution into a series of 10 mL volumetric flasks.
-
To each flask, add 1 mL of 4.75 x 10⁻⁴ mol/L DPD sulfate solution, 1 mL of 0.01 mol/L HCl, and 1 mL of 1.7 x 10⁻⁴ mol/L KIO₄.
-
Heat the flasks in a water bath at 60 ± 5 °C for 10 minutes.
-
Cool the flasks to room temperature.
-
Dilute to the mark with distilled water.
-
Measure the absorbance of the red solution at 550 nm against a reagent blank prepared in the same manner without the drug.
-
Plot the absorbance versus concentration to generate a calibration curve.
Protocol 3: Peroxidase Activity Assay using DPD Sulfate
Principle: Horseradish peroxidase (HRP) catalyzes the oxidation of DPD by hydrogen peroxide (H₂O₂), producing a colored product. The rate of color formation is proportional to the HRP activity.
Reagents:
-
Phosphate Buffer: 100 mM, pH 6.0-7.0.
-
DPD Sulfate Solution: Prepare a stock solution (e.g., 40 mM) in the phosphate buffer.
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a stock solution (e.g., 20 mM) in deionized water.
-
HRP Enzyme Solution: Prepare a stock solution of HRP and dilute to the desired concentration (e.g., in the pM to nM range) in the phosphate buffer.
Procedure:
-
In a 1 mL cuvette, combine the phosphate buffer, DPD sulfate solution (final concentration e.g., 1.5 mM), and the HRP enzyme solution.
-
Initiate the reaction by adding the H₂O₂ solution (final concentration e.g., 80 µM).
-
Quickly mix the solution by gentle inversion.
-
Immediately begin monitoring the increase in absorbance at 551 nm using a spectrophotometer, taking readings at regular intervals (e.g., every 15-30 seconds) for several minutes.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of the oxidized DPD product.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
Conclusion
N,N-Diethyl-p-phenylenediamine (DPD) sulfate is a robust and reliable reagent for quantitative analysis in various laboratory settings. Its primary applications in the determination of chlorine, the analysis of pharmaceutical compounds, and the detection of peroxidase activity and reactive oxygen species highlight its importance in quality control and biomedical research. The straightforward protocols and the distinct colorimetric response make DPD-based assays accessible and efficient for researchers, scientists, and drug development professionals.
References
- 1. The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl [mdpi.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
N,N-Diethyl-p-phenylenediamine Sulfate: A Comprehensive Technical Guide
CAS Number: 6283-63-2
Synonyms: 4-Amino-N,N-diethylaniline sulfate (B86663), DPD sulfate, N,N-Diethyl-1,4-phenylenediammonium sulfate
This technical guide provides an in-depth overview of N,N-Diethyl-p-phenylenediamine sulfate (DPD), a versatile chemical compound with significant applications in analytical chemistry and various industrial processes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, primary applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is the sulfate salt of N,N-Diethyl-p-phenylenediamine and is soluble in water and alcohol.[1][2] The compound is sensitive to light and may discolor upon exposure.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 6283-63-2 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₄S | [1][5] |
| Molecular Weight | 262.33 g/mol | [5][6] |
| Appearance | White to beige crystalline powder or crystals | [1][2][5] |
| Melting Point | 184 - 187 °C | [5][7] |
| Solubility | Soluble in water (100 mg/ml) and alcohol. | [2][4] |
| pH | 2.0-2.2 (5% aqueous solution) | [7] |
| Purity | ≥99% | [5] |
Primary Applications
The primary applications of this compound stem from its ability to form colored complexes in redox reactions.[1][5]
-
Water Quality Testing: It is widely used as a chromogenic indicator in the DPD method for determining free and total chlorine concentrations in water.[8] The reaction with free chlorine produces a magenta-colored compound, with the color intensity being directly proportional to the chlorine concentration.
-
Analytical Chemistry: DPD sulfate serves as a reagent for the spectrophotometric determination of various substances. This includes drugs containing phenolic or aromatic amino groups, such as salbutamol (B1663637) sulphate, ritodrine (B1199850) hydrochloride, and sulfamethoxazole.[1][2][9][10] It is also used to determine levels of other oxidizing agents like persulfates.[11]
-
Dye Intermediate: It is a key intermediate in the synthesis of azo dyes for the textile industry and is also used in hair dye formulations.[1][5][12]
-
Photography: The compound has been utilized as a color developing agent in photography.[1]
-
Other Industrial Uses: It finds application in the formulation of antioxidants and corrosion inhibitors.[5]
Experimental Protocols
DPD Colorimetric Method for Total Chlorine Determination
This protocol is a standard method for measuring the total chlorine residual in water samples.[13][14]
Materials:
-
N,N-Diethyl-p-phenylenediamine (DPD) Total Chlorine Reagent powder pillow
-
Spectrophotometer or colorimeter with a measurement wavelength of 530 nm or 520 nm[15]
-
Sample cells
-
Deionized water (for blank)
Procedure:
-
Blank Preparation: Fill a sample cell to the appropriate mark with the water sample (without reagent) to zero the instrument and compensate for any background color or turbidity.[16]
-
Sample Preparation: Take a fresh 5 mL or 10 mL water sample in a clean sample cell, depending on the reagent pillow specifications.[14][15]
-
Reagent Addition: Add the contents of one DPD Total Chlorine Reagent powder pillow to the sample cell.[14][15]
-
Reaction: Stopper the cell and shake for approximately 20 seconds to dissolve the reagent.[15] A pink color will develop in the presence of chlorine.[17]
-
Measurement: Allow a reaction time of at least three minutes, but no more than six minutes.[14] Place the sample cell into the spectrophotometer or colorimeter and measure the absorbance at 530 nm (or 520 nm).[15] The instrument will provide a direct reading of the total chlorine concentration in mg/L.
Interferences:
-
Oxidized Manganese: This is a common interference. To correct for this, a blank reading can be taken after treating the sample with sodium arsenite, which removes chlorine but not oxidized manganese.[13]
-
Copper: The presence of EDTA in the reagent formulation helps to overcome interference from copper.[13]
Caption: Workflow for DPD colorimetric determination of total chlorine.
Spectrophotometric Determination of Phenolic and Amine Drugs
This method is based on the coupling reaction of DPD with drugs containing phenolic or aromatic amine groups in the presence of an oxidizing agent (potassium periodate (B1199274), KIO₄).[10][18]
Materials:
-
This compound (DPD) solution
-
Potassium periodate (KIO₄) solution
-
Drug standard solutions and sample solutions
-
UV-VIS Spectrophotometer
-
1-cm matched glass cells
Procedure:
-
Reaction Mixture: In a series of flasks, add aliquots of the drug standard or sample solution.
-
Reagent Addition: Add a defined volume of DPD solution followed by a defined volume of KIO₄ solution. The analytical procedure involves the oxidation of DPD by KIO₄, followed by coupling with the drug.[18]
-
Color Development: Allow the reaction to proceed for the optimized time at a specific temperature. The coupling reaction results in a green-colored product for phenolic drugs (λmax at 670 nm) and a red-colored product for amine drugs (λmax at 550 nm).[10][18]
-
Measurement: Measure the absorbance of the resulting solution at the corresponding maximum wavelength against a reagent blank.
-
Quantification: Create a calibration curve by plotting the absorbance versus the concentration of the drug standards. Use this curve to determine the concentration of the drug in the sample solutions.
The linear range and limits of detection vary depending on the specific drug being analyzed.[10]
Caption: Reaction pathway for the spectrophotometric determination of drugs using DPD.
Safety and Handling
This compound is considered a hazardous substance.[3] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[7][19][20] It may also cause skin sensitization.[3]
Precautionary Measures:
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[7][19]
-
Handling: Avoid creating dust. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][19]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from direct sunlight.[7][20] Store at room temperature.[2][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3][7]
In case of exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[3][7][20]
Conclusion
This compound is a valuable reagent with broad utility, particularly in the colorimetric analysis of water quality and the spectrophotometric quantification of pharmaceuticals. Its well-characterized reactions and the availability of standardized methods make it an essential tool for analytical chemists. Proper handling and adherence to safety protocols are crucial when working with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 6283-63-2 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N,N-Diethyl-p-phenylenediamine =98.0 T 6283-63-2 C10H16N2 · H2SO4 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. discofinechem.com [discofinechem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CAS 6283-63-2: p-Amino-N,N-diethylaniline sulfate [cymitquimica.com]
- 13. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 14. dec.vermont.gov [dec.vermont.gov]
- 15. images.hach.com [images.hach.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. chemos.de [chemos.de]
- 20. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine (DPD) Sulfate Salt
Introduction
N,N-Diethyl-p-phenylenediamine (B1218992) sulfate (B86663) salt, commonly referred to as DPD sulfate, is a chemical compound widely utilized in analytical chemistry. Its primary application is as a chromogenic indicator in the DPD method for the quantification of free and total chlorine in water samples, a standard procedure in water quality monitoring for drinking water, swimming pools, and wastewater treatment.[1][2] This guide provides a comprehensive overview of the physical and chemical characteristics of DPD sulfate salt, its reaction mechanisms, and detailed experimental protocols for its principal application.
Physical and Chemical Characteristics
DPD sulfate salt is a white to light-brown or light pink crystalline powder that may discolor upon exposure to light.[3][4][5] It is known for its high solubility in water, a crucial property for its use in aqueous test solutions.
Table 1: Physical and Chemical Properties of DPD Sulfate Salt
| Property | Value | Reference(s) |
| Synonyms | DPD sulfate, 4-Amino-N,N-diethylaniline sulfate salt, N,N-Diethyl-1,4-phenylenediammonium sulfate | |
| CAS Number | 6283-63-2 | |
| Molecular Formula | C₁₀H₁₆N₂ · H₂SO₄ (or C₁₀H₁₈N₂O₄S) | [6] |
| Molecular Weight | 262.33 g/mol | [4] |
| Appearance | White to beige/light-brown crystalline powder or light pink odorless solid | [3][4][7] |
| Melting Point | 184 - 187 °C | [7] |
| Solubility in Water | 100 mg/mL | [8] |
| Purity (Assay) | ≥98.0% | [5] |
Chemical Reactivity and Applications
The utility of DPD sulfate salt is centered on its redox reaction with oxidizing agents, most notably free chlorine (hypochlorous acid and hypochlorite (B82951) ions). This reaction results in the formation of a stable, magenta-colored radical cation known as a Würster dye.[9][10] The intensity of this color is directly proportional to the concentration of free chlorine in the sample, allowing for quantitative analysis via colorimetric or spectrophotometric methods.
At high concentrations of chlorine, the colored radical can be further oxidized to a colorless imine product.[9][10] This can lead to a false-negative result or an underestimation of the chlorine concentration, defining the upper limit of the method's analytical range.[9][11]
Beyond water analysis, DPD sulfate is also used in the spectrophotometric determination of various analytes, including certain drugs with phenolic or aromatic amino groups, and as a peroxidase substrate. It also finds applications in dye manufacturing and as an intermediate in the synthesis of azo dyes.[12]
Experimental Protocols
DPD Colorimetric Method for Free and Total Chlorine Determination
This protocol outlines the standard procedure for measuring free and total chlorine in an aqueous sample using DPD sulfate salt. The method relies on the color change produced by the reaction of DPD with chlorine, which is then measured using a photometer or colorimeter at a wavelength of approximately 515 nm.[11]
1. Reagent Preparation:
-
DPD Indicator Solution: Dissolve a precisely weighed amount of DPD sulfate salt in reagent-grade water. This solution is notoriously unstable and prone to discoloration over time.[1] For enhanced stability, strong acids were traditionally used, but recent developments show that high concentrations (≥0.5 M) of inorganic chloride salts, such as NaCl, can significantly improve stability by preventing DPD dimerization.[1]
-
Phosphate (B84403) Buffer Solution: Prepare a phosphate buffer to maintain the sample pH between 6.0 and 7.0, the optimal range for the DPD-chlorine reaction.[1]
2. Experimental Workflow:
3. Measurement Procedure:
-
Free Chlorine:
-
Take a known volume of the water sample.
-
Add the phosphate buffer and DPD indicator solution.
-
Mix gently and immediately measure the absorbance using a photometer calibrated to zero with a blank sample (sample water without reagents). The resulting magenta color is proportional to the free chlorine concentration.
-
-
Total Chlorine:
-
To the solution from the free chlorine test, add a small amount of potassium iodide (KI).
-
The iodide acts as a catalyst to release chlorine from chloramines (combined chlorine).
-
Allow the reaction to proceed for 2-3 minutes.
-
Measure the absorbance again. The final color intensity corresponds to the total chlorine concentration.
-
-
Combined Chlorine: The concentration of combined chlorine can be calculated by subtracting the free chlorine reading from the total chlorine reading.
Stability and Storage
DPD sulfate salt is sensitive to light, air, and moisture.[5] It should be stored in a tightly sealed container under an inert atmosphere, in a cool, dark, and dry place.[5][6] When stored properly at room temperature, the solid is stable for at least two years. Aqueous solutions of DPD are significantly less stable and should ideally be prepared fresh before use.[1]
Safety and Handling
DPD sulfate salt is classified as harmful if swallowed and causes serious eye irritation.[6][13]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[13]
-
Precautionary Measures: Users should wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[6][13] Avoid creating dust when handling the solid powder.[3] Work in a well-ventilated area.[6] In case of contact with eyes, rinse cautiously with water for several minutes.[13] If swallowed, call a poison control center or doctor.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and caustic solutions.[3][13]
References
- 1. US20240219309A1 - Stabilized n,n-diethyl-p-phenylenediamine solution and method for detecting chlorine - Google Patents [patents.google.com]
- 2. US20150050195A1 - Chlorine analytical test element and a stabilized n, n-diethyl-p-phenylenediamine solution - Google Patents [patents.google.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. N,N-Diethyl-p-phenylenediamine sulfate | C10H18N2O4S | CID 80166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Diethyl-1,4-phenylenediamine Sulfate 6283-63-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. lobachemie.com [lobachemie.com]
- 7. This compound, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 6065-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. chemos.de [chemos.de]
An In-depth Technical Guide to the Solubility of N,N-Diethyl-p-phenylenediamine Sulfate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N-Diethyl-p-phenylenediamine sulfate (B86663) (DPD sulfate), a compound widely used in analytical chemistry and various industrial applications. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical and experimental workflows through diagrams to aid researchers and professionals in its application.
Introduction
N,N-Diethyl-p-phenylenediamine sulfate, with the CAS number 6283-63-2, is the sulfate salt of N,N-Diethyl-p-phenylenediamine. The salt formation significantly enhances its stability and aqueous solubility compared to its free base form, which is insoluble in water.[1] DPD sulfate is a white to pale brown crystalline powder and is primarily known for its use in the DPD method for measuring free and total chlorine in water. Its utility also extends to spectrophotometric determination of various phenolic and aromatic amine drugs.[2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and analytical method development.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data in aqueous and some polar aprotic solvents has been reported. The following table summarizes the available information.
| Solvent | Chemical Formula | Type | Solubility | Temperature | Reference(s) |
| Water | H₂O | Polar Protic | 100 mg/mL | Not Specified | |
| Water | H₂O | Polar Protic | 500 g/L (500 mg/mL) | 20 °C | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 100 mg/mL | Not Specified | [4] |
| Alcohol | R-OH | Polar Protic | Soluble (quantitative data not specified) | Not Specified | [5][6][7][8][9] |
Note: A notable discrepancy exists in the reported aqueous solubility. Researchers should verify the solubility under their specific experimental conditions.
Factors Influencing Solubility
The solubility of an amine salt like DPD sulfate is governed by several factors. The interplay between the solute and solvent properties, as well as external conditions, dictates the extent of dissolution.
Caption: Key factors influencing the solubility of DPD sulfate.
Experimental Protocols for Solubility Determination
4.1. Isothermal Shake-Flask Method
This method involves equilibrating a surplus of the solute with the solvent at a constant temperature until the solution is saturated.
Caption: Workflow for the isothermal shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.[13]
-
Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24 to 72 hours).[10][12]
-
Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE).[14]
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Determine the concentration of the solute in the diluted sample using a suitable analytical method.
-
Spectrophotometry: Given that DPD sulfate is a colored compound upon oxidation, spectrophotometry can be a viable method. A calibration curve of absorbance versus concentration for standard solutions must be prepared.[15][16]
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue. This method is straightforward but requires careful handling to ensure all solvent is removed without degrading the solute.[17][18]
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of the solute.[14]
-
-
Calculation and Reporting: Calculate the solubility from the measured concentration and report it in standard units such as mg/mL, g/100mL, or mol/L, specifying the temperature at which the measurement was conducted.
Conclusion
While this compound demonstrates high solubility in water and polar aprotic solvents like DMSO, there is a lack of specific quantitative data for its solubility in common organic alcohols and other solvents. The information and protocols provided in this guide offer a foundational understanding for researchers. It is recommended that solubility be determined empirically using standardized methods, such as the isothermal shake-flask technique, to ensure accuracy for specific applications in research and drug development.
References
- 1. N,N-二乙基-对苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Diethyl-1,4-phenylenediammonium sulfate GR for analysis 6283-63-2 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. This compound | 6283-63-2 [chemicalbook.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pharmajournal.net [pharmajournal.net]
- 18. solubilityofthings.com [solubilityofthings.com]
A Comprehensive Technical Guide to the Safe Handling of N,N-Diethyl-p-phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for N,N-Diethyl-p-phenylenediamine sulfate (B86663) (DPD sulfate). Designed for laboratory personnel, this document compiles essential data, outlines experimental applications, and presents logical workflows for safe use, ensuring a secure research environment.
Chemical and Physical Properties
N,N-Diethyl-p-phenylenediamine sulfate is a widely used chemical, particularly in colorimetric analysis. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 6283-63-2 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂·H₂SO₄ | [2] |
| Molecular Weight | 262.33 g/mol | [1][2] |
| Appearance | White to light-brown powder | [3] |
| Melting Point | 184 - 187 °C | [1][2] |
| Solubility | Soluble in water and alcohol. | [4] |
| pH | 2.0-2.2 | [2] |
Toxicological Data
DPD sulfate is classified as harmful if swallowed and may cause skin and eye irritation.[5][6] The primary quantitative measure of its acute toxicity is the LD₅₀.
| Metric | Value | Species | Route | Reference |
| LD₅₀ (Median Lethal Dose) | 497 mg/kg | Rat | Oral | [7] |
Methodology for Acute Oral Toxicity (LD₅₀) Determination
The LD₅₀ value is typically determined using protocols established by the Organisation for Economic Co-operation and Development (OECD), such as OECD Guidelines 420, 423, or 425.[8] These guidelines have been developed to assess the acute toxicity of a substance with the minimum number of animals required.
A generalized procedure, based on the Acute Toxic Class Method (OECD 423), involves the following steps:
-
Animal Selection: A small group of animals, typically rodents of a single sex (usually females), are used for each step of the test.[9]
-
Dose Administration: The substance is administered orally at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The test is conducted in a stepwise manner, with the outcome of each step determining the dose for the next.[9]
-
Observation: Animals are observed for a defined period, typically 14 days, for signs of toxicity and mortality.[7]
-
Endpoint: The LD₅₀ is determined based on the dose at which 50% of the test animals are expected to die. The method allows for classification of the substance into a toxicity category based on the observed outcomes.[8][10]
Hazard Identification and Safety Precautions
DPD sulfate is categorized as an acute toxicant (oral) and an eye irritant.[6] It is crucial to adhere to the following safety precautions to minimize risk.
| Hazard | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1][6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6] |
General Handling Precautions:
-
Avoid contact with skin and eyes.[9]
-
Do not breathe dust.[9]
-
Use only in well-ventilated areas.[11]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following workflow outlines the decision-making process for PPE selection.
Caption: PPE Selection Workflow for DPD Sulfate.
Storage and Disposal
Proper storage and disposal are essential to maintain the chemical's integrity and ensure safety.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Keep the container tightly closed.[9]
-
Protect from light and moisture.[4] Some sources recommend refrigeration at temperatures below 8°C.[10]
-
Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Disposal:
-
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[3]
-
It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[9] |
Spill Response
The following workflow details the procedure for handling spills of DPD sulfate.
Caption: Spill Response Workflow for DPD Sulfate.
Experimental Protocol: DPD Colorimetric Method for Chlorine Determination
DPD sulfate is a key reagent in the DPD colorimetric method for determining free and total chlorine in water samples.[12][13] This method is widely used due to its simplicity and effectiveness.[13]
Principle: In the presence of a phosphate (B84403) buffer, free chlorine oxidizes DPD to produce a magenta-colored solution.[13] The intensity of the color, which is proportional to the chlorine concentration, is measured using a spectrophotometer or colorimeter. For total chlorine determination, potassium iodide is added to the reaction, which is oxidized by combined chlorine to iodine. The iodine then reacts with DPD to form the same magenta color.[13]
The following workflow outlines the general steps for this experimental procedure.
Caption: DPD Method for Chlorine Determination.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. chemos.de [chemos.de]
- 7. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 12. dec.vermont.gov [dec.vermont.gov]
- 13. cdn.hach.com [cdn.hach.com]
An In-depth Technical Guide to the DPD Reaction with Ozone in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N,N-diethyl-p-phenylenediamine (DPD) method for the quantitative determination of ozone in aqueous solutions. It covers the underlying chemical principles, detailed experimental protocols, quantitative parameters, and potential interferences, offering valuable information for professionals in research and development.
Introduction
The determination of residual ozone (O₃) in water is critical in various applications, including drinking water disinfection, pharmaceutical manufacturing, and wastewater treatment.[1][2] Ozone is a powerful oxidizing agent but has a short half-life in water, necessitating immediate and accurate analysis.[1][3] The DPD method is a widely used colorimetric technique for measuring ozone concentration.[4] It is valued for its simplicity and sensitivity, though it is not specific to ozone and is susceptible to interferences from other oxidizing agents.[5][6]
The standard DPD method for ozone is an indirect process. Ozone itself does not react directly with the DPD reagent. Instead, the sample is treated with potassium iodide (KI). Ozone oxidizes the iodide to iodine (I₂), which then stoichiometrically reacts with DPD to produce a stable pink-to-red colored radical cation.[1][7] The intensity of this color, which is directly proportional to the initial ozone concentration, is measured spectrophotometrically.[5][7]
Core Reaction Mechanism
The DPD method for ozone determination involves a two-step oxidation-reduction process. The reactions are typically carried out in a phosphate (B84403) buffer solution to maintain a pH between 6.2 and 6.5, which is optimal for the color development.[6][8]
Step 1: Oxidation of Iodide by Ozone Ozone rapidly oxidizes iodide ions (I⁻) from the potassium iodide reagent to form molecular iodine (I₂).[7][9]
O₃ + 2I⁻ + 2H⁺ → I₂ + O₂ + H₂O[9]
Step 2: Oxidation of DPD by Iodine The iodine generated in the first step then oxidizes the DPD (N,N-diethyl-p-phenylenediamine) reagent. This reaction produces a colored, stable radical cation known as a Würster dye.[10] This product imparts a magenta or pink color to the solution.[5][7]
I₂ + 2 DPD → 2 DPD•⁺ (radical cation) + 2I⁻
The intensity of the resulting color is proportional to the concentration of the DPD radical cation, which in turn is proportional to the amount of iodine generated and, therefore, the initial ozone concentration.[7] The absorbance of the solution is typically measured at a wavelength between 510 nm and 520 nm.[7][8][9]
Quantitative Data and Method Parameters
The performance of the DPD method for ozone analysis is characterized by several key parameters, which are summarized in the table below.
| Parameter | Value | Notes | Citations |
| Wavelength of Max. Absorbance (λmax) | 510 - 520 nm | The colored product (Würster dye) shows maximum absorbance in this range. | [7][8][9] |
| Measurement Range | 0 - 1.00 mg/L (direct) | Higher concentrations require sample dilution. Ranges up to 4.00 mg/L are possible with specific test kits. | [9][11][12] |
| Detection Limit | 0.01 - 0.02 mg/L | Varies slightly depending on the specific kit and instrument used. | [8][9][11] |
| Limit of Quantification | 0.03 mg/L | The lowest concentration that can be reliably quantified. | [11] |
| Optimal pH Range | 6.2 - 6.5 | For the reaction of iodine with DPD. Sample pH can be between 2.5 and 10, but ozone is most stable below pH 6. | [1][6][8] |
| Reaction Time | 3 minutes | A waiting period is often required for full color development before measurement. | [11] |
Potential Interferences
A significant drawback of the DPD method is its lack of specificity.[5][6] Various oxidizing agents can interfere with the measurement, typically leading to erroneously high results.[5][11]
| Interfering Substance | Tolerance Limit / Effect | Notes | Citations |
| Chlorine, Bromine, Iodine | Interfere quantitatively | These also oxidize DPD. Glycine (B1666218) can be used to mask chlorine. | [1][13] |
| Chlorine Dioxide, Permanganate | Interfere quantitatively | Reacts similarly to ozone and leads to a positive interference. | [1][5] |
| Manganese (oxidized) | Positive interference | Oxidized forms of manganese can react with the reagents. | [5] |
| Chromate | May interfere | The extent of interference can vary. | [1] |
| Peracetic Acid, Performic Acid | Interfere quantitatively | Will be measured in addition to ozone. | [1] |
| Hydrogen Peroxide | Up to 10 ppm | No significant interference at this concentration with a 1-minute color development time. | [1] |
| Ferric Iron (Fe³⁺) | Up to 10 ppm | Can be tolerated at concentrations up to this limit. | [1] |
| Cupric Copper (Cu²⁺) | Up to 10 ppm | Does not interfere at or below this concentration. | [1] |
| Nitrite (NO₂⁻) | Up to 5 ppm | Does not interfere with DPD chemistry but co-reacts with ozone, depleting the sample. | [1] |
| High Oxidizer Concentration | > 6-10 mg/L | Can bleach the color, leading to a false low or zero result. Sample dilution is required. | [4][11] |
| Turbidity and Color | Physical Interference | Can cause a false positive result in instrumental tests by scattering or absorbing light. | [1][5] |
Detailed Experimental Protocol
This section outlines a standard protocol for determining ozone concentration using the DPD method. The procedure must be performed immediately after sample collection due to the rapid decay of ozone in water.[1]
5.1 Reagent and Glassware Preparation
-
DPD Reagent: Use commercially available DPD reagent powder pillows, tablets, or liquid solutions. DPD reagents are light-sensitive and should be stored in the dark at room temperature.[1][14]
-
Potassium Iodide (KI) Solution: Prepare a solution as specified by the test kit manufacturer or standard method.
-
Buffer Solution: A phosphate buffer to maintain the required pH (6.2-6.5). This is often combined with the DPD reagent in commercial kits.
-
Glycine Solution (for chlorine interference): If chlorine is present, a glycine solution is required to selectively remove it.[8][13]
-
Glassware Cleaning: All glassware must be free of reducing agents. To ensure this, soak glassware in a sodium hypochlorite (B82951) solution (0.1 g/L) for one hour, followed by a thorough rinsing with deionized, ozone-demand-free water.[11]
5.2 Measurement Procedure (in the presence of chlorine)
This protocol includes a step to differentiate ozone from chlorine, a common interferent.
-
Sample Collection: Collect the water sample, minimizing agitation to prevent ozone from degassing. The analysis must be performed immediately.[1]
-
Blank Measurement: Fill a sample cell with the original water sample (without reagents) and use it to zero the spectrophotometer at 515 nm.[8]
-
Reading A (Total Oxidants):
-
Take a precise volume of the sample (e.g., 10 mL) in a clean sample cell.
-
Add the contents of one DPD No. 1 and one DPD No. 3 tablet (or a single DPD No. 4 tablet/reagent pillow), which contain the DPD, KI, and buffer.[13]
-
Cap the cell and mix gently until the reagents are fully dissolved.
-
Allow for a 3-minute reaction period for full color development.[11]
-
Place the cell in the spectrophotometer and record the result. This is Reading A , which represents ozone plus any interfering oxidants like total chlorine.[13]
-
-
Reading B (Interferents Only):
-
Take a second, identical volume of the sample in another clean cell.
-
Add one DPD glycine tablet or an equivalent amount of glycine solution. Crush and mix to dissolve. The glycine selectively reacts with and destroys the ozone in the sample.[13]
-
Add the same DPD and KI reagents as in the previous step (e.g., DPD No. 4).
-
Cap, mix, and wait for the color to develop.
-
Measure the absorbance in the spectrophotometer. This is Reading B , which represents the total chlorine or other interfering oxidants.[13]
-
-
Calculation:
-
The concentration of ozone is determined by subtracting the second reading from the first: Ozone Concentration = Reading A - Reading B [13]
-
5.3 Important Considerations
-
pH Adjustment: If the sample water is strongly acidic or alkaline, its pH should be adjusted to between 6 and 7 before analysis.[11]
-
Temperature: The stability of dissolved ozone is temperature-dependent, with faster decomposition at higher temperatures.[2] Samples should be kept cool and analyzed quickly.
-
High Ozone Concentrations: If the ozone concentration is expected to be high (e.g., > 6 mg/L), the sample should be diluted with ozone-demand-free water prior to analysis to avoid bleaching the DPD indicator, which would give a falsely low result.[4][11]
References
- 1. galgo.co.uk [galgo.co.uk]
- 2. diva-portal.org [diva-portal.org]
- 3. US5155048A - Organic reagent for the colorimetric detection of chlorine and ozone in drinking water - Google Patents [patents.google.com]
- 4. ozonesolutions.com [ozonesolutions.com]
- 5. kuntzeusa.com [kuntzeusa.com]
- 6. Ozone generation and detection principle - Knowledge - Zhejiang Lohand Environment Technology Co.,Ltd. [lohandbio.com]
- 7. Dissolved Ozone Measurement: Analyzer Methods & Benefits [aquaphoenixsci.com]
- 8. Instruments and Procedures for Detecting Ozone Content in Water [boquinstrument.com]
- 9. [Rapid determination of the ozone in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lovibond.com [lovibond.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. testallwater.co.uk [testallwater.co.uk]
- 14. oxidationtech.com [oxidationtech.com]
An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Diethyl-p-phenylenediamine sulfate (B86663), a versatile chemical compound with significant applications in analytical chemistry and various industrial processes. This document outlines its chemical synonyms and identifiers, key quantitative properties, and a detailed experimental protocol for one of its primary applications.
Synonyms and Chemical Identifiers
N,N-Diethyl-p-phenylenediamine sulfate is known by a variety of names in scientific literature and commercial listings. Understanding these synonyms is crucial for effective literature searches and material sourcing.
-
Common Synonyms:
-
4-Amino-N,N-diethylaniline sulfate[1]
-
DPD sulfate
-
N,N-Diethyl-1,4-phenylenediamine sulfate
-
p-Amino-N,N-diethylaniline sulfate
-
Diethyl-p-phenylenediamine sulfate
-
-
IUPAC Name: 4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid[2]
-
Systematic Names:
-
1,4-Benzenediamine, N,N-diethyl-, sulfate (1:1)
-
N,N-Diethylbenzene-1,4-diammonium sulphate
-
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | References |
| CAS Number | 6283-63-2 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₄S | [1] |
| Molecular Weight | 262.33 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 184-187 °C | [1] |
| Solubility | Soluble in water and alcohol.[3][4][5] A solubility of 100 mg/mL in water has been reported. | |
| Purity | ≥99% (GC) is commercially available. | [1] |
Experimental Protocol: DPD Method for Determination of Free and Total Chlorine
One of the most widespread applications of this compound is in the colorimetric determination of free and total chlorine in water samples, commonly known as the DPD method. This method is valued for its simplicity, speed, and accuracy.[6]
Principle:
N,N-Diethyl-p-phenylenediamine (DPD) reacts instantaneously with free chlorine (hypochlorous acid and hypochlorite (B82951) ion) to produce a magenta-colored compound. The intensity of this color is directly proportional to the concentration of free chlorine and is measured spectrophotometrically, typically at a wavelength of 515 nm or 550 nm.[7][8][9] To determine total chlorine (free chlorine + combined chlorine, such as chloramines), potassium iodide is added to the sample. The iodide is oxidized by the combined chlorine to iodine, which in turn oxidizes the DPD, producing the same magenta color. The difference between the total chlorine and free chlorine measurements gives the concentration of combined chlorine.
Reagents:
-
DPD Indicator Solution: Dissolve 1.1 g of anhydrous this compound in chlorine-free deionized water containing 2 mL of concentrated sulfuric acid and 0.2 g of disodium (B8443419) EDTA. Dilute to 1 L. Store in a brown, glass-stoppered bottle and protect from light. This solution should be freshly prepared.
-
Phosphate (B84403) Buffer Solution (pH 6.5): Dissolve anhydrous disodium hydrogen phosphate (Na₂HPO₄) and potassium dihydrogen phosphate (KH₂PO₄) in deionized water to achieve a pH of 6.5.
-
Potassium Iodide (KI) solution or crystals.
-
Chlorine-free deionized water.
Procedure for Free Chlorine:
-
To a 100 mL sample of water, add 5 mL of the phosphate buffer solution and 5 mL of the DPD indicator solution.
-
Mix thoroughly and immediately measure the absorbance at 515 nm using a spectrophotometer.
-
Use a sample blank containing the water sample and buffer solution (without DPD) to zero the instrument.
-
Determine the chlorine concentration from a calibration curve prepared using standard chlorine solutions.
Procedure for Total Chlorine:
-
Following the free chlorine measurement, add a small crystal of potassium iodide (or 0.5 mL of a 10% KI solution) to the same sample.
-
Mix until the KI is dissolved and allow to react for 2 minutes.
-
Measure the absorbance again at 515 nm.
-
This reading corresponds to the total chlorine concentration, which can be determined from the same calibration curve.
Interferences:
Oxidized manganese is a common interference in the DPD method.[10] Other oxidizing agents can also produce a false positive result.[11]
Visualizations
To further elucidate the experimental workflow, the following diagrams are provided.
Caption: Workflow for the DPD method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H18N2O4S | CID 80166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6283-63-2 [chemicalbook.com]
- 4. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 7. News - Determination of residual chlorine/total chlorine by DPD spectrophotometry [lhwateranalysis.com]
- 8. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 11. doh.wa.gov [doh.wa.gov]
Methodological & Application
Application Notes: DPD Colorimetric Method for Free and Total Chlorine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of free and total chlorine residuals is critical in various scientific and industrial applications, including water purification, disinfection processes in pharmaceutical manufacturing, and ensuring the safety and efficacy of products. The N,N-diethyl-p-phenylenediamine (DPD) colorimetric method is a widely accepted and reliable technique for this purpose, lauded for its simplicity, speed, and accuracy.[1][2][3] This method is approved by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under Method 334.0 and is listed in the Standard Methods for the Examination of Water and Wastewater, 4500-Cl G.[1]
This document provides detailed application notes and protocols for the determination of free and total chlorine in aqueous solutions using the DPD colorimetric method.
Principle of the Method
The DPD method is based on the oxidation of N,N-diethyl-p-phenylenediamine (DPD) by chlorine, which results in the formation of a magenta-colored compound known as a Würster dye.[4] The intensity of the resulting color is directly proportional to the concentration of chlorine in the sample and can be quantified by measuring the absorbance of the solution using a colorimeter or a spectrophotometer.[1][2]
-
Free Chlorine: Free chlorine, existing as hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl⁻), directly oxidizes the DPD reagent to produce the characteristic pink color.[1][5] This reaction is rapid and occurs at a pH between 6.3 and 6.6.[1]
-
Total Chlorine: Total chlorine includes both free chlorine and combined chlorine (chloramines).[6] To measure total chlorine, potassium iodide (KI) is added to the sample. The chloramines oxidize the iodide to iodine, which in turn oxidizes the DPD, producing the magenta color.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the DPD colorimetric method.
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance | 515 - 530 nm | The exact wavelength may vary slightly depending on the instrument.[7] Some methods specify 520 nm.[8] |
| pH Range for Free Chlorine | 6.3 - 6.6 | A buffer solution is used to maintain the optimal pH for the reaction.[1] |
| pH Range for Total Chlorine | 6.5 - 8.5 | The buffer for total chlorine also contains potassium iodide.[1] |
| Reaction Time for Free Chlorine | Immediate | The color develops almost instantly and should be read within one minute to avoid interference from chloramines.[5] |
| Reaction Time for Total Chlorine | Approximately 2 minutes | A specific time is required for the complete reaction with chloramines.[8] |
| Typical Measurement Range | 0 - 5 mg/L (ppm) | This range can be extended by sample dilution.[4] |
| Method Detection Limit (MDL) | ~0.02 - 0.03 mg/L | The MDL can vary based on the instrument and specific reagent kit.[8][9] |
Experimental Protocols
Reagents and Apparatus
-
DPD Reagent (available as powder pillows, tablets, or liquid)
-
Phosphate Buffer Solution (for pH adjustment)
-
Potassium Iodide (for total chlorine determination)
-
Chlorine-free deionized water (for blanking and dilutions)
-
Spectrophotometer or Colorimeter
-
Cuvettes
-
Volumetric flasks and pipettes
-
Timer
Protocol for Free Chlorine Analysis
-
Sample Collection: Collect the water sample in a clean container. The analysis should be performed immediately after collection as chlorine in aqueous solutions is not stable.[10]
-
Instrument Zeroing: Rinse a clean cuvette with the water sample and then fill it. Place the cuvette in the spectrophotometer or colorimeter and zero the instrument at the appropriate wavelength (typically 515 nm).[7]
-
Reaction: To a separate, clean cuvette, add the prescribed volume of the water sample. Add the DPD reagent for free chlorine (e.g., one DPD powder pillow or the specified number of drops of liquid reagent).
-
Mixing: Cap the cuvette and invert several times to mix thoroughly, ensuring the reagent dissolves completely. A pink color will develop if free chlorine is present.[5]
-
Measurement: Immediately place the cuvette in the instrument and measure the absorbance. The reading should be taken within one minute of adding the reagent to minimize interference from any combined chlorine that may be present.[5]
-
Concentration Determination: The instrument will display the concentration of free chlorine directly, or the absorbance reading can be used to determine the concentration from a previously prepared calibration curve.
Protocol for Total Chlorine Analysis
-
Sample Collection and Instrument Zeroing: Follow steps 1 and 2 from the free chlorine protocol.
-
Reaction: Use the same cuvette containing the sample from the free chlorine measurement, or prepare a new one. Add the DPD reagent for total chlorine, which contains potassium iodide.[5]
-
Mixing: Cap the cuvette and invert to mix.
-
Incubation: Allow the color to develop for the time specified by the reagent manufacturer, typically around two minutes, to ensure complete reaction with both free and combined chlorine.[8]
-
Measurement: Place the cuvette in the instrument and measure the absorbance.
-
Concentration Determination: The instrument will provide the total chlorine concentration.
Calculation of Combined Chlorine
Combined chlorine can be calculated by subtracting the free chlorine concentration from the total chlorine concentration:
Combined Chlorine = Total Chlorine - Free Chlorine [5]
Potential Interferences
Several substances can interfere with the DPD colorimetric method:
-
Oxidized Manganese and Iron: These can cause a positive interference by oxidizing the DPD reagent.[9][11]
-
Other Oxidizing Agents: Bromine, iodine, chlorine dioxide, and ozone will also react with DPD and lead to erroneously high readings.[5][8]
-
High Chlorine Concentrations: At very high chlorine levels (above the test range), the pink color may be bleached, leading to a false low or zero reading.[4][12] If this is suspected, the sample should be diluted and re-tested.
-
Monochloramine: Can interfere with the free chlorine reading by slowly reacting with the DPD reagent, causing a gradual increase in color intensity.[5] This is why a rapid reading for free chlorine is crucial.
-
Color and Turbidity: The inherent color or turbidity of the sample can interfere with the absorbance measurement. This is typically compensated for by zeroing the instrument with the original sample before adding the DPD reagent.[8][10]
Visualizations
Chemical Reaction Pathway
Caption: Chemical reactions in DPD analysis.
Experimental Workflow
Caption: DPD chlorine analysis workflow.
References
- 1. Comparing Chlorine Measurement Methods [ysi.com]
- 2. hydroinstruments.com [hydroinstruments.com]
- 3. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 4. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 5. yamathosupply.com [yamathosupply.com]
- 6. MyHach - Customer Service [support.hach.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 11. ysi.com [ysi.com]
- 12. aquamagazine.com [aquamagazine.com]
Application Notes: Spectrophotometric Determination of Phenolic Drugs Using DPD Sulfate
Introduction
This application note details a simple, sensitive, and rapid spectrophotometric method for the quantitative determination of phenolic drugs in pharmaceutical formulations. The method is based on the oxidative coupling reaction of N,N-diethyl-p-phenylenediamine (DPD) sulfate (B86663) with phenolic compounds in the presence of an oxidizing agent, potassium iodate (B108269) (KIO4), to form a stable, colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the phenolic drug. This method is applicable to a variety of phenolic drugs, including but not limited to salbutamol (B1663637) sulphate, ritodrine (B1199850) hydrochloride, and isoxsuprine (B1203651) hydrochloride.[1][2][3]
Principle of the Method
The analytical procedure involves the oxidation of DPD sulfate by potassium iodate (KIO4), followed by an electrophilic coupling of the oxidized DPD with the phenolic drug at the para-position to the hydroxyl group. This reaction results in the formation of a green-colored product with a maximum absorbance (λmax) at 670 nm.[1][2][3] The reaction is carried out at room temperature.[1] The resulting colored complex is stable, allowing for accurate and reproducible measurements.
Applications
This method can be effectively used for the quality control and routine analysis of phenolic drugs in their bulk form and in various pharmaceutical preparations such as tablets and syrups.[1][2] The procedure is demonstrated to be free from interference from common pharmaceutical excipients.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative parameters for the spectrophotometric determination of selected phenolic drugs using DPD sulfate.
| Drug | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Correlation Coefficient (r) | % Recovery |
| Salbutamol Sulphate | 1–7 | 0.14 | 2.5 x 10⁴ | 0.022 | 0.9995 | 99.8 ± 0.2 |
| Ritodrine Hydrochloride | 2–22 | 0.21 | 1.8 x 10⁴ | 0.035 | 0.9996 | 99.9 ± 0.3 |
| Isoxsuprine Hydrochloride | 1–17 | 0.51 | 1.5 x 10⁴ | 0.041 | 0.9986 | 99.5 ± 0.1 |
Data compiled from Nagaraja, P., et al. (2010).[1][2][3]
Experimental Protocols
1. Preparation of Reagents
-
N,N-diethyl-p-phenylenediamine (DPD) Sulfate Solution (4.75 x 10⁻⁴ mol L⁻¹): Dissolve 0.124 g of DPD sulfate in 100 mL of deionized water.
-
Potassium Iodate (KIO₄) Solution (1.7 x 10⁻⁴ mol L⁻¹): Dissolve 0.036 g of KIO₄ in 100 mL of deionized water.
-
Standard Drug Solution (100 µg/mL): Accurately weigh 10 mg of the pure phenolic drug and dissolve it in 100 mL of deionized water. Further dilutions can be made from this stock solution to prepare working standards.
2. Instrumentation
A UV-VIS spectrophotometer with 1-cm matched quartz cells is used for all absorbance measurements.[1]
3. Spectrophotometric Procedure
-
Transfer aliquots of the standard drug solution into a series of 10-mL volumetric flasks to obtain final concentrations within the linearity range (e.g., 1-7 µg/mL for Salbutamol Sulphate).
-
To each flask, add 1.0 mL of the DPD sulfate solution.
-
Add 1.0 mL of the KIO₄ solution to each flask and mix well.
-
Dilute the solution to the 10 mL mark with deionized water.
-
Allow the reaction to proceed at room temperature.
-
Measure the absorbance of the resulting green-colored solution at 670 nm against a reagent blank prepared in the same manner but without the drug.[1][2][3]
4. Analysis of Pharmaceutical Formulations
-
Weigh and finely powder twenty tablets of the pharmaceutical formulation.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active phenolic drug and transfer it to a 100-mL volumetric flask.
-
Add approximately 70 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with deionized water, mix well, and filter the solution using a suitable filter paper.
-
Take an appropriate aliquot of the filtrate and proceed as described in the "Spectrophotometric Procedure" (section 3).
-
The concentration of the drug in the sample can be determined from the calibration curve.
Visualizations
Caption: Reaction pathway for the determination of phenolic drugs.
Caption: Experimental workflow for drug analysis.
References
Application Notes and Protocols for DPD Sulfate in Wastewater Chlorine Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of free and total chlorine in wastewater using the N,N-diethyl-p-phenylenediamine (DPD) sulfate (B86663) method. This colorimetric method is widely recognized and approved by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) for compliance monitoring. It is favored for its simplicity, speed, and accuracy in various water and wastewater applications.[1]
Principle of the DPD Method
The DPD method is based on the oxidation of N,N-diethyl-p-phenylenediamine (DPD) by chlorine, which results in the formation of a magenta-colored compound known as a Würster dye.[][3] The intensity of this color is directly proportional to the concentration of chlorine in the sample and can be quantified using a colorimeter or spectrophotometer at a wavelength of approximately 515 nm.[4]
-
Free Chlorine: Reacts almost instantaneously with DPD to produce the characteristic magenta color.[1][5]
-
Total Chlorine: To measure total chlorine, which includes both free and combined chlorine (chloramines), potassium iodide (KI) is added to the sample. The iodide is oxidized by chloramines to iodine, which in turn oxidizes DPD to produce the colored product.[1][5] The total chlorine reading is taken after a specific reaction time to allow for the complete reaction of combined chlorine.
Quantitative Data Summary
The DPD method is applicable over a range of chlorine concentrations, with specific instrument and reagent configurations offering different measurement ranges.
| Parameter | Typical Range | Method Detection Limit (MDL) | Reporting Limit (ML) | Notes |
| Free Chlorine (Low Range) | 0.02 - 2.00 mg/L | ~0.05 mg/L | 0.15 mg/L | Suitable for most treated wastewater effluents.[4][6] |
| Free Chlorine (Mid Range) | 0.05 - 4.00 mg/L | - | - | For applications with higher expected chlorine residuals.[6] |
| Free Chlorine (High Range) | 0.1 - 10.0 mg/L | - | - | Useful for process control or highly chlorinated samples.[6] |
| Total Chlorine | 0.1 - 2.0 mg/L | - | - | Common range for regulatory compliance monitoring.[7] |
Note: The specific range, MDL, and ML may vary depending on the instrument manufacturer and the specific reagent formulation used. It is crucial to consult the manufacturer's instructions for your specific equipment and reagents.
Experimental Protocols
3.1 Sample Handling and Preparation
Due to the instability of chlorine in aqueous solutions, samples must be analyzed immediately after collection, typically within 15 minutes.[6][8] Agitation and exposure to strong light should be minimized to prevent the rapid reduction of chlorine.[8]
-
Sample Collection: Collect a representative sample in a clean, chlorine-demand-free glass or plastic bottle.
-
pH Adjustment: If necessary, adjust the sample pH to between 6 and 9.[4]
-
Dilution: If the chlorine concentration is expected to be high, dilute the sample with chlorine-free deionized water to fall within the method's range.[4]
3.2 Reagents and Equipment
-
DPD Reagent: Commercially available as powder pillows, tablets, or liquid solutions containing N,N-diethyl-p-phenylenediamine sulfate.[9][10]
-
Phosphate Buffer: To maintain the optimal pH for the reaction. Often combined with the DPD reagent.[1]
-
Potassium Iodide (KI): For the determination of total chlorine.
-
Chlorine-free Deionized Water: For dilutions and blanks.
-
Colorimeter or Spectrophotometer with a 515 nm filter.
-
Sample cells (cuvettes).
-
Pipettes and graduated cylinders.
3.3 Protocol for Free Chlorine Measurement (Colorimetric)
-
Instrument Zero: Turn on the colorimeter and select the appropriate program for free chlorine. Rinse a clean sample cell with the wastewater sample, then fill it to the required volume (e.g., 10 mL). Place the cell in the instrument and zero the meter. This creates a sample blank to compensate for any inherent color or turbidity.[11]
-
Reagent Addition: Remove the sample cell from the instrument. Add the contents of one DPD Free Chlorine reagent powder pillow (or the specified amount of liquid/tablet reagent) to the sample.
-
Reaction: Cap the cell and invert several times to mix. The reaction for free chlorine is rapid.
-
Measurement: Place the cell back into the instrument and take a reading within one minute of adding the reagent.[12] Record the result as mg/L of free chlorine.
3.4 Protocol for Total Chlorine Measurement (Colorimetric)
-
Instrument Zero: Use the same wastewater sample to zero the instrument as described for free chlorine.
-
Reagent Addition: Use a fresh wastewater sample. Add the contents of one DPD Total Chlorine reagent powder pillow (which contains DPD and potassium iodide) to the sample.
-
Reaction: Cap the cell and invert to mix. Allow for a reaction time of at least three minutes, but no more than six minutes, to ensure the complete reaction of combined chlorine.[9]
-
Measurement: Place the cell into the instrument and take a reading. Record the result as mg/L of total chlorine.
3.5 Management of Interferences
Wastewater samples can contain substances that interfere with the DPD method.
| Interferent | Effect | Mitigation Strategy |
| Oxidized Manganese | Positive interference, reacts with DPD. | Pre-treat the sample with potassium iodide and sodium arsenite. The difference between the reading of a pre-treated and an untreated sample gives the true chlorine value.[13] |
| Chromium | Positive interference. | Can be corrected for using a specific blank correction procedure. |
| Color and Turbidity | Can cause falsely high readings. | Use the wastewater sample itself to zero the instrument (sample blank).[4][8] |
| High Monochloramine | Can slowly react in the free chlorine test, causing a false positive. | Take the free chlorine reading within one minute of reagent addition.[12] |
| High Chlorine (>5 mg/L) | Can bleach the DPD indicator, leading to a falsely low or zero reading.[4] | Dilute the sample with chlorine-free water. |
Visualizations
4.1 DPD Chlorine Testing Workflow
Caption: Workflow for free and total chlorine analysis using the DPD method.
4.2 DPD Reaction Pathway
References
- 1. cdn.hach.com [cdn.hach.com]
- 3. organic chemistry - Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. galgo.co.uk [galgo.co.uk]
- 6. files.nc.gov [files.nc.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 9. dec.vermont.gov [dec.vermont.gov]
- 10. hydroinstruments.com [hydroinstruments.com]
- 11. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
- 12. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 13. MyHach - Customer Service [support.hach.com]
Application Notes and Protocols for Residual Ozone Measurement using the N,N-Diethyl-p-phenylenediamine (DPD) Sulfate Assay
Introduction
The N,N-Diethyl-p-phenylenediamine (DPD) sulfate (B86663) assay is a widely used colorimetric method for the determination of residual ozone in water. This method is based on the oxidation of DPD by ozone in the presence of potassium iodide, resulting in the formation of a stable pink-colored species. The intensity of the color is directly proportional to the concentration of ozone in the sample and is typically measured spectrophotometrically. This application note provides a detailed protocol for the DPD sulfate assay, including information on potential interferences and performance characteristics.
Chemical Principle
The DPD method for ozone measurement involves a two-step reaction. First, ozone oxidizes potassium iodide (KI) to iodine. The liberated iodine then reacts with DPD to produce a pink-colored compound.[1][2] The absorbance of this colored solution is measured at approximately 510-515 nm to determine the ozone concentration.[2][3]
The chemical reactions can be summarized as follows:
It is important to note that the DPD assay is not specific to ozone and will also detect other oxidizing agents such as chlorine, bromine, iodine, chlorine dioxide, and permanganate (B83412).[1][5]
Quantitative Data Summary
Table 1: Performance Characteristics of the DPD Sulfate Assay for Ozone
| Parameter | Value | Reference |
| Limit of Detection | 0.01 mg/L | [3][4][6] |
| Limit of Quantification | 0.03 mg/L | [6] |
| Measuring Range | 0 - 1.00 mg/L[3][4], up to 2.3 mg/L[7][8] | [3][4][6][7][8] |
| Wavelength of Maximum Absorbance | 510 - 515 nm | [2][3] |
| Relative Standard Deviation | 1.2% to 2.7% | [3][4] |
| Recoveries | 98.6% to 106.6% | [3][4] |
Table 2: Potential Interferences in the DPD Sulfate Assay for Ozone
| Interfering Substance | Tolerance Limit | Notes | Reference |
| Chlorine | Interferes | Can be masked by adding glycine (B1666218).[6][9] A specific procedure is available for samples containing up to 2 ppm chlorine.[1] | [1][6][9] |
| Bromine | Interferes | Quantitatively measured along with ozone. | [1] |
| Iodine | Interferes | Quantitatively measured along with ozone. | [1] |
| Chlorine Dioxide | Interferes | Quantitatively measured along with ozone. | [1] |
| Permanganate | Interferes | Quantitatively measured along with ozone. | [1] |
| Peracetic Acid | Interferes | Quantitatively measured along with ozone. | [1] |
| Persulfate | ~1.5 ppm | Interference is positive beyond 1 minute of color development or at higher concentrations. | [1] |
| Hydrogen Peroxide | ~10 ppm | No interference at 1 minute of color development. | [1] |
| Ferric Iron (Fe³⁺) | up to 10 ppm | [1] | |
| Cupric Copper (Cu²⁺) | up to 10 ppm | [1] | |
| Manganese (II) (Mn²⁺) | up to 100 ppm | [1] | |
| Chromate | May interfere | [1] | |
| Nitrite (NO₂⁻) | up to 5 ppm | Does not interfere with DPD chemistry but co-reacts with ozone, depleting it in the solution. | [1] |
| High Oxidizer Concentrations | > 10 ppm | Can prevent proper color development, leading to false low results or bleaching of the color.[6][10] Dilution of the sample is necessary.[6] | [6][10] |
| Sample Color or Turbidity | Varies | Can make color matching difficult for visual methods and cause false positives in instrumental methods. | [1][5] |
Experimental Protocols
1. Reagent Preparation
-
DPD Reagent: Commercially available DPD powder pillows or tablets are recommended for consistency.[7][8][11] Alternatively, a solution can be prepared by dissolving N,N-Diethyl-p-phenylenediamine sulfate in water.
-
Potassium Iodide (KI) Solution: Prepare a solution of potassium iodide in deionized water.
-
Buffer Solution: A phosphate (B84403) buffer solution to maintain the pH between 6.2 and 6.5 is required.[12]
-
Glycine Solution (for samples containing chlorine): Prepare a solution of glycine in deionized water.
2. Sample Collection and Preparation
-
Due to the rapid decay of ozone in water, analysis should be performed immediately after sample collection.[1][6]
-
Minimize agitation of the sample during collection to avoid the dissipation of ozone.[1][6]
-
The glassware used for sample collection and analysis should be thoroughly cleaned and rinsed with deionized water to remove any reducing substances that could consume the ozone.[6] For best results, glassware can be pre-treated with a sodium hypochlorite (B82951) solution (0.1 g/L) for one hour, followed by a thorough rinsing with deionized water.[6]
-
If the sample's pH is strongly acidic or alkaline, it should be adjusted to between 6 and 7 using 0.5 mol/L sulfuric acid or 1 mol/L sodium hydroxide.[6]
3. Analytical Procedure (Ozone in the absence of chlorine)
-
Take a specific volume of the water sample (e.g., 10 mL) in a clean vial.
-
Add the DPD reagent (e.g., one DPD powder pillow or tablet) and potassium iodide to the sample.[9]
-
Mix gently to dissolve the reagents.
-
Allow for a reaction time of at least 3 minutes for full color development.[6]
-
Measure the absorbance of the solution at 510-515 nm using a spectrophotometer.
-
Use a blank prepared with deionized water and the reagents to zero the spectrophotometer.
-
Determine the ozone concentration from a calibration curve.
4. Analytical Procedure (Ozone in the presence of chlorine)
To differentiate between ozone and chlorine, a two-step procedure is employed using glycine to mask the chlorine.
-
Measurement A (Total Oxidants: Ozone + Chlorine):
-
Follow the analytical procedure described in section 3 to determine the total concentration of oxidants. Record this value as A.[9]
-
-
Measurement B (Chlorine only):
-
Take a fresh 10 mL sample of the same water in a separate clean vial.
-
Add one DPD glycine tablet and mix to dissolve.[9]
-
Then, add the DPD reagent and potassium iodide.
-
Mix gently and allow for the specified reaction time.
-
Measure the absorbance to determine the chlorine concentration. Record this value as B.
-
-
Calculation of Ozone Concentration:
-
Ozone Concentration = Reading A - Reading B[9]
-
5. Calibration Curve
A calibration curve should be prepared using standards of known ozone concentration. Due to the instability of ozone, it is common to use a stable secondary standard, such as potassium permanganate or iodine, to generate the calibration curve. The concentration of the secondary standard is related to an equivalent ozone concentration.
Visualizations
Caption: Chemical reaction pathway of the DPD assay for ozone.
Caption: Experimental workflow for the DPD sulfate assay for residual ozone.
References
- 1. galgo.co.uk [galgo.co.uk]
- 2. Dissolved Ozone Measurement: Analyzer Methods & Benefits [chemetrics.com]
- 3. [Rapid determination of the ozone in water] [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kuntzeusa.com [kuntzeusa.com]
- 6. lovibond.com [lovibond.com]
- 7. hannainst.com [hannainst.com]
- 8. instrumentchoice.com.au [instrumentchoice.com.au]
- 9. testallwater.co.uk [testallwater.co.uk]
- 10. ozonesolutions.com [ozonesolutions.com]
- 11. Ozone, DPD method, Reagent kit for 100 tests (O3) - Hanna Instruments [hannainstruments.nl]
- 12. CN102928358B - Water quality ozone field rapid determination tablet and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Stopped-Flow Kinetics using N,N-Diethyl-p-phenylenediamine sulfate (DPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of reaction kinetics is fundamental in understanding the mechanisms of chemical and biochemical processes, which is a critical aspect of drug discovery and development. For reactions that occur on the millisecond timescale, conventional kinetic methods are inadequate. Stopped-flow spectrophotometry is a powerful technique for investigating the kinetics of fast reactions in solution.[1][2] This application note provides a detailed protocol for the use of N,N-Diethyl-p-phenylenediamine sulfate (B86663) (DPD) in stopped-flow kinetic analysis, particularly for assessing antioxidant activity and studying enzyme kinetics.
DPD is a versatile chromogenic substrate that, upon oxidation, forms a stable, colored radical cation (DPD•⁺), which exhibits strong absorbance at approximately 551 nm.[3][4] This property allows for the real-time monitoring of reactions involving oxidizing agents or antioxidants. The rate of formation or decay of the DPD•⁺ can be directly correlated to the reaction kinetics. This method is analogous to the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for antioxidant activity, with DPD offering the advantage of being water-soluble.[5][6]
Principle of the Assay
The core of this kinetic method lies in the rapid mixing of a solution containing DPD with a solution of an oxidizing agent or a pre-formed DPD radical cation with an antioxidant. The subsequent change in absorbance of the DPD radical cation is monitored over time using a stopped-flow spectrophotometer.
For Antioxidant Activity:
A stable solution of the DPD radical cation (DPD•⁺) is prepared by oxidizing DPD with an oxidizing agent (e.g., potassium persulfate). This colored solution is then rapidly mixed with a solution containing an antioxidant. The antioxidant will reduce the DPD•⁺, causing a decrease in absorbance at 551 nm. The rate of this decay is proportional to the antioxidant's radical scavenging activity.
For Enzyme Kinetics:
DPD can be used as a chromogenic substrate for oxidative enzymes such as peroxidases and laccases.[7][8] In this application, the enzyme, its substrate (e.g., hydrogen peroxide for peroxidase), and DPD are rapidly mixed. The enzyme catalyzes the oxidation of DPD to DPD•⁺, leading to an increase in absorbance at 551 nm. The initial rate of this increase provides information about the enzyme's catalytic efficiency.
Experimental Protocols
Protocol 1: Determination of Antioxidant Activity
This protocol details the steps for assessing the radical scavenging kinetics of an antioxidant compound using a pre-formed DPD radical cation solution.
1. Reagent Preparation:
-
DPD Stock Solution (10 mM): Dissolve 26.2 mg of N,N-Diethyl-p-phenylenediamine sulfate in 10 mL of ultrapure water. Store protected from light at 4°C.
-
Potassium Persulfate (K₂S₂O₈) Solution (100 mM): Dissolve 270.3 mg of potassium persulfate in 10 mL of ultrapure water.
-
DPD Radical Cation (DPD•⁺) Working Solution: Mix the DPD stock solution with the potassium persulfate solution in a 1:1 volume ratio. Allow the solution to stand in the dark for at least 12 hours to ensure complete oxidation of DPD to the stable radical cation. Before use, dilute this stock with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to obtain an absorbance of approximately 0.8-1.0 at 551 nm.
-
Antioxidant Solutions: Prepare a series of concentrations of the antioxidant compound in the same buffer as the DPD•⁺ working solution. The concentrations should be chosen to ensure that the reaction goes to completion within a reasonable timeframe (typically a few seconds). A common starting range is 10-100 µM.
-
Standard Antioxidant (e.g., Ascorbic Acid): Prepare a fresh solution of ascorbic acid (e.g., 1 mM) in the reaction buffer on the day of the experiment.
2. Stopped-Flow Instrument Setup:
-
Instrument: A stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Syringes: Load one syringe with the DPD•⁺ working solution and the other with the antioxidant solution.
-
Wavelength: Set the detection wavelength to 551 nm.
-
Data Acquisition: Set the data acquisition mode to kinetic. The acquisition time will depend on the reaction rate but is typically between 1 and 10 seconds. Collect data points at a high rate (e.g., every 1-10 milliseconds).
-
Temperature: Maintain a constant temperature using a circulating water bath, typically 25°C or 37°C.
3. Experimental Procedure:
-
Equilibrate the stopped-flow instrument and syringes to the desired temperature.
-
Flush the syringes and the mixing cell with the reaction buffer.
-
Load the DPD•⁺ working solution into one syringe and the antioxidant solution into the other.
-
Initiate the stopped-flow experiment. The two solutions will be rapidly mixed, and the absorbance at 551 nm will be recorded as a function of time.
-
Repeat the measurement at least 3-5 times for each antioxidant concentration to ensure reproducibility.
-
Perform control experiments by mixing the DPD•⁺ working solution with the buffer alone.
4. Data Analysis:
The reaction between the DPD•⁺ and an antioxidant (AH) can often be described by pseudo-first-order kinetics when the antioxidant is in excess. The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a single exponential equation:
A(t) = A_∞ + (A₀ - A_∞) * exp(-k_obs * t)
Where:
-
A(t) is the absorbance at time t
-
A₀ is the initial absorbance
-
A_∞ is the final absorbance
-
k_obs is the pseudo-first-order rate constant
The second-order rate constant (k₂), which represents the intrinsic reactivity of the antioxidant, can be obtained by plotting k_obs against the concentration of the antioxidant. The slope of this linear plot will be k₂.
Protocol 2: Determination of Peroxidase Activity
This protocol describes the use of DPD as a chromogenic substrate to determine the kinetic parameters of a peroxidase enzyme.
1. Reagent Preparation:
-
DPD Solution (1 mM): Dissolve 2.62 mg of this compound in 10 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).
-
Hydrogen Peroxide (H₂O₂) Solution (Variable Concentrations): Prepare a series of H₂O₂ concentrations (e.g., 10 µM to 1 mM) in the same buffer. The exact concentrations should be determined empirically based on the enzyme's activity.
-
Enzyme Solution (e.g., Horseradish Peroxidase): Prepare a stock solution of the peroxidase enzyme in the reaction buffer. The final concentration in the reaction mixture should be in the nanomolar range, sufficient to produce a measurable rate of DPD oxidation.
2. Stopped-Flow Instrument Setup:
-
Syringes:
-
Syringe A: Enzyme solution
-
Syringe B: A mixture of DPD and H₂O₂ solutions (prepare fresh before each set of experiments).
-
-
Wavelength: 551 nm
-
Data Acquisition: Kinetic mode, with an acquisition time of 10-60 seconds.
-
Temperature: Maintain at the optimal temperature for the enzyme.
3. Experimental Procedure:
-
Equilibrate the instrument and syringes to the desired temperature.
-
Flush the system with the reaction buffer.
-
Load Syringe A with the enzyme solution and Syringe B with the DPD/H₂O₂ mixture.
-
Initiate the stopped-flow measurement to record the increase in absorbance at 551 nm over time.
-
Repeat the measurement for each H₂O₂ concentration, keeping the enzyme and DPD concentrations constant.
-
To determine the Michaelis-Menten parameters for DPD, vary the DPD concentration while keeping the H₂O₂ concentration saturating.
4. Data Analysis:
The initial rate of the reaction (v₀) is determined from the initial linear portion of the absorbance versus time plot. The Michaelis-Menten equation can then be used to determine the kinetic parameters (K_m and V_max):
v₀ = (V_max * [S]) / (K_m + [S])
Where:
-
v₀ is the initial reaction rate
-
V_max is the maximum reaction rate
-
K_m is the Michaelis constant
-
[S] is the substrate concentration (H₂O₂ or DPD)
A plot of v₀ versus [S] can be fitted to the Michaelis-Menten equation, or a linearized plot (e.g., Lineweaver-Burk) can be used to determine K_m and V_max.
Data Presentation
Quantitative data from stopped-flow kinetic experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Various Antioxidants with DPD•⁺ at pH 7.4 and 25°C.
| Antioxidant | Concentration Range (µM) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Ascorbic Acid | 10 - 100 | Data to be filled from experimental results |
| Trolox | 10 - 100 | Data to be filled from experimental results |
| Gallic Acid | 10 - 100 | Data to be filled from experimental results |
| Quercetin | 5 - 50 | Data to be filled from experimental results |
| Test Compound X | User Defined | Data to be filled from experimental results |
Note: The rate constants for DPD are expected to be in a similar order of magnitude to those reported for DPPH. For example, the reported k₁ for ascorbic acid with DPPH is approximately 21,100 M⁻¹s⁻¹.[6][9]
Table 2: Michaelis-Menten Parameters for Horseradish Peroxidase with DPD and H₂O₂ as Substrates at pH 6.0 and 25°C.
| Substrate | K_m (µM) | V_max (µM/s) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| H₂O₂ (at saturating DPD) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| DPD (at saturating H₂O₂) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for stopped-flow kinetic analysis of antioxidant activity.
Caption: Catalytic cycle of horseradish peroxidase with DPD as a substrate.
Conclusion
The use of this compound in stopped-flow kinetics provides a robust and sensitive method for studying fast reactions. The protocols outlined in this application note offer a reliable framework for researchers in drug development and other scientific fields to quantify the kinetic parameters of antioxidant activity and enzyme-catalyzed reactions. The detailed methodologies and data presentation formats are designed to ensure reproducibility and facilitate the comparison of results across different studies.
References
- 1. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. organic chemistry - Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. A kinetic-based stopped-flow DPPH• method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative studies on kinetic behavior of horseradish peroxidase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A kinetic-based stopped-flow DPPH• method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of DPD Reagent Solutions for Water Analysis
Introduction
N,N-diethyl-p-phenylenediamine (DPD) is a widely used indicator for the colorimetric determination of free and total chlorine residuals in water analysis.[1][2] The DPD method is recognized as a standard method for water quality monitoring due to its simplicity, accuracy, and ability to differentiate between free and combined chlorine.[1] This document provides detailed application notes and protocols for the preparation of DPD reagent solutions for researchers, scientists, and professionals in drug development who require precise and reliable water quality analysis. While commercially prepared DPD reagents are available and often recommended for convenience and stability, these protocols outline the procedures for preparing the solutions from individual chemical components.[3]
Principle of the DPD Method
The DPD method is based on the oxidation of DPD by chlorine, which results in the formation of a magenta-colored Würster dye.[1] The intensity of the color is directly proportional to the concentration of chlorine in the sample and can be measured using a colorimeter or spectrophotometer at a wavelength of 515-530 nm.[3][4]
For the determination of free chlorine , DPD reacts directly with free available chlorine (hypochlorous acid and hypochlorite (B82951) ions). To measure total chlorine , which includes both free and combined chlorine (chloramines), potassium iodide (KI) is added to the reagent mixture. The iodide is oxidized by chloramines to iodine, which in turn oxidizes the DPD.[5]
Data Presentation: Composition of DPD Reagent Solutions
The following tables summarize the quantitative data for the preparation of the DPD indicator solution and the phosphate (B84403) buffer solution.
Table 1: DPD Indicator Solution
| Component | Concentration for 1 L Solution | Purpose |
| DPD Oxalate | 1 g | Primary indicator |
| or DPD Sulfate Pentahydrate | 1.5 g | Primary indicator |
| or Anhydrous DPD Sulfate | 1.1 g | Primary indicator |
| Sulfuric Acid (1+3 solution, ~25%) | 8 mL | Acidifier |
| Disodium (B8443419) Ethylenediaminetetraacetate (EDTA), dihydrate | 200 mg | Chelating agent to prevent interference from metal ions |
| Chlorine-free distilled water | Up to 1 L | Solvent |
Table 2: Phosphate Buffer Solution
| Component | Concentration for 1 L Solution | Purpose |
| Anhydrous Disodium Hydrogen Phosphate (Na₂HPO₄) | 24 g | Buffering agent |
| Anhydrous Potassium Dihydrogen Phosphate (KH₂PO₄) | 46 g | Buffering agent |
| Disodium Ethylenediaminetetraacetate (EDTA), dihydrate | 800 mg | Chelating agent |
| Mercuric Chloride (HgCl₂) | 20 mg | Preservative to prevent mold growth |
| Distilled water | Up to 1 L | Solvent |
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Work in a well-ventilated area or under a fume hood.
-
DPD and its salts can be irritating to the skin and respiratory system. Avoid inhalation of dust and direct contact.
-
Mercuric chloride is highly toxic. Handle with extreme care and dispose of waste according to institutional guidelines.
Protocol 1: Preparation of DPD Indicator Solution
Materials:
-
DPD Oxalate, DPD Sulfate Pentahydrate, or Anhydrous DPD Sulfate
-
Sulfuric acid (concentrated)
-
Disodium Ethylenediaminetetraacetate (EDTA), dihydrate
-
Chlorine-free distilled water
-
1 L volumetric flask
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Brown glass storage bottle
Procedure:
-
Prepare 1+3 Sulfuric Acid Solution: Carefully add 1 volume of concentrated sulfuric acid to 3 volumes of distilled water. Always add acid to water, never the reverse. Allow the solution to cool.
-
Dissolve EDTA: In the 1 L volumetric flask, dissolve 0.2 g of disodium EDTA dihydrate in a small amount of chlorine-free distilled water.[3]
-
Add Sulfuric Acid: To the EDTA solution, add 8 mL of the prepared 1+3 sulfuric acid solution.[3]
-
Dissolve DPD Salt: Weigh the appropriate amount of DPD salt (1 g DPD Oxalate, 1.5 g DPD Sulfate Pentahydrate, or 1.1 g Anhydrous DPD Sulfate) and add it to the volumetric flask.[3]
-
Final Volume: Add chlorine-free distilled water to make up the final volume to 1 liter.
-
Mixing: Mix the solution thoroughly until all components are dissolved.
-
Storage: Transfer the solution to a brown glass-stoppered bottle and store in a cool, dark place.[3] The solution should be discarded if it becomes discolored.[3]
Protocol 2: Preparation of Phosphate Buffer Solution
Materials:
-
Anhydrous Disodium Hydrogen Phosphate (Na₂HPO₄)
-
Anhydrous Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Disodium Ethylenediaminetetraacetate (EDTA), dihydrate
-
Mercuric Chloride (HgCl₂)
-
Distilled water
-
1 L volumetric flask
-
Beakers
-
Magnetic stirrer and stir bar
-
Storage bottle
Procedure:
-
Dissolve Phosphates: In a beaker, dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in distilled water.[3]
-
Dissolve EDTA: In a separate 100 mL of distilled water, dissolve 0.8 g of disodium EDTA dihydrate.[3]
-
Combine Solutions: Combine the phosphate and EDTA solutions in the 1 L volumetric flask.
-
Add Preservative: Add 0.02 g of mercuric chloride to the combined solution to prevent mold growth.[3]
-
Final Volume: Dilute the solution to 1 liter with distilled water.
-
Mixing: Mix thoroughly until all components are dissolved.
-
Storage: Store the buffer solution in a clearly labeled bottle.
Protocol 3: Water Analysis for Free and Total Chlorine
Materials:
-
DPD Indicator Solution (from Protocol 1)
-
Phosphate Buffer Solution (from Protocol 2)
-
Potassium Iodide (KI), crystals
-
Water sample
-
Cuvettes
-
Pipettes
-
Erlenmeyer flask or sample container
Procedure for Free Chlorine:
-
Blank Preparation: Fill a cuvette with the water sample to be tested and use it to zero the spectrophotometer at 515 nm.
-
Reagent Addition: In an Erlenmeyer flask, add 5 mL of the Phosphate Buffer Solution and 5 mL of the DPD Indicator Solution.[3]
-
Sample Addition: Add 100 mL of the water sample to the flask and mix thoroughly.
-
Measurement: Immediately transfer the solution to a cuvette and measure the absorbance at 515 nm. This reading corresponds to the free chlorine concentration.
Procedure for Total Chlorine:
-
Follow Free Chlorine Steps: Perform steps 1-4 as for free chlorine analysis.
-
Potassium Iodide Addition: After measuring the free chlorine, add a small crystal of potassium iodide (approximately 0.1 g) to the solution in the cuvette or flask and mix to dissolve.
-
Reaction Time: Allow the solution to stand for at least 2 minutes to allow the reaction with combined chlorine to complete.
-
Measurement: Measure the absorbance again at 515 nm. This reading corresponds to the total chlorine concentration.
-
Combined Chlorine Calculation: The combined chlorine concentration can be calculated by subtracting the free chlorine reading from the total chlorine reading.
Mandatory Visualizations
Caption: Workflow for the preparation of DPD indicator and phosphate buffer solutions.
References
Application Notes and Protocols for the Analysis of Polysulfides in Environmental Samples Using N,N-Diethyl-p-phenylenediamine (DPD)
Topic: Using DPD Sulfate (B86663) for the Analysis of Polysulfides in Environmental Samples
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of reduced sulfur species, particularly polysulfides (Sx2-), in environmental samples is of significant interest due to their roles in various biogeochemical cycles, their toxicity, and their reactivity with metals.[1] N,N-diethyl-p-phenylenediamine (DPD), commonly used as its sulfate salt, is a well-established colorimetric reagent for the determination of sulfide (B99878) (S2-) and other oxidizing agents like chlorine. The method is based on the reaction of DPD with sulfide in the presence of an oxidizing agent (typically ferric ions) to form a stable blue-colored complex known as methylene (B1212753) blue, or a red-colored Würster dye in other applications, which can be quantified spectrophotometrically.[2]
However, the direct application of the standard DPD method for the quantitative analysis of polysulfides, especially those with longer sulfur chains (x > 2), is challenging and not well-established.[1] Research indicates that the conventional acidification-and-purge technique coupled with DPD detection is not suitable for these higher-order polysulfides.[1] This document provides an overview of the DPD method for sulfides, discusses its limitations for polysulfides, and presents a modified protocol involving a reduction step to enable the estimation of polysulfides in environmental matrices. Furthermore, alternative and more robust analytical techniques are briefly discussed.
Principle of the DPD Method for Sulfide
The standard DPD method for sulfide analysis relies on the reaction of sulfide with DPD in the presence of ferric chloride (FeCl3). The sulfide is first oxidized, and the resulting product reacts with DPD to form a colored complex. The intensity of the color, measured at a specific wavelength, is proportional to the sulfide concentration.
Challenges in Direct Polysulfide Analysis with DPD
Direct measurement of polysulfides using the DPD method is hindered by the stability of the sulfur-sulfur bonds in the polysulfide chain. The standard DPD reaction is optimized for the detection of free sulfide ions or hydrogen sulfide. Polysulfides do not readily react in the same manner. To be detected by the DPD reagent, the polysulfide chains must first be cleaved to yield sulfide ions. Standard sample preparation steps, such as acidification, are not effective for quantitatively breaking down longer-chain polysulfides into measurable sulfide.[1]
Modified Protocol for Polysulfide Analysis using DPD with a Reduction Step
To adapt the DPD method for polysulfide analysis, a pre-treatment step is required to reduce the polysulfide sulfur to sulfide. This modified protocol should be considered a research-level or screening method, as its efficiency can be dependent on the specific composition of the polysulfides present in the sample.
Experimental Protocol
1. Reagent Preparation:
-
DPD Reagent Solution: Dissolve N,N-diethyl-p-phenylenediamine sulfate in dilute sulfuric acid. The exact concentrations may need optimization, but a starting point is 1 g/L DPD sulfate in 2.5 M H2SO4. Store in a dark, refrigerated container.
-
Ferric Chloride Solution: Dissolve ferric chloride hexahydrate (FeCl3·6H2O) in deionized water to a concentration of 10 g/L.
-
Reducing Agent (Chromium(II) Chloride Solution): Prepare a solution of chromium(II) chloride (CrCl2). Due to the instability of Cr(II) in the presence of oxygen, this reagent should be prepared fresh under an inert atmosphere (e.g., nitrogen or argon). A typical starting concentration is 0.1 M. Note: While chromium(II) has been suggested as a reducing agent, its effectiveness for complete reduction of all polysulfide species may be limited.[1]
-
Sulfide Stock Solution (for calibration): Prepare a 1000 mg/L sulfide stock solution by dissolving a known weight of sodium sulfide nonahydrate (Na2S·9H2O) in deoxygenated deionized water. Standardize the stock solution using iodometric titration.
-
Sulfide Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deoxygenated deionized water to cover the desired concentration range (e.g., 0.1 to 2.0 mg/L).
2. Sample Collection and Preservation:
-
Collect water samples in airtight bottles with minimal headspace to prevent oxidation.
-
Samples should be analyzed as soon as possible. If storage is necessary, preserve the sample by adding a zinc acetate (B1210297) solution to precipitate the sulfide and polysulfides as zinc salts.
3. Analytical Procedure:
-
Total Sulfide Measurement (Free Sulfide):
-
To a known volume of the sample (e.g., 50 mL), add a specific volume of the DPD reagent solution.
-
Immediately add the ferric chloride solution.
-
Mix well and allow the color to develop for a specified time (e.g., 10 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance (typically around 670 nm for methylene blue).
-
Determine the concentration from a calibration curve prepared using the sulfide standards.
-
-
Total Polysulfide and Sulfide Measurement:
-
To a separate, identical volume of the sample, add the freshly prepared reducing agent (CrCl2 solution) under an inert atmosphere. The amount of reducing agent should be in stoichiometric excess to the expected maximum polysulfide concentration.
-
Allow the reduction to proceed for a set period (e.g., 30 minutes). This step should be optimized for the specific sample matrix.
-
Following the reduction step, proceed with the DPD colorimetric analysis as described for total sulfide (steps 1-4 above). The resulting measurement represents the sum of the initial free sulfide and the sulfide generated from the reduction of polysulfides.
-
4. Calculation of Polysulfide Concentration:
-
The concentration of polysulfide sulfur can be estimated by subtracting the free sulfide concentration from the total sulfide concentration measured after the reduction step.
Polysulfide-S (mg/L) = [Total Sulfide after Reduction] - [Free Sulfide]
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the analysis.
Table 1: Calibration Data for Sulfide Analysis
| Standard Concentration (mg/L) | Absorbance at 670 nm |
| 0.0 (Blank) | 0.000 |
| 0.1 | [Absorbance Value] |
| 0.5 | [Absorbance Value] |
| 1.0 | [Absorbance Value] |
| 1.5 | [Absorbance Value] |
| 2.0 | [Absorbance Value] |
Table 2: Analysis of Environmental Samples for Sulfide and Polysulfide
| Sample ID | Free Sulfide (mg/L) | Total Sulfide after Reduction (mg/L) | Estimated Polysulfide-S (mg/L) |
| Sample A | [Value] | [Value] | [Calculated Value] |
| Sample B | [Value] | [Value] | [Calculated Value] |
| Sample C | [Value] | [Value] | [Calculated Value] |
Visualization of Experimental Workflow and Reaction
Caption: Workflow for the differential analysis of free sulfide and polysulfides.
Caption: Simplified reaction scheme for DPD with sulfide.
Alternative Methods for Polysulfide Analysis
Given the challenges and potential inaccuracies of the modified DPD method, it is recommended that researchers consider more robust and specific methods for the quantitative analysis of polysulfides, especially for complex environmental samples. These methods often involve a derivatization step to stabilize the polysulfides, followed by chromatographic separation and detection.
-
Derivatization with Methyl Trifluoromethanesulfonate followed by HPLC-UV: This is a widely used method for the speciation and quantification of individual polysulfides (S32- to S82-).[3][4] The polysulfides are methylated to form stable dimethylpolysulfanes, which can be separated by high-performance liquid chromatography and detected by UV absorbance.[3][4]
-
Derivatization with Methyl Iodide followed by GC-MS: Similar to the HPLC method, polysulfides can be derivatized with methyl iodide to form dimethyl(poly)sulfides.[5] These derivatives are volatile and can be analyzed by gas chromatography coupled with mass spectrometry, providing both quantitative and structural information.[5]
Conclusion
While the DPD sulfate method is a simple and rapid technique for the determination of free sulfide in aqueous samples, its direct application for the quantitative analysis of polysulfides is not recommended due to chemical limitations. A modified protocol incorporating a chemical reduction step can provide an estimation of the total polysulfide concentration, but this approach requires careful optimization and validation. For accurate and speciated polysulfide analysis, researchers and professionals are encouraged to employ more advanced and specific techniques such as derivatization followed by chromatography.
References
Application of N,N-Diethyl-p-phenylenediamine (DPD) Sulfate in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N-Diethyl-p-phenylenediamine (DPD) sulfate (B86663) in the quantitative analysis of pharmaceutical compounds. The methodologies described are primarily spectrophotometric, leveraging the chromogenic reactions of DPD sulfate with specific functional groups present in various drug molecules.
Introduction
N,N-Diethyl-p-phenylenediamine (DPD) sulfate is a versatile chromogenic reagent employed in analytical chemistry. In pharmaceutical analysis, it is particularly valuable for the spectrophotometric determination of drugs possessing phenolic or aromatic amino groups.[1][2][3] The reaction involves the oxidation of DPD followed by a coupling reaction with the target drug molecule, resulting in a colored product whose absorbance is proportional to the drug concentration.[4][5][6][7] This method offers a simple, rapid, and cost-effective alternative to more complex analytical techniques like HPLC for certain applications.[7]
Principle of the Assay
The analytical method is based on the oxidative coupling reaction of DPD sulfate with phenolic and aromatic amine-containing drugs in the presence of an oxidizing agent, such as potassium iodate (B108269) (KIO4).[4][5][6][7] The DPD is first oxidized, and the resulting species undergoes electrophilic substitution with the electron-rich phenolic or aromatic amine drug. This coupling reaction forms a stable, colored indo-dye product.[4][7] The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the drug in the sample.
The reaction with phenolic drugs typically produces a green-colored product with a λmax around 670 nm, while aromatic amine drugs yield a red-colored product with a λmax around 550 nm.[4][5][6]
Experimental Protocols
Preparation of Reagents
-
DPD Sulfate Solution (4.75 x 10⁻⁴ mol/L): Dissolve an accurately weighed amount of N,N-Diethyl-p-phenylenediamine sulfate in distilled water to prepare the desired concentration. This solution should be prepared fresh daily and protected from light as it is light and air sensitive.[2]
-
Potassium Iodate (KIO4) Solution (1.7 x 10⁻⁴ mol/L): Dissolve an accurately weighed amount of potassium iodate in distilled water to achieve the final concentration.
-
Hydrochloric Acid (HCl) Solution (0.01 mol/L): Prepare by diluting a stock solution of concentrated HCl with distilled water.
-
Standard Drug Solutions: Prepare stock solutions of the respective drugs (e.g., Salbutamol Sulphate, Dapsone Hydrochloride) by dissolving an accurately weighed quantity in a suitable solvent, typically distilled water or a dilute acid solution, to a known concentration. Working standard solutions are prepared by further dilution of the stock solution.
Instrumentation
A UV-Visible spectrophotometer with a 1-cm path length cuvette is required for absorbance measurements.
General Analytical Procedure
The following is a generalized protocol. Optimized conditions for specific drugs are provided in the quantitative data tables.
-
Into a series of 10 mL volumetric flasks, pipette increasing volumes of the standard drug working solution.
-
To each flask, add the appropriate volumes of DPD sulfate solution and the oxidizing agent (KIO4 solution).
-
For the analysis of aromatic amine drugs, add the specified volume of HCl solution.
-
The reaction mixture for aromatic amine drugs is typically heated in a water bath at a controlled temperature (e.g., 60 ± 5 °C) for a specific duration (e.g., 10 minutes) to ensure complete color development.[4] For phenolic drugs, the reaction may proceed at room temperature.
-
After the reaction is complete, cool the flasks to room temperature and dilute to the mark with distilled water.
-
Measure the absorbance of the resulting colored solution at the λmax against a reagent blank prepared in the same manner but without the drug.
-
Construct a calibration curve by plotting the absorbance values versus the corresponding drug concentrations.
-
Determine the concentration of the drug in unknown samples by measuring their absorbance and interpolating the value from the calibration curve.
Preparation of Pharmaceutical Formulations for Analysis
-
Tablets: Weigh and finely powder twenty tablets. An amount of powder equivalent to a specific dose of the active drug is accurately weighed and transferred to a volumetric flask. The drug is then extracted with a suitable solvent (e.g., distilled water or dilute HCl). The solution is filtered, and the filtrate is diluted to a known volume.[4]
-
Capsules: The contents of ten capsules are emptied and mixed. A quantity of the mixed powder equivalent to a specific dose of the drug is weighed and processed similarly to the tablet samples.[4]
Quantitative Data Summary
The following tables summarize the quantitative parameters for the spectrophotometric determination of various pharmaceutical compounds using DPD sulfate.
Table 1: Analytical Parameters for Phenolic Drugs
| Drug | Linearity Range (µg/mL) | λmax (nm) | Limit of Detection (LOD) (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Correlation Coefficient (r) | % Recovery |
| Salbutamol Sulphate (SLB) | 1 - 7 | 670 | 0.14 | 2.8 x 10⁴ | 0.019 | 0.9996 | 99.5 ± 0.1 |
| Ritodrine Hydrochloride (RTD) | 2 - 22 | 670 | 0.21 | 1.8 x 10⁴ | 0.021 | 0.9986 | 99.8 ± 0.2 |
| Isoxsuprine Hydrochloride (IXP) | 1 - 17 | 670 | 0.51 | 1.2 x 10⁴ | 0.028 | 0.9992 | 99.9 ± 0.3 |
Data sourced from Nagaraja et al. (2010).[4][5][6][7]
Table 2: Analytical Parameters for Aromatic Amine Drugs
| Drug | Linearity Range (µg/mL) | λmax (nm) | Limit of Detection (LOD) (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Correlation Coefficient (r) | % Recovery |
| Dapsone Hydrochloride (DAP) | 1.5 - 12 | 550 | 0.44 | 1.5 x 10⁴ | 0.019 | 0.9994 | 99.6 ± 0.2 |
| Sulfamethoxazole (SFM) | 2 - 25 | 550 | 0.33 | 1.1 x 10⁴ | 0.027 | 0.9991 | 99.5 ± 0.1 |
| Sulfadiazine (SFD) | 2 - 21 | 550 | 0.37 | 0.9 x 10⁴ | 0.029 | 0.9992 | 99.8 ± 0.2 |
Data sourced from Nagaraja et al. (2010).[4][5][6][7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric analysis of pharmaceuticals using DPD sulfate.
References
- 1. This compound | 6283-63-2 [chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. gspchem.com [gspchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Total Chlorine Determination using the DPD/KI Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of total chlorine in aqueous solutions using the N,N-diethyl-p-phenylenediamine (DPD)/Potassium Iodide (KI) colorimetric method. This method is widely recognized and approved by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) for compliance monitoring in drinking water and wastewater.[1][2]
Principle of the Method
The DPD/KI method is a colorimetric analysis where the intensity of a developed color is directly proportional to the total chlorine concentration.[1][3] Total chlorine is the sum of free available chlorine (hypochlorous acid and hypochlorite (B82951) ion) and combined available chlorine (chloramines).[3]
The chemical reactions proceed in two main steps:
-
Reaction with Combined Chlorine: Potassium iodide (KI) is added to the sample. Chloramines, a form of combined chlorine, oxidize the iodide to iodine.[3][]
-
Color Development: In the presence of a buffer to maintain a pH between 6.3 and 6.6, DPD is oxidized by both the free chlorine present in the sample and the iodine liberated from the reaction with chloramines. This oxidation of DPD produces a magenta-colored compound, often referred to as a Würster dye.[1][3][]
The intensity of this magenta color is then measured using a spectrophotometer or colorimeter at a wavelength between 515 nm and 530 nm.[2][5][6]
Chemical Signaling Pathway
The following diagram illustrates the chemical reactions involved in the DPD/KI method for total chlorine determination.
Caption: Chemical reaction pathway for total chlorine determination.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the DPD/KI method for total chlorine determination.
| Parameter | Value/Range | Reference |
| Method Applicability | ||
| Concentration Range | 0.02 - 5.0 mg/L Cl₂ | [2][6][7] |
| Method Detection Limit (MDL) | 0.03 - 0.05 mg/L Cl₂ | [2][7] |
| Reaction Conditions | ||
| pH Range | 6.3 - 6.6 (for free chlorine) | [1] |
| 6.5 - 8.5 (for total chlorine) | [1] | |
| Reaction Time | 3 to 6 minutes | [8] |
| Temperature | 20 - 25 °C | [7] |
| Instrumentation | ||
| Measurement Wavelength | 515 - 530 nm | [2][5][6] |
| Reagents | ||
| Ferrous Ammonium Sulfate (FAS) Titrant (for titrimetric method) | 0.00282 N | [8] |
| Potassium Iodide (KI) | ~0.5 mg to 1 g per 100 mL sample (titrimetric) | [9] |
| Included in commercial powder pillows | [3] | |
| DPD Indicator | Included in commercial powder pillows | [3] |
| Phosphate Buffer | Included in commercial powder pillows | [3] |
Experimental Protocol: Colorimetric Determination
This protocol is based on standard methods (e.g., EPA Method 330.5, Standard Methods 4500-Cl G) using a spectrophotometer or colorimeter.[1][2]
Required Reagents and Equipment
-
DPD Total Chlorine Reagent Powder Pillows: These contain DPD, potassium iodide, and a buffer.[3]
-
Spectrophotometer or Colorimeter: Capable of measuring absorbance at a wavelength between 515 nm and 530 nm.
-
Sample Cells (Cuvettes): Matched pair, clean and free of scratches.
-
Deionized Water: For instrument zeroing.
-
Sample Collection Bottles: Clean glass bottles are recommended to avoid chlorine demand from plastic containers.[5]
-
Pipettes and Graduated Cylinders
Sample Handling and Preparation
-
Chlorine in aqueous solutions is unstable. Therefore, samples should be analyzed immediately after collection.[10]
-
Avoid excessive light and agitation, as they can accelerate the reduction of chlorine.[10]
-
If sampling from a tap, allow the water to run for at least 5 minutes to ensure a representative sample.[5]
-
Pre-treat glassware by soaking in a weak bleach solution (1 mL commercial bleach per 1 liter of deionized water) for at least one hour, followed by a thorough rinse with deionized water to remove any chlorine demand.[5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for total chlorine analysis.
Step-by-Step Procedure
-
Instrument Setup: Turn on the spectrophotometer or colorimeter and allow it to warm up. Set the wavelength to 515 nm (or as specified by the instrument manufacturer, typically between 515-530 nm).[2][5][6]
-
Prepare the Blank: Rinse a clean sample cell with the water sample. Fill the sample cell to the required volume (e.g., 10 mL or 25 mL, depending on the reagent pack) with the water sample.[6] This will be used to zero the instrument and compensate for any natural color or turbidity in the sample.[10]
-
Zero the Instrument: Place the blank in the instrument and zero the absorbance reading.
-
Prepare the Sample: Take a fresh, accurately measured volume of the same water sample in a separate clean container or a second sample cell.
-
Add Reagent: Add the contents of one DPD Total Chlorine Reagent Powder Pillow to the sample.[8]
-
Mix: Immediately cap and shake or swirl the sample for about 20 seconds to ensure the reagent is fully dissolved. A pink color will develop if total chlorine is present.[6]
-
Reaction Time: Allow the sample to stand for at least 3 minutes but no more than 6 minutes for full color development.[8]
-
Measure Absorbance: After the reaction time, place the prepared sample cell into the instrument and read the absorbance or concentration directly.
-
Data Analysis: If the instrument provides a direct concentration reading, record the value. If it provides an absorbance reading, determine the chlorine concentration from a previously prepared calibration curve.
Interferences
Several substances can interfere with the DPD/KI method. The table below lists common interferences and methods for mitigation.
| Interferent | Effect | Mitigation Method | Reference |
| Oxidized Manganese | Positive interference (reacts with DPD) | Add sodium arsenite to a separate sample aliquot, measure, and subtract the result from the original reading. | [5][6][10] |
| Oxidized Chromium | Positive interference | Same as for manganese. | [5][6] |
| Copper | Interference | EDTA is incorporated into most commercial reagents to overcome this. | [10] |
| Color and Turbidity | Positive interference (increases absorbance) | Use the original sample as a blank to zero the instrument. | [10] |
| High Chlorine Levels (>500 mg/L) | Fading of color (false low reading) | Dilute the sample to within the method's range and re-analyze. | [7] |
Quality Control
-
Calibration: A calibration curve should be generated using chlorine standards or potassium permanganate (B83412) standards of known concentrations.[11] The curve should be linear (r² > 0.995).
-
Blanks: Analyze a reagent blank using deionized water to ensure reagents are not contaminated.
-
Matrix Spikes: To assess potential matrix effects, a known amount of chlorine standard should be added to a sample and the recovery calculated.[2]
By following these detailed protocols, researchers, scientists, and drug development professionals can obtain accurate and reliable measurements of total chlorine in their aqueous samples.
References
- 1. Comparing Chlorine Measurement Methods [ysi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. MyHach - Customer Service [support.hach.com]
- 5. images.hach.com [images.hach.com]
- 6. hach.com [hach.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. dec.vermont.gov [dec.vermont.gov]
- 9. water treatment : Determination of chlorine by DPD methods [water-treated.blogspot.com]
- 10. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Automated DPD Analysis in Continuous Water Quality Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the automated analysis of free and total chlorine in water using the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method. This method is a widely accepted standard for monitoring water quality in various applications, including municipal drinking water, wastewater effluent, industrial process water, and swimming pools.[1][2][3]
Principle of the DPD Method
The DPD method is based on the reaction of DPD with chlorine, which acts as an oxidizing agent.[1] In a buffered solution, free chlorine (hypochlorous acid and hypochlorite (B82951) ion) immediately oxidizes the DPD indicator to produce a magenta-colored solution.[4][5][6] The intensity of this color is directly proportional to the concentration of free chlorine and is measured photometrically.[7][8][9]
For the determination of total chlorine, which includes both free chlorine and combined chlorine (chloramines), potassium iodide is added to the sample. The iodide catalyzes the reaction of chloramines with DPD, leading to the formation of the same magenta color.[1][6] The total chlorine concentration is then determined by measuring the final color intensity. The concentration of combined chlorine can be calculated by subtracting the free chlorine reading from the total chlorine reading.[10]
Automated DPD Analysis Systems
Automated DPD analyzers provide continuous, real-time monitoring of chlorine levels, offering significant advantages over manual testing by improving accuracy and reducing the need for constant operator intervention.[11][12] These systems typically consist of a sample intake, reagent pumps, a reaction chamber, a photometer, and a control unit.[13][14] The analyzer automatically draws a water sample, adds the necessary DPD reagents and buffer, allows for the color development, and measures the absorbance at a specific wavelength (typically around 515-520 nm).[15][16] Many modern analyzers can be integrated into larger water quality monitoring and control systems.[2]
Key Performance Parameters
A summary of key quantitative data for the automated DPD analysis method is presented in the table below.
| Parameter | Typical Value/Range | Notes |
| Measurement Range | 0.02 - 5.0 mg/L (ppm) | Can be extended with auto-dilution.[6][10][15] |
| Method Detection Limit (MDL) | 0.02 - 0.05 mg/L | The minimum concentration that can be detected with 99% confidence.[15][17] |
| Accuracy | ±1-5% of reading | Dependent on calibration and instrument model.[18] |
| Measurement Wavelength | 515 - 530 nm | The peak absorbance of the oxidized DPD.[15][16] |
| Reaction Time (Free Chlorine) | < 1 minute | Immediate color development is crucial to avoid interference from chloramines.[4][5][19] |
| Reaction Time (Total Chlorine) | 1 - 2 minutes | Allows for the complete reaction of combined chlorine.[6][15] |
| Operating Temperature | 20 - 25 °C | Sample temperature can affect reaction kinetics.[15] |
| pH Range | 6.2 - 6.5 | A buffer is used to maintain the optimal pH for the reaction.[3] |
Potential Interferences
Several substances can interfere with the DPD method, potentially leading to inaccurate results. It is crucial to be aware of these interferences when interpreting data.
| Interfering Substance | Effect on Measurement | Mitigation Strategy |
| Monochloramine | False positive for free chlorine | Take free chlorine reading within one minute of reagent addition.[4] |
| Oxidized Manganese | Positive interference | Can be minimized with specific reagents or sample pretreatment.[4][11] |
| Bromine, Iodine, Ozone | Positive interference | These are also strong oxidizers that react with DPD.[1][4] |
| Chlorine Dioxide | Positive interference | Reacts with DPD.[1] |
| High levels of Chlorine (>10 mg/L) | Bleaching of the indicator, leading to falsely low readings | Dilute the sample with chlorine-free water.[6][19] |
| Iron | Negative interference | Can complex with DPD or consume chlorine.[11][17] |
| Turbidity and Color | Positive interference | Use the original sample as a blank to zero the photometer.[15][16] |
Experimental Protocols
Protocol 1: Automated Analysis of Free Chlorine
This protocol outlines the general procedure for the continuous monitoring of free chlorine using an automated DPD analyzer.
1. System Preparation and Calibration: 1.1. Ensure all reagent reservoirs are filled with fresh DPD free chlorine reagent and buffer solution according to the manufacturer's instructions. 1.2. Verify that the sample tubing is correctly installed and free of kinks or blockages. 1.3. Initiate the analyzer's calibration sequence using a zero-chlorine standard (deionized water) and a known concentration chlorine standard. Follow the manufacturer's specific calibration routine.
2. Sample Analysis: 2.1. The automated analyzer will draw a preset volume of the water sample into the reaction chamber. 2.2. The reagent pump will inject a precise volume of buffer solution to adjust the sample pH to the optimal range (typically 6.2-6.5). 2.3. The DPD free chlorine reagent is then injected into the sample. 2.4. The solution is mixed, and an immediate reaction occurs, producing a magenta color if free chlorine is present.[5] 2.5. Within one minute of reagent addition, the photometer measures the absorbance of the solution at approximately 515 nm.[4][15] 2.6. The analyzer's software calculates the free chlorine concentration based on the measured absorbance and the calibration curve. 2.7. The result is displayed and logged. The system then flushes the reaction chamber and repeats the cycle at a user-defined interval.
3. Quality Control: 3.1. Regularly check the reagent levels and replace as needed. 3.2. Periodically run a known standard to verify the accuracy of the analyzer. 3.3. Inspect and clean the sample tubing and reaction chamber as recommended by the manufacturer to prevent fouling.
Protocol 2: Automated Analysis of Total Chlorine
This protocol describes the procedure for the continuous monitoring of total chlorine.
1. System Preparation and Calibration: 1.1. Fill the reagent reservoirs with DPD total chlorine reagent (containing potassium iodide) and buffer solution. 1.2. Follow the same calibration procedure as for free chlorine (Protocol 1, step 1.3), using a total chlorine standard.
2. Sample Analysis: 2.1. The analyzer draws a water sample into the reaction chamber. 2.2. The buffer solution is added to adjust the pH. 2.3. The DPD total chlorine reagent (containing potassium iodide) is injected into the sample. 2.4. The solution is mixed and allowed to react for a specified time (typically 1-2 minutes) to ensure the complete reaction of both free and combined chlorine.[6][15] 2.5. The photometer measures the absorbance of the final magenta-colored solution at approximately 515 nm. 2.6. The total chlorine concentration is calculated and recorded. 2.7. The system flushes and repeats the measurement cycle.
3. Quality Control: 3.1. Follow the same quality control procedures as outlined for free chlorine analysis (Protocol 1, step 3).
Visualizations
DPD Method Signaling Pathway
Caption: Chemical reaction pathway for DPD-based chlorine analysis.
Automated DPD Analyzer Workflow
References
- 1. galgo.co.uk [galgo.co.uk]
- 2. Reliable Chlorine Analysis with the 3017M DPD Analyzer - YSI Videos | ysi.com [video.ysi.com]
- 3. The Scope of Application of the Residual Chlorine Detector [boquinstrument.com]
- 4. yamathosupply.com [yamathosupply.com]
- 5. watertechusa.com [watertechusa.com]
- 6. waterlinetechnologies.com [waterlinetechnologies.com]
- 7. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 8. processinstruments.co.uk [processinstruments.co.uk]
- 9. hydroinstruments.com [hydroinstruments.com]
- 10. taylortechnologies.com [taylortechnologies.com]
- 11. ysi.com [ysi.com]
- 12. ketos.co [ketos.co]
- 13. youtube.com [youtube.com]
- 14. Colorimetric process analyzer (DPD-method) - Norleq [norleq.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
- 18. jensprima.com [jensprima.com]
- 19. aquamagazine.com [aquamagazine.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Interferences in DPD Chlorine Measurement
This guide is designed for researchers, scientists, and drug development professionals who utilize the DPD (N,N-diethyl-p-phenylenediamine) method for chlorine measurement. Below you will find troubleshooting guidance and frequently asked questions to address common interferences that may be encountered during your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) and Troubleshooting
1. My sample has a very high chlorine concentration, and the DPD reagent turns colorless or shows a much lower reading than expected. What is happening?
This phenomenon is known as "bleaching." At high chlorine concentrations (typically above 10 ppm), the DPD indicator is oxidized beyond the initial pink-colored product to a colorless imine species.[1][2] This can lead to a significant underestimation of the actual chlorine concentration.
Troubleshooting Steps:
-
Dilute the sample: The most effective way to counteract bleaching is to dilute the sample with chlorine-demand-free water to bring the chlorine concentration within the linear range of your DPD assay.[1][2][3] A common starting point is a 1:1 dilution, but further dilutions may be necessary. Remember to multiply the final reading by the dilution factor to obtain the original concentration.
-
Use a high-range test kit: Some commercially available DPD test kits are designed for higher chlorine concentrations and contain a greater amount of DPD reagent to minimize bleaching.
2. The color of my DPD test for free chlorine keeps getting darker over time. What does this indicate?
A gradually intensifying pink color suggests the presence of combined chlorine, most commonly monochloramine.[3][4] While the reaction of free chlorine with DPD is almost instantaneous, the reaction with monochloramine is slower and will cause a "creeping" or "drifting" of the color, leading to a false high reading for free chlorine.[4]
Troubleshooting Steps:
-
Take a timed reading: To minimize interference from combined chlorine, it is crucial to take the free chlorine reading within one minute of adding the DPD reagent.[4]
-
Use a reagent to inhibit monochloramine interference: For certain applications, specific reagents can be added to the sample to "freeze" the free chlorine reading and prevent further color development from chloramines.
3. I am getting a positive chlorine reading even though I know there is no chlorine in my sample. What could be the cause?
Several substances other than chlorine can oxidize the DPD reagent and produce a false positive result. These include:
-
Other Oxidizing Agents: Bromine, iodine, ozone, chlorine dioxide, and peroxides will all react with DPD to produce a pink color.[5] If these are present in your sample, the DPD method will not be specific for chlorine.
-
Oxidized Manganese and Chromium: These metals in their oxidized states (e.g., Mn(IV), Cr(VI)) can cause significant positive interference.[6][7][8]
Troubleshooting Steps:
-
Sample Pre-treatment for Manganese and Chromium: A specific protocol involving potassium iodide and sodium arsenite can be used to correct for this interference (see Experimental Protocols section).[6][8][9]
-
Alternative Methods: If other oxidizing agents are present, an alternative chlorine measurement method that is not susceptible to these interferences, such as amperometric titration, may be necessary.
4. Can pH or alkalinity affect my DPD chlorine measurement?
Yes, both pH and alkalinity can influence the accuracy of the DPD method.
-
pH: The DPD reaction is pH-dependent and works optimally in a pH range of 6.2 to 6.5.[10] Highly acidic or alkaline samples can prevent the DPD buffer from maintaining the correct pH, leading to inaccurate color development.[8][10]
-
Alkalinity: High alkalinity can also interfere with the buffering capacity of the DPD reagents.[8]
Troubleshooting Steps:
-
Adjust Sample pH: Before adding the DPD reagent, adjust the pH of the sample to between 6 and 7 using a suitable acid or base.[8][10] Be sure to account for any volume changes due to the addition of the acid or base.
5. My sample is turbid or colored. How will this affect the DPD measurement?
Turbidity and inherent sample color can interfere with the colorimetric reading by absorbing light, leading to an artificially high chlorine reading.
Troubleshooting Steps:
-
Zero the instrument with the sample: Before adding the DPD reagent, use the original sample to zero the colorimeter or spectrophotometer. This will subtract the background absorbance from the final reading.
-
Filtration: For turbid samples, filtration through a 0.45 µm filter may be necessary to remove particulate matter. However, be aware that some filters may have a chlorine demand.
Data Presentation: Summary of Common Interferences
| Interfering Substance | Type of Interference | Typical Concentration for Significant Interference | Mitigation Strategy |
| High Chlorine/Bromine | Negative (Bleaching) | > 10 ppm Chlorine, > 20 ppm Bromine[1] | Sample Dilution |
| Monochloramine | Positive (False High) | Any detectable level | Timed reading (within 1 minute)[4] |
| Other Oxidizing Agents | Positive | Varies by agent | Method-specific (e.g., use of glycine (B1666218) for chlorine dioxide) or use of an alternative chlorine measurement method |
| Oxidized Manganese (Mn⁴⁺, Mn⁷⁺) | Positive | Any detectable level | Sample pre-treatment with KI and Sodium Arsenite[6][8] |
| Oxidized Chromium (Cr⁶⁺) | Positive | Any detectable level | Sample pre-treatment with KI and Sodium Arsenite[8] |
| pH | Variable | Outside 6.2 - 6.5 range[10] | Adjust sample pH to 6-7[8][10] |
| High Alkalinity | Negative (Incomplete color) | > 250 mg/L as CaCO₃[8] | Adjust sample pH to 6-7[8] |
| Turbidity/Color | Positive | Visibly turbid or colored | Zero instrument with sample blank, filtration |
Experimental Protocols
Protocol 1: Sample Dilution for High Chlorine Concentrations
This protocol is used to overcome the bleaching effect of high chlorine concentrations.
-
Prepare Chlorine-Demand-Free Water: Use deionized or distilled water that has been tested to ensure it has no chlorine demand.
-
Initial Dilution (1:1):
-
Accurately pipette 5 mL of the sample into a clean 10 mL volumetric flask.
-
Dilute to the 10 mL mark with chlorine-demand-free water.
-
Mix thoroughly.
-
-
Perform DPD Analysis: Analyze the diluted sample using your standard DPD method.
-
Calculate Original Concentration: Multiply the measured chlorine concentration by the dilution factor (in this case, 2).
-
Further Dilution: If the reading is still suspect or the color fades rapidly, perform a higher dilution (e.g., 1:10) and repeat the analysis.
Protocol 2: Correction for Manganese and Chromium Interference
This protocol allows for the determination of chlorine in the presence of oxidized manganese and chromium.[6][8][9]
-
Analyze Untreated Sample:
-
Take a 25 mL aliquot of your sample.
-
Perform the DPD total chlorine analysis as per your standard procedure.
-
Record this value as Reading A . This reading represents chlorine + manganese/chromium interference.
-
-
Treat a Second Sample Aliquot:
-
Take a second 25 mL aliquot of your sample.
-
Add 3 drops of potassium iodide solution (30 g/L). Mix and wait for 1 minute.
-
Add 3 drops of sodium arsenite solution (5 g/L). Mix thoroughly.
-
-
Analyze Treated Sample:
-
Perform the DPD total chlorine analysis on this treated sample.
-
Record this value as Reading B . This reading represents only the manganese/chromium interference.
-
-
Calculate True Chlorine Concentration:
-
Subtract Reading B from Reading A: True Chlorine = Reading A - Reading B .
-
Visualizations
Caption: Troubleshooting workflow for common DPD method interferences.
Caption: Chemical pathway of the DPD reaction and the bleaching effect.
Caption: Experimental workflow for manganese and chromium interference correction.
References
- 1. aquamagazine.com [aquamagazine.com]
- 2. medium.com [medium.com]
- 3. Chlorine and Bromine Testing In Cooling Tower Systems | Chem-Aqua [chemaqua.com]
- 4. yamathosupply.com [yamathosupply.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. MyHach - Customer Service [support.hach.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. images.hach.com [images.hach.com]
- 9. MyHach - Customer Service [support.hach.com]
- 10. assets.fishersci.com [assets.fishersci.com]
How to remove manganese interference in DPD chlorine test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during DPD chlorine testing, with a specific focus on manganese interference.
Frequently Asked Questions (FAQs)
Q1: What is the DPD method for chlorine testing?
A1: The DPD (N,N-diethyl-p-phenylenediamine) method is a colorimetric technique used to measure chlorine residual in water. When DPD reagent is added to a water sample containing chlorine, it reacts to produce a pink color. The intensity of this pink color is directly proportional to the chlorine concentration and can be measured using a colorimeter or spectrophotometer.[1][2][3]
Q2: How does manganese interfere with the DPD chlorine test?
A2: Oxidized forms of manganese, such as Mn⁴⁺ and Mn⁷⁺, can also react with the DPD indicator, producing a pink color that is indistinguishable from the color produced by chlorine.[4][5] This leads to a false positive result, causing an overestimation of the true chlorine concentration. This interference is immediate and stable.[4]
Q3: How can I tell if my DPD chlorine test is being affected by manganese interference?
A3: If you suspect manganese interference, you may observe a stable pink color in your DPD test even when you believe there should be little to no chlorine present. To confirm, you can use a specific method to compensate for the manganese, as described in the troubleshooting guide below.
Troubleshooting Guide: Manganese Interference
This guide provides detailed procedures to identify and mitigate manganese interference in your DPD chlorine test.
Issue: Falsely high chlorine readings in DPD test.
Cause: Oxidized manganese in the sample is reacting with the DPD reagent.
Solution 1: Compensation Method using Potassium Iodide and Sodium Arsenite
This is the most common method to correct for manganese interference. It involves a two-part measurement to differentiate the chlorine concentration from the manganese interference.[6][7]
Experimental Protocol:
-
Measurement A: Total Oxidants (Chlorine + Manganese)
-
Take a 25 mL water sample.
-
Perform the standard DPD total chlorine test according to your test kit or instrument's instructions.
-
Record this result as Reading A . This reading represents the combined concentration of chlorine and oxidized manganese.
-
-
Measurement B: Manganese Interference
-
Take a fresh 25 mL water sample.
-
Add 3 drops of Potassium Iodide solution (30 g/L).[6] Mix and allow a 1-minute reaction time.[6] This step allows the chlorine to react with the iodide.
-
Add 3 drops of Sodium Arsenite solution (5 g/L).[6] Mix thoroughly. The sodium arsenite will destroy the chlorine, leaving only the oxidized manganese to react with the DPD reagent.[6][9]
-
Immediately add the DPD reagent and perform the chlorine measurement as usual.
-
Record this result as Reading B . This represents the concentration of interfering manganese.
-
-
Calculation of True Chlorine Concentration
-
Subtract the second reading from the first: True Total Chlorine = Reading A - Reading B
-
Quantitative Data:
The detection limit for manganese interference varies depending on the specific DPD test kit and instrument used.
| Test Method | Manganese (Mn) Concentration Required to Produce False Reading | Equivalent False Chlorine (Cl₂) Reading |
| Color Disc Test Kit (e.g., Hach Model CN-66) | 0.03 ppm | 0.1 ppm |
| Low-Range DPD on Colorimeters/Spectrophotometers | 0.006 ppm | 0.02 ppm |
| [1] |
Solution 2: Alternative Method - Indophenol (B113434) Free Chlorine Test
For free chlorine measurements, an alternative method that is not subject to manganese interference is the Indophenol method (e.g., Hach Method 10241).[5][7] This method is based on the indophenol reaction and directly measures free chlorine without interference from manganese or chloramines.[5][10]
Experimental Protocol (Hach Method 10241):
-
Sample Preparation:
-
Fill two 10 mL sample cells with your water sample. One will serve as the blank and the other as the prepared sample.
-
-
Reagent Addition:
-
To the "prepared sample" cell, add 5 drops of Freechlor F Reagent Solution. Stopper and invert to mix.
-
Add the contents of one Monochlor F Reagent Powder Pillow to both the blank and the prepared sample cells.
-
-
Reaction and Measurement:
-
Stopper both cells and shake for approximately 20 seconds to dissolve the powder.
-
Allow a 5-minute reaction time.[11]
-
Place the blank in the spectrophotometer and zero the instrument.
-
Place the prepared sample in the instrument and read the free chlorine concentration.
-
Visual Workflow Diagrams
Caption: Workflow for Manganese Interference Compensation using Potassium Iodide and Sodium Arsenite.
Caption: Workflow for the Indophenol Free Chlorine Test (Manganese-Free Alternative).
References
- 1. MyHach - Customer Service [support.hach.com]
- 2. Removing Iron And Manganese In Raw Water: Challenges And Solutions [wateronline.com]
- 3. Treating Manganese in Well Water – Pure Water Products, LLC [purewaterproducts.com]
- 4. waterfilterguru.com [waterfilterguru.com]
- 5. Hach | Hach Disinfection Series: Measuring Free Chlorine in the presence of Manganese and Chloramines [in.hach.com]
- 6. MyHach - Customer Service [support.hach.com]
- 7. MyHach - Customer Service [support.hach.com]
- 8. watertechusa.com [watertechusa.com]
- 9. extension.psu.edu [extension.psu.edu]
- 10. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 11. cdn.hach.com [cdn.hach.com]
Technical Support Center: DPD Testing in Chloraminated Water Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with N,N-diethyl-p-phenylenediamine (DPD) testing in chloraminated water systems.
Troubleshooting Guide
This guide addresses common issues encountered during DPD chlorine testing in water systems treated with chloramines.
| Issue/Question | Possible Causes | Recommended Actions & Solutions |
| Why am I getting a free chlorine reading in a system I know only contains chloramines? | This is likely a false positive, often referred to as a "phantom reading."[1][2][3] It is caused by the slow reaction of monochloramine with the DPD free chlorine reagent.[1][2][4] The intensity of this interference can be influenced by sample temperature and the concentration of monochloramine.[1] | 1. Time-sensitive reading: Measure the free chlorine immediately after adding the DPD reagent. The reaction with free chlorine is almost instantaneous, while the interference from chloramines develops more slowly.[1][2][5] Readings should be taken within one minute.[2] 2. Observe for color drift: If the pink color intensifies over time (from a faint pink to a darker magenta), it is a strong indication of chloramine (B81541) interference.[1][2][6] 3. Perform a total chlorine test: A significantly higher total chlorine reading compared to the initial free chlorine reading suggests the presence of chloramines.[1][2] 4. Use an alternative method: For systems with known chloramine presence, consider using a test method less susceptible to this interference, such as the indophenol (B113434) method.[7][8][9] |
| My DPD results for free chlorine seem unexpectedly high and inconsistent. | Besides chloramines, other oxidizing agents can interfere with the DPD test, leading to false positive results.[1][10][11] These include: - Oxidized manganese[4][7][10][12] - Bromine, iodine, ozone, and chlorine dioxide[1][2][10][11] - Peroxides[10][11] - Chromium[12] | 1. Test for manganese: If manganese is suspected, a specific protocol can be followed to compensate for its interference (see Experimental Protocols section).[7][12] 2. Sample history: Consider the source and treatment processes of the water to identify potential interfering substances. 3. Use a reagent blank: Zero the spectrophotometer or colorimeter with deionized water and the DPD reagent to account for any background color.[10] |
| The color of my DPD test flashes and then disappears, or the result is unexpectedly low. | High levels of chlorine (above 15 ppm) can bleach the DPD indicator, causing the color to fade or disappear entirely, leading to a falsely low or zero reading.[5] | 1. Dilute the sample: If high chlorine levels are suspected, dilute the sample with chlorine-free deionized water and re-test. Remember to multiply the result by the dilution factor.[5][13] 2. Observe initial reaction: When adding the DPD reagent to a sample with very high chlorine, you might observe a brief flash of pink that quickly disappears.[14] |
| My total chlorine reading is positive, but my free chlorine reading is zero. What does this mean? | This is the expected result in a properly managed chloraminated system where all the free chlorine has reacted with ammonia (B1221849) to form chloramines.[15][16][17] | The absence of free chlorine and the presence of total chlorine indicate that the disinfectant is in the form of combined chlorine (chloramines). To determine the combined chlorine concentration, subtract the free chlorine reading (zero in this case) from the total chlorine reading.[15][16][18] |
Quantitative Data Summary
The following table summarizes the potential quantitative impact of monochloramine interference on free chlorine DPD tests.
| Interfering Substance | Typical False Positive Reading (mg/L) | Time Dependency |
| Monochloramine | 0.1 to >1.0[1][2][3] | Color development can be immediate but will continue to increase over several minutes.[1][2][6] |
Experimental Protocols
Protocol 1: Differentiation of Free and Combined Chlorine using DPD
This protocol details the standard DPD method for measuring free and total chlorine, allowing for the calculation of combined chlorine.
Materials:
-
DPD Free Chlorine reagent (e.g., powder pillows, tablets, or solution)
-
DPD Total Chlorine reagent (contains potassium iodide)[1][2][19]
-
Spectrophotometer or colorimeter calibrated for DPD chlorine determination
-
Sample cells/cuvettes
-
Deionized water
-
Water sample
Procedure for Free Chlorine:
-
Rinse a sample cell with the water sample and then fill it to the required volume (e.g., 10 mL). This will be your blank.
-
Place the blank in the instrument and zero the device.
-
Take a second sample cell and fill it with the same volume of the water sample.
-
Add the DPD Free Chlorine reagent to the second cell.
-
Cap the cell and invert gently to mix.
-
Immediately place the prepared sample into the instrument and read the concentration. This reading should be taken within one minute of adding the reagent to avoid interference from chloramines.[2] The result is the free chlorine concentration.
Procedure for Total Chlorine:
-
Use the same water sample.
-
Add the DPD Total Chlorine reagent to a fresh sample in a clean cell. This reagent contains potassium iodide, which allows chloramines to react with the DPD.[1][2][19]
-
Cap the cell and invert to mix.
-
Allow a 3-minute reaction time for the color to fully develop.[10]
-
Place the cell in the instrument (previously zeroed with the untreated water sample) and read the concentration. The result is the total chlorine concentration.
Calculation of Combined Chlorine:
Protocol 2: Compensating for Manganese Interference
This procedure allows for the determination of free chlorine in the presence of oxidized manganese.[7][12]
Materials:
-
Potassium iodide solution (30 g/L)
-
Sodium arsenite solution (5 g/L)
-
DPD Free Chlorine reagent
-
Standard equipment for DPD testing
Procedure:
-
Initial Measurement: Perform a standard DPD free chlorine test on the water sample as described in Protocol 1. This result (Result A) represents the sum of free chlorine and interfering substances like manganese.
-
Interference Measurement: a. Take a fresh 25 mL aliquot of the water sample. b. Adjust the sample pH to between 6 and 7.[13] c. Add 3 drops of potassium iodide solution. Mix and wait for one minute.[12] d. Add 3 drops of sodium arsenite solution and mix. This will remove the chlorine, leaving only the oxidized manganese to react.[7][12] e. Perform a DPD free chlorine test on this pre-treated sample. This result (Result B) represents the concentration due to manganese interference.
-
Calculation of True Free Chlorine:
-
True Free Chlorine (mg/L) = Result A - Result B[7]
-
Visualizations
Signaling Pathways and Workflows
Caption: DPD reaction pathways with free chlorine and common interferents.
Caption: Workflow for troubleshooting unexpected DPD free chlorine results.
Frequently Asked Questions (FAQs)
Q1: What is the "phantom reading" in DPD testing?
A1: A "phantom reading" is a false positive for free chlorine that can occur in chloraminated water systems.[1][3] It happens because monochloramine, a component of combined chlorine, slowly reacts with the DPD free chlorine reagent, producing a pink color that can be mistaken for free chlorine.[1][2] This color often starts faint and intensifies over time.[1][2][6]
Q2: How can I distinguish between a true free chlorine reading and a false positive from chloramines?
A2: The key difference is the reaction speed. Free chlorine reacts almost instantly with DPD reagent.[1][2] Chloramine interference, however, is time-dependent and will cause the color to "drift" or become darker after the initial reading.[1][6] Taking a reading immediately (within one minute) and then observing the sample for a few more minutes for any color change is a simple way to identify this interference.[2][6]
Q3: Are there any other substances besides chloramines that can cause false positive DPD results?
A3: Yes, other oxidizing agents can also react with DPD and cause a positive interference. The most common interferents include oxidized manganese, bromine, iodine, ozone, and chlorine dioxide.[1][2][4][10][11]
Q4: My system uses chloramines, so should my free chlorine reading always be zero?
A4: In a perfectly balanced chloramination process, the free chlorine reading should be very low or zero, as nearly all the chlorine will have reacted with ammonia to form chloramines.[15][20] A persistent true free chlorine reading could indicate that the breakpoint chlorination point has been surpassed. However, any reading should first be scrutinized for the possibility of being a false positive due to the interferences discussed.
Q5: Is there a more reliable method for measuring free chlorine in a chloraminated system?
A5: Yes, for water systems where chloramines are present and cause significant interference, the Indophenol method is a recommended alternative.[7][8][9] This method is more specific to free chlorine and is not susceptible to interference from chloramines or manganese.[9]
References
- 1. yamathosupply.com [yamathosupply.com]
- 2. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 3. yamathosupply.com [yamathosupply.com]
- 4. pubs.ciphi.ca [pubs.ciphi.ca]
- 5. aquamagazine.com [aquamagazine.com]
- 6. kuntzeusa.com [kuntzeusa.com]
- 7. MyHach - Customer Service [support.hach.com]
- 8. MyHach - Customer Service [support.hach.com]
- 9. Hach | Hach Disinfection Series: Measuring Free Chlorine in the presence of Manganese and Chloramines [in.hach.com]
- 10. MyHach - Customer Service [support.hach.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. MyHach - Customer Service [support.hach.com]
- 13. watertechusa.com [watertechusa.com]
- 14. Troubleshooting [swimmingpoolchemicals.co.uk]
- 15. Free Chlorine vs Total Chlorine: What’s the Difference? - Sensorex Liquid Analysis Technology [sensorex.com]
- 16. blog.hannainst.com [blog.hannainst.com]
- 17. taylortechnologies.com [taylortechnologies.com]
- 18. taylortechnologies.com [taylortechnologies.com]
- 19. Hexis - Customer Service [suporte.hexis.com.br]
- 20. Free Chlorine or Total Chlorine? | A Technical Overview | Pyxis Lab [pyxis-lab.com]
Technical Support Center: DPD Indicator Bleaching at High Chlorine Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals who encounter issues with DPD (N,N-diethyl-p-phenylenediamine) indicator bleaching during chlorine analysis. Below you will find troubleshooting guides and frequently asked questions to address specific problems that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DPD indicator bleaching? A1: DPD indicator bleaching is a chemical process where the magenta color, which typically forms when DPD reacts with chlorine, disappears or fails to appear despite high chlorine levels in the sample.[1] This happens because excess chlorine further oxidizes the colored DPD product (Würster dye) into a colorless imine compound.[1][2][3]
Q2: I saw a brief pink flash, and then the sample turned clear. What does this mean? A2: A momentary pink or magenta flash that quickly vanishes is a tell-tale sign of DPD bleaching. The initial flash is the expected color formation, but the high chlorine concentration immediately bleaches it to a colorless state.[3]
Q3: What concentration of chlorine causes DPD bleaching? A3: Interference from bleaching can begin at chlorine concentrations between 5 and 10 ppm.[2] It becomes particularly significant at levels above 10 ppm, and some test kits may be bleached at concentrations exceeding 15 ppm to 20 ppm.[2][4][5]
Q4: Can DPD bleaching result in falsely low or zero chlorine readings? A4: Absolutely. DPD bleaching is a common cause of erroneously low or zero chlorine readings.[2][6] This can lead to a significant underestimation of the true chlorine concentration in your sample.
Q5: Besides high chlorine, what else can interfere with the DPD test? A5: Other oxidizing agents can also interfere with the DPD test, potentially causing false positive results. These include bromine, iodine, ozone, chlorine dioxide, and oxidized manganese.[7][8]
Troubleshooting Guide
Problem: Your DPD test shows a very low or no color reading, but you expect a high chlorine concentration.
This is a classic symptom of DPD indicator bleaching. Use the following steps to troubleshoot the issue and obtain an accurate measurement.
Step 1: Visual Confirmation of Bleaching
-
When adding the DPD reagent to a fresh sample, watch closely for a transient pink color that appears and then quickly fades. This visual cue is a strong indicator that the chlorine concentration is too high for the test's range.
Step 2: Sample Dilution
-
To counteract bleaching, you must dilute the sample with chlorine-free or deionized water.[6][9] A common starting point is a 1:1 dilution (one part sample to one part dilution water) or a 1:5 dilution for very high concentrations.[5]
Step 3: Re-analysis of the Diluted Sample
-
Perform the DPD chlorine test on the diluted sample according to your standard procedure. The color should now develop and remain stable, allowing for an accurate reading.
Step 4: Calculation of the True Chlorine Concentration
-
To find the original chlorine concentration, multiply the result from the diluted sample by the dilution factor.
-
Formula: True Chlorine Concentration = Diluted Sample Reading × Dilution Factor
-
Example (for a 1:5 dilution): If your diluted sample reads 2.5 ppm, the true concentration is 2.5 ppm × 5 = 12.5 ppm.
Quantitative Data on DPD Bleaching Thresholds
| Parameter | Chlorine Concentration (ppm) | Reference(s) |
| Onset of Bleaching Interference | 5 - 10 | [2] |
| Significant Bleaching | > 10 | [2] |
| Commonly Reported Bleaching Levels | > 15 or > 20 | [4][5] |
Experimental Protocols
Protocol 1: Standard DPD Colorimetric Test
-
Collect the water sample to be analyzed.
-
Rinse the sample cuvette or test tube with a small amount of the sample.
-
Fill the cuvette to the required volume (e.g., 10 mL).
-
Add the DPD reagent (powder pillow, tablet, or liquid drops) as specified by the manufacturer.[10]
-
Cap and invert the cuvette several times to ensure the reagent dissolves and mixes completely.[11]
-
Allow for the specified reaction time, typically between 3 and 6 minutes.[10]
-
Place the cuvette into a calibrated colorimeter or spectrophotometer and record the chlorine concentration.
Protocol 2: DPD Test with Sample Dilution for High Chlorine Concentrations (1:5 Dilution)
-
Measure 2 mL of the original sample using a calibrated pipette.
-
Dispense the 2 mL of sample into a clean volumetric flask or graduated cylinder.
-
Add 8 mL of chlorine-free or deionized water to the flask to bring the total volume to 10 mL.
-
Stopper and invert the flask several times to ensure the diluted sample is homogeneous.
-
Proceed with the DPD test as described in Protocol 1 , using the diluted sample.
-
Multiply the final concentration reading by the dilution factor of 5 to determine the true chlorine concentration in the original sample.[4]
Visualizations
Caption: Chemical pathway of DPD oxidation and bleaching.
Caption: Troubleshooting workflow for DPD bleaching.
References
- 1. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 2. aquamagazine.com [aquamagazine.com]
- 3. MyHach - Customer Service [support.hach.com]
- 4. sarasota.floridahealth.gov [sarasota.floridahealth.gov]
- 5. Troubleshooting [swimmingpoolchemicals.co.uk]
- 6. medium.com [medium.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. MyHach - Customer Service [support.hach.com]
- 9. youtube.com [youtube.com]
- 10. dec.vermont.gov [dec.vermont.gov]
- 11. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
Optimizing DPD reaction time for accurate free chlorine reading
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the N,N-diethyl-p-phenylenediamine (DPD) reaction for accurate free chlorine readings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the DPD method for free chlorine measurement?
A1: The DPD method is a colorimetric technique widely used to determine free chlorine residuals in water.[1][2] The DPD indicator, N,N-diethyl-p-phenylenediamine, reacts immediately with free available chlorine (hypochlorous acid and hypochlorite (B82951) ion) to produce a magenta-colored compound.[1][2][3] The intensity of this color is directly proportional to the concentration of free chlorine in the sample and can be quantified using a colorimeter or spectrophotometer.[2][3]
Q2: What is the optimal reaction time for measuring free chlorine with DPD?
A2: The reaction between DPD and free chlorine is almost instantaneous.[1][4] To avoid interferences, particularly from combined chlorine (chloramines), it is crucial to take the reading within one minute of adding the DPD reagent.[1][4] Any color development or intensification after this period may indicate the presence of interfering substances.[1][4]
Q3: What are the common interfering substances in the DPD free chlorine test?
A3: Several substances can interfere with the DPD free chlorine measurement, leading to inaccurate results. These include:
-
Monochloramine: This is a form of combined chlorine that can slowly react with the DPD reagent, causing a false positive reading that intensifies over time.[1][4]
-
Other Oxidizing Agents: Bromine, iodine, chlorine dioxide, ozone, hydrogen peroxide, and permanganate (B83412) can also react with DPD and produce a color, leading to erroneously high readings.[3][5]
-
Oxidized Manganese and Chromium: These metals can also cause false positive results.[4][5]
-
High Chlorine Concentrations: Very high levels of free chlorine (above 10 ppm) can bleach the DPD indicator, causing the magenta color to fade or disappear entirely, resulting in a false low or zero reading.[6][7][8]
Q4: How does pH affect the DPD reaction for free chlorine?
A4: The reaction between free chlorine and DPD is pH-dependent. The optimal pH range for the formation of the magenta-colored compound is between 6.3 and 6.6.[2] Commercially available DPD reagents typically include a buffer to maintain the correct pH for the reaction.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No color development or a very faint pink color when free chlorine is expected. | High levels of free chlorine are bleaching the DPD indicator.[6][7] | 1. Dilute the sample with chlorine-free deionized water (e.g., 1:1 or 1:10 dilution) and repeat the test.[6] 2. Multiply the result by the dilution factor to obtain the actual free chlorine concentration. |
| The pink color develops slowly and continues to darken after one minute. | Interference from monochloramine (a type of combined chlorine).[1][4] | 1. Ensure the reading is taken immediately, within one minute of adding the DPD reagent.[1][4] 2. To confirm the presence of monochloramine, also measure total chlorine. The difference between the total and free chlorine readings will give the combined chlorine concentration.[1] |
| Consistently high free chlorine readings that seem inaccurate. | Presence of other oxidizing agents (e.g., bromine, ozone, manganese).[3][5] | 1. If oxidized manganese is suspected, it can be corrected for by treating the sample with potassium iodide and sodium arsenite before adding the DPD reagent.[5] 2. Consider using an alternative method for free chlorine determination that is less prone to these interferences, such as the indophenol (B113434) method if chloramines are the primary concern.[9] |
| Inconsistent or non-reproducible results. | 1. Improper sample handling or contaminated glassware. 2. Incomplete dissolution of DPD tablets. 3. Incorrect reagent dosage (for liquid reagents).[6] | 1. Rinse glassware thoroughly with the sample water before use. 2. If using tablets, ensure they are completely crushed and dissolved.[6] 3. If using liquid reagents, ensure the correct number of drops are added as per the manufacturer's instructions.[6] 4. Use a dedicated and clean sample cell for zeroing the instrument and for the measurement to avoid optical differences.[5] |
Experimental Protocols
Standard DPD Colorimetric Method for Free Chlorine
This protocol is a generalized procedure based on common practices. Always refer to the specific instructions provided by your DPD reagent and instrument manufacturer.
-
Sample Collection: Collect a representative water sample in a clean container.
-
Instrument Zeroing:
-
Rinse a clean sample cell (cuvette) with the water sample.
-
Fill the cell to the appropriate mark with the sample.
-
Place the cell in the colorimeter or spectrophotometer and zero the instrument.
-
-
Reaction:
-
Remove the cell from the instrument.
-
Add the DPD free chlorine reagent (tablet, powder pillow, or liquid) to the sample in the cell.
-
Immediately cap the cell and mix gently but thoroughly to ensure the reagent dissolves and reacts completely.
-
-
Measurement:
-
Recording: Record the result as mg/L (or ppm) of free chlorine.
Visualizations
Caption: Experimental workflow for DPD free chlorine measurement.
Caption: Troubleshooting logic for inaccurate DPD readings.
References
- 1. yamathosupply.com [yamathosupply.com]
- 2. Comparing Chlorine Measurement Methods [ysi.com]
- 3. MyHach - Customer Service [support.hach.com]
- 4. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 5. MyHach - Customer Service [support.hach.com]
- 6. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 7. sprucepools.co.uk [sprucepools.co.uk]
- 8. aquamagazine.com [aquamagazine.com]
- 9. Chlorine Analyzers and Testing Equipment | Hach [hach.com]
Technical Support Center: The Effect of pH on DPD Colorimetric Method Accuracy
This guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals using the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method for chlorine analysis. Proper pH control is critical for accurate and repeatable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the DPD colorimetric method and why is it so important?
A: The optimal pH for the DPD colorimetric method is between 6.2 and 6.5 .[1][2] This specific range is crucial because the reaction between chlorine (or other oxidants) and the DPD indicator to form the magenta-colored compound, known as a Würster dye, is most efficient and stable under these slightly acidic conditions.[2][3] The reagents used in DPD test kits contain a phosphate (B84403) buffer to adjust the sample to this required pH.[1][2]
Maintaining this pH is critical for several reasons:
-
Reaction Kinetics: The rate and completeness of the color-forming reaction are maximized in this range.
-
Color Stability: The resulting magenta color is most stable at this pH, preventing rapid fading that can lead to erroneously low readings.[2]
-
Minimizing Interferences: It helps to minimize interferences from other substances that might be present in the sample.[2]
Q2: What happens if the pH of my sample is too low (acidic)?
A: If the final pH of the sample-reagent mixture is below the optimal range (<6.2), you may encounter several issues:
-
Incomplete Color Development: The reaction may not proceed to completion, resulting in a lighter color intensity than expected and leading to an underestimation of the chlorine concentration.
-
False Positives with Chloramines: At very low pH, monochloramines can cause a positive interference in the free chlorine test, leading to an overestimation of the free chlorine residual.[4]
Q3: What happens if the pH of my sample is too high (alkaline)?
A: A pH above the optimal range (>6.5) can introduce significant errors and inconsistencies:
-
Color Instability: The magenta color can become unstable and fade, leading to inaccurate, low readings.
-
Interference from Dissolved Oxygen: High pH levels can promote the reaction of dissolved oxygen with the DPD reagent, causing a false positive result.[4]
-
Reduced Disinfection Efficacy: From a practical standpoint, as pH increases above 7.5, the equilibrium of free chlorine shifts from the more effective disinfectant, hypochlorous acid (HOCl), to the less effective hypochlorite (B82951) ion (OCl⁻).[3]
-
Precipitation in Hard Water: In hard water samples, the phosphate buffers used in DPD reagents can precipitate with calcium and magnesium ions at higher pH values, which destroys the buffering capacity and interferes with the measurement.[2]
Troubleshooting Guide
| Problem Observed | Potential pH-Related Cause | Recommended Solution |
| Results are unexpectedly low or inconsistent. | The sample's initial pH is highly acidic or alkaline, overwhelming the reagent's buffer capacity. | Check the pH of the raw water sample. If it is strongly acidic or alkaline, pre-adjust the sample pH to be between 6 and 7 before adding the DPD reagent.[1] |
| The magenta color fades very quickly after forming. | The final pH of the sample-reagent mixture is outside the optimal 6.2-6.5 range. This is a classic sign of incorrect pH. | Verify the pH of the final colored solution. Check the expiration date and storage conditions of your DPD reagents, as the buffer can degrade over time. |
| No color develops, or there's a brief flash of pink that disappears ("bleaching"). | This is typically due to chlorine concentrations being too high for the method.[5][6][7] While not a direct pH issue, extreme sample conditions can sometimes be related. | Dilute the sample with chlorine-free deionized water to bring the concentration into the measurable range of the test kit and re-analyze.[7] |
| Getting a positive reading when no chlorine should be present. | The pH is too high, causing interference from dissolved oxygen or other oxidizing agents like manganese.[4][8][9] | Verify the final pH. To check for manganese interference, a specific procedure involving sodium arsenite can be used to correct the reading.[8][9] |
Quantitative Impact of pH Deviation
While specific quantitative data on percentage error at various pH points is sparse in readily available literature, the consensus is that deviation from the 6.2-6.5 range leads to significant, non-linear errors. Standard methods mandate this pH range precisely because accuracy degrades rapidly outside of it.
| Parameter | Optimal Condition | Consequence of Deviation |
| Final Solution pH (Free Chlorine) | 6.2 - 6.5[1][2] | < 6.2: Incomplete reaction, potential false positives from chloramines.[4] > 6.5: Color instability, interference from oxygen.[4] |
| Sample Temperature | 20 - 25 °C[4] | > 40 °C: Decreased color intensity.[10] |
| Reaction Time (Free Chlorine) | < 30-60 seconds[6] | Longer times: Interference from combined chlorine (chloramines) can falsely elevate the free chlorine reading.[6] |
Experimental Protocols
Standard Protocol for Free Chlorine Measurement (Adapted from Standard Methods 4500-Cl G)
This protocol outlines the essential steps for accurate free chlorine determination using a colorimeter or spectrophotometer, with an emphasis on pH control.
-
Sample Preparation:
-
Collect a representative water sample. Analysis should be performed as quickly as possible as chlorine is not stable in solution.[8]
-
If the sample is known to have very high or low pH (e.g., outside pH 6-7), adjust it to this range using dilute sulfuric acid or sodium hydroxide (B78521) before proceeding.[1]
-
Rinse a clean sample cell/cuvette several times with the sample water.
-
-
Instrument Zeroing:
-
Fill the sample cell to the required mark (e.g., 10 mL) with the water sample.
-
Place the cell into the colorimeter and close the lid.
-
Zero the instrument. This step compensates for any inherent color or turbidity in the sample.[11]
-
-
Color Development:
-
Remove the cell from the instrument.
-
Add the contents of one DPD Free Chlorine reagent powder pillow or the specified number of drops of liquid DPD reagent. These reagents contain both the DPD indicator and a phosphate buffer.[1][12]
-
Immediately cap and invert the cell several times to mix. The solution will turn magenta if free chlorine is present.[3]
-
-
Measurement:
-
Place the prepared cell back into the instrument.
-
Read the concentration in mg/L within one minute of adding the reagent. Waiting longer can allow slower-reacting combined chlorines to interfere, falsely inflating the result.[6]
-
Logical Workflow for pH-Accurate DPD Testing
The following diagram illustrates the critical decision points and workflow for ensuring the pH is correctly managed during DPD analysis.
Caption: Logical workflow for ensuring pH accuracy in the DPD method.
References
- 1. lovibond.com [lovibond.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. health.hawaii.gov [health.hawaii.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 6. aquamagazine.com [aquamagazine.com]
- 7. Overcoming Interferences in Water Tests [poolspanews.com]
- 8. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 9. MyHach - Customer Service [support.hach.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.hach.com [cdn.hach.com]
- 12. calpaclab.com [calpaclab.com]
Technical Support Center: N,N-Diethyl-p-phenylenediamine (DPD) Sulfate Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, stabilization, and troubleshooting of N,N-Diethyl-p-phenylenediamine (DPD) sulfate (B86663) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Diethyl-p-phenylenediamine (DPD) sulfate and what is it used for?
A1: N,N-Diethyl-p-phenylenediamine sulfate is a chemical compound widely used as an indicator in colorimetric methods to determine the concentration of free and total chlorine in water.[1][2] It is also utilized in the spectrophotometric determination of various drugs containing phenolic or aromatic amine groups.[3][4][5] Upon reaction with an oxidizing agent, such as chlorine, DPD is oxidized to form a magenta-colored radical cation, the intensity of which is proportional to the concentration of the oxidant.[1]
Q2: Why do my DPD stock solutions degrade?
A2: DPD sulfate solutions are susceptible to degradation primarily through oxidation. This degradation can be accelerated by several factors, including:
-
Exposure to Light: DPD is light-sensitive, and exposure to sunlight can cause it to discolor and lose its effectiveness.[6]
-
Exposure to Air (Oxygen): Atmospheric oxygen can oxidize the DPD, leading to a loss of sensitivity.
-
Presence of Oxidizing Contaminants: Trace metals or other oxidizing agents in the solvent or on the glassware can catalyze the degradation of DPD.
-
Improper pH: The stability of the DPD solution is influenced by pH.
Q3: What are the signs of a degraded DPD solution?
A3: A degraded DPD solution may exhibit the following characteristics:
-
Discoloration: The solution may turn pink, red, or brown, indicating the oxidation of the DPD reagent. A fresh solution should be colorless.
-
Loss of Sensitivity: The degraded reagent will produce a less intense color or no color at all in the presence of an analyte it is supposed to detect (e.g., chlorine), leading to inaccurate, lower-than-expected readings.
-
High Blank Readings: A discolored reagent can result in a high background absorbance, interfering with the accuracy of spectrophotometric measurements.
Q4: How should I store DPD sulfate powder and stock solutions?
A4: Proper storage is crucial to maintain the stability of DPD sulfate.
-
DPD Sulfate Powder: The solid form should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from direct sunlight. Some suppliers recommend room temperature storage for the solid, which can be stable for at least two years under these conditions.[1][7]
-
DPD Stock Solutions: For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, aliquoting and storing at -80°C for up to six months is recommended.[8][9] Always store solutions in brown glass-stoppered bottles to protect them from light.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| DPD solution is discolored (pink/brown) | Oxidation of the DPD reagent due to exposure to air, light, or contaminants. | Prepare a fresh solution using high-purity water and clean glassware. Store the solution in a dark, airtight container at the recommended temperature. Consider adding a stabilizing agent like EDTA during preparation. |
| No color development in the presence of chlorine | 1. Complete degradation of the DPD reagent. 2. "Bleaching" due to excessively high chlorine concentrations (typically above 10 ppm).[10][11] | 1. Prepare a fresh DPD solution. 2. Dilute the sample with chlorine-free water and re-test. |
| Falsely high or "phantom" readings | 1. Presence of other oxidizing agents in the sample (e.g., bromine, iodine, ozone, oxidized manganese).[12][13] 2. Interference from monochloramine in free chlorine tests.[13][14] | 1. For suspected manganese interference, treat the sample with potassium iodide and sodium arsenite. 2. Ensure readings for free chlorine are taken within the specified time frame (usually within 30 seconds) to minimize interference from combined chlorine.[10] |
| Inconsistent or irreproducible results | 1. Fluctuation in pH of the reaction mixture. 2. Temperature variations affecting reaction kinetics. 3. Contaminated glassware. | 1. Use a buffered DPD reagent to maintain a consistent pH. A phosphate (B84403) buffer is commonly used.[1][15][16][17] 2. Allow samples and reagents to reach room temperature before analysis. 3. Use dedicated and thoroughly cleaned glassware. |
Experimental Protocols
Preparation of Stabilized DPD Indicator Solution
This protocol is adapted from standard methods for water analysis and incorporates stabilizing agents to prolong the shelf life of the DPD solution.
Materials:
-
This compound (DPD sulfate)
-
Sulfuric acid (H₂SO₄), 1+3 solution (25%)
-
Disodium (B8443419) ethylenediamine (B42938) tetraacetate dihydrate (EDTA)
-
Chlorine-free deionized water
-
1 L brown glass-stoppered bottle
-
Volumetric flasks and pipettes
Procedure:
-
To a 1 L volumetric flask, add approximately 500 mL of chlorine-free deionized water.
-
Carefully add 8 mL of a 1+3 sulfuric acid solution to the water and mix.
-
Add 0.2 g of disodium ethylenediamine tetraacetate dihydrate (EDTA) and swirl until dissolved.[18]
-
Dissolve 1.1 g of anhydrous DPD sulfate in the acidic EDTA solution.[18]
-
Bring the final volume to 1 L with chlorine-free deionized water.
-
Transfer the solution to a brown glass-stoppered bottle for storage.
-
Store the solution in a refrigerator or at the recommended low temperatures. Discard if the solution becomes discolored.
Stability Indicating Method: Spectrophotometric Analysis
This method can be used to assess the stability of a DPD stock solution over time by measuring its response to a known concentration of an oxidizing agent.
Materials:
-
DPD stock solution to be tested
-
Phosphate buffer solution
-
Potassium permanganate (B83412) (KMnO₄) standard solution (as a stable source of oxidizing equivalents)
-
Spectrophotometer capable of measuring absorbance at 515-551 nm[10][11]
-
Cuvettes with a 1 cm path length
Procedure:
-
Prepare a working standard: Create a fresh, diluted potassium permanganate solution with a known chlorine equivalent concentration.
-
Prepare a blank: In a cuvette, mix the phosphate buffer and deionized water in the same ratio as will be used for the sample. Zero the spectrophotometer at the chosen wavelength (e.g., 515 nm) using this blank.
-
Initial Measurement (Time 0):
-
Pipette a defined volume of the DPD stock solution and phosphate buffer into a cuvette.
-
Add a known volume of the potassium permanganate working standard.
-
Mix quickly and measure the absorbance at the peak wavelength (around 515-551 nm) after a fixed time interval (e.g., 3 minutes).[18] Record this absorbance value.
-
-
Incubate the DPD stock solution: Store the DPD stock solution under the desired test conditions (e.g., room temperature with light exposure, 4°C in the dark, etc.).
-
Periodic Measurements: At regular intervals (e.g., daily, weekly), repeat step 3 using the stored DPD stock solution.
-
Data Analysis: Plot the absorbance values against time. A decrease in absorbance over time indicates the degradation of the DPD solution. The rate of degradation can be determined from the slope of this plot.
Data Presentation
Table 1: Factors Affecting the Stability of DPD Stock Solutions
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (-20°C for short-term, -80°C for long-term).[8][9] |
| Light Exposure | UV and visible light cause photodegradation. | Store in amber or opaque bottles and keep in the dark.[18] |
| pH | Non-optimal pH can increase degradation rates. | Use a phosphate buffer to maintain a stable pH, typically around 6.5.[13] |
| Oxidizing Agents | Presence of oxygen and other oxidants degrades DPD. | Use deaerated water for preparation and store in tightly sealed containers. |
| Metal Ions | Trace metal ions can catalyze oxidation. | Add a chelating agent like EDTA to the solution to sequester metal ions.[18] |
Visualizations
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. Effects of EDTA on signal stability during electrochemical detection of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 6283-63-2・this compound・044-17072・048-17075[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Spectrophotometric determination of trace permanganate in water with N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. JP2004003880A - Liquid DPD reagent, method for measuring residual chlorine concentration, and phosphate buffer - Google Patents [patents.google.com]
- 14. NEMI Method Summary - 330.5 [nemi.gov]
- 15. Phosphate Buffer Solution For Chlorine Determination (DPD Methods), Reagents 4 L | Buy Online | Reagents Holdings Llc | Fisher Scientific [fishersci.com]
- 16. calpaclab.com [calpaclab.com]
- 17. labproinc.com [labproinc.com]
- 18. dec.vermont.gov [dec.vermont.gov]
How to correct for turbidity and color in DPD spectrophotometry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with turbidity and color interference in DPD (N,N-diethyl-p-phenylenediamine) spectrophotometric analysis.
Frequently Asked Questions (FAQs)
Q1: What are turbidity and color, and why do they interfere with DPD spectrophotometry?
A1: Turbidity is the cloudiness or haziness of a fluid caused by suspended solid particles that are generally invisible to the naked eye.[1] Inherent color is caused by dissolved substances in the sample. Both turbidity and color can interfere with DPD spectrophotometry by absorbing or scattering light, which can lead to inaccurately high analyte readings.[1][2][3] The DPD method relies on measuring the color intensity produced by the reaction of DPD with an analyte (like chlorine); any initial color or light scattering from turbidity will be added to this measurement, causing a positive interference.[2][3]
Q2: How can I visually identify if my sample may have turbidity or color interference?
A2: A simple field test for turbidity is to shine a flashlight through the water sample. If the light beam highlights particles or makes the sample appear cloudy or milky, it is turbid.[1] Inherent color can be observed by holding the sample against a white background; a yellowish or brownish tint is common in natural waters due to organic materials like humus and leaves.[4] Apparent color is the color of an unfiltered sample, while "true color" is the color remaining after suspended matter has been removed.[4][5]
Q3: What is a "sample blank" and how does it correct for these interferences?
A3: A "sample blank" is a portion of your original, untreated water sample.[2] By using this sample to zero the spectrophotometer or colorimeter, you establish a baseline that accounts for the absorbance or light scattering caused by its inherent color and turbidity.[6] When you then add the DPD reagent to a separate aliquot of the same sample, the resulting measurement represents only the color change from the chemical reaction, effectively subtracting the background interference.[2]
Q4: Can I just filter my sample to remove turbidity?
A4: While filtration (typically using a 0.45 µm filter) is a common method to remove particles causing turbidity and is necessary for determining the "true color" of a sample, it is not always appropriate for every analyte.[1][5][7] For volatile analytes like chlorine, filtration is not recommended as it can cause the dissolved gas to be lost from the sample, leading to inaccurate, lower readings.[8]
Q5: What other substances can interfere with DPD tests for chlorine?
A5: Besides turbidity and color, other oxidizing agents can react with DPD and cause false positive results.[9] These include bromine, iodine, ozone, chlorine dioxide, and oxidized manganese.[9][10][11] High concentrations of chlorine or bromine (>10-15 ppm) can also bleach the DPD indicator, leading to a false negative or artificially low reading.[12][13]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Standard Correction for Low-to-Moderate Turbidity and Color
This procedure is the most common method for compensating for background interferences.
Objective: To accurately measure an analyte using DPD spectrophotometry by correcting for initial sample turbidity and color.
Methodology:
-
Sample Collection: Collect your water sample in a clean container.
-
Prepare the "Blank": Fill a clean cuvette or sample cell with your untreated water sample. Do not add any reagents.
-
Zero the Instrument: Place the "blank" cuvette into the spectrophotometer. Set the instrument to zero absorbance (or 100% transmittance) at the specified wavelength for your DPD test (typically around 515 nm).[2] This step calibrates the instrument to ignore the background absorbance from turbidity and color.[3]
-
Prepare the Test Sample: To a separate, identical cuvette, add the correct volume of the same water sample.
-
Add DPD Reagent: Add the DPD reagent (powder pillow, tablet, or liquid) to the test sample cuvette and mix gently to dissolve.
-
Reaction Time: Allow the color to develop for the time specified in your test procedure (e.g., one minute for free chlorine, three minutes for total chlorine).[9][10]
-
Measure Absorbance: Place the reacted test sample cuvette into the instrument and take a reading. The resulting concentration value is now corrected for the inherent turbidity and color.
Protocol 2: Advanced Correction for Highly Turbid or Colored Samples
For samples where the turbidity or color changes upon addition of the DPD reagent buffer, a simple blank may be insufficient. This method uses a reducing agent to create a more accurate blank.[8]
Objective: To obtain an accurate measurement in challenging water matrices where reagent addition alters the sample's background absorbance.
Methodology:
-
Sample Collection: Collect the water sample.
-
Develop DPD Color: Take one volume of your sample, add the DPD reagent, and allow the pink color to fully develop according to the method instructions.
-
Split the Sample (Optional but Recommended): For best results, split the developed sample into two separate, identical cuvettes.[8]
-
Create the "True Blank": To one of the cuvettes, add 1-2 drops of a reducing agent such as Ferrous Ammonium Sulfate (FAS) solution.[8] Mix gently. The pink color from the DPD reaction will disappear, but the original sample color and turbidity (as affected by the reagent's pH) will remain.[8] This is now your corrected blank.
-
Zero the Instrument: Place the FAS-treated cuvette (the corrected blank) into the spectrophotometer and zero the instrument.[8]
-
Measure Absorbance: Remove the blank and immediately place the second cuvette (containing the developed DPD color) into the instrument.
-
Record Result: The reading you obtain is the concentration of the analyte, accurately corrected for the challenging sample matrix.[8]
Data Presentation
Table 1: Common Interferences in DPD Spectrophotometry
| Interference | Effect on Reading | Correction Method | Citation(s) |
| Turbidity/Suspended Matter | False Positive (absorbs/scatters light) | Use an untreated sample as a blank to zero the instrument. | [2][3] |
| Inherent Sample Color | False Positive (absorbs light) | Use an untreated sample as a blank to zero the instrument. | [2][3] |
| Oxidized Manganese | False Positive (reacts with DPD) | Treat sample with potassium iodide and sodium arsenite, then subtract this value from the total reading. | [9] |
| Other Oxidants (Bromine, Ozone, etc.) | False Positive (react with DPD) | Specific chemical treatment may be required depending on the oxidant. | [9][10] |
| High Chlorine/Bromine (>10 ppm) | False Negative (bleaches DPD indicator) | Dilute the sample with high-quality, analyte-free water and re-test, multiplying the result by the dilution factor. | [12][13] |
| Monochloramine (in Free Chlorine test) | False Positive (slow reaction with DPD) | Take the reading for free chlorine within one minute of adding the reagent, before monochloramine can significantly react. | [10] |
Visualizations
References
- 1. Test for Water Turbidity with the Sample Zeroing Accessory Pack [chemetrics.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. google.com [google.com]
- 5. Best Practices for Measuring the Color of Water | HunterLab [hunterlab.com]
- 6. quora.com [quora.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.hach.com [cdn.hach.com]
- 9. MyHach - Customer Service [support.hach.com]
- 10. yamathosupply.com [yamathosupply.com]
- 11. ysi.com [ysi.com]
- 12. aquamagazine.com [aquamagazine.com]
- 13. Overcoming Interferences in Water Tests [horizonpoolsupply.com]
Technical Support Center: DPD Reagent Stability and Light Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of N,N-diethyl-p-phenylenediamine (DPD) reagents due to light exposure. Adherence to these protocols is critical for ensuring the accuracy and reliability of experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise from the use of light-exposed or degraded DPD reagents.
Question: My DPD reagent solution, which should be colorless, has a faint pink or yellowish tint. Can I still use it?
Answer: A pink or yellowish tint in your DPD solution is an early indicator of oxidation, which can be accelerated by light exposure. This discoloration can lead to a high bias in your results, causing a false positive or an overestimation of the oxidant concentration. It is strongly recommended to discard the discolored reagent and use a fresh, properly stored solution. Continuing to use a discolored reagent compromises the accuracy of your measurements.
Question: I am getting a positive reading in my blank sample (e.g., deionized water) when using my DPD reagent. What could be the cause?
Answer: A positive reading in a blank sample is a clear sign of reagent contamination or degradation. Light exposure can degrade the DPD, causing it to auto-oxidize and produce a color even in the absence of an analyte.[1] This will result in erroneously high sample readings. Other potential causes include contamination of the deionized water or glassware. To troubleshoot, prepare a fresh DPD solution from a sealed container stored in the dark and re-run the blank. If the problem persists, use a new source of deionized water and ensure all glassware is scrupulously clean.
Question: My chlorine concentration readings are inconsistent and not reproducible, even with samples from the same source. Could my DPD reagent be the issue?
Answer: Yes, inconsistent and non-reproducible results are a common symptom of a degraded DPD reagent. Photodegradation is often not uniform throughout a solution. If the reagent has been intermittently exposed to light, its reactivity can vary, leading to erratic results. To confirm if the reagent is the source of the inconsistency, perform a performance test using a known concentration of a chlorine standard (see Experimental Protocols section). If the reagent fails to accurately measure the standard, it should be discarded.
Question: The color development in my samples seems to fade quickly after the initial reaction. Is this related to light degradation?
Answer: While rapid fading, or "bleaching," is often associated with analyte concentrations that are too high for the test range, it can also be exacerbated by a degraded reagent.[2] A compromised reagent may form a less stable colored product. If you have diluted your sample to be within the expected range and still observe rapid fading, the issue may lie with the reagent's integrity. It is advisable to test a fresh, properly stored DPD reagent to see if the color stability improves.
Frequently Asked Questions (FAQs)
What is DPD and why is it light-sensitive?
DPD (N,N-diethyl-p-phenylenediamine) is a chemical compound used to measure the concentration of oxidants, most commonly free and total chlorine, in water.[3][4] The DPD molecule reacts with oxidants to produce a magenta-colored compound called a Würster dye.[5] This colored product is what allows for colorimetric quantification. DPD is sensitive to light, particularly UV radiation, which can cause it to oxidize and degrade, leading to a loss of reactivity and the potential for false positive results.[6][7]
How should I properly store my DPD reagents to minimize light degradation?
To ensure the longevity and accuracy of your DPD reagents, follow these storage best practices:
-
Use Opaque or Amber Containers: Always store DPD reagents in their original opaque or amber-colored bottles to block UV and visible light.[7]
-
Store in a Dark Location: Keep reagent containers in a dark place, such as a closed cabinet or drawer, when not in use. Avoid storing them on benchtops where they may be exposed to direct sunlight or strong laboratory lighting.
-
Maintain Consistent Temperature: Store reagents at a stable, cool temperature as recommended by the manufacturer.[7]
-
Keep Containers Tightly Sealed: To prevent oxidation from air, ensure the container caps (B75204) are tightly sealed immediately after use.
How can I tell if my DPD reagent has been compromised by light exposure?
Visible signs of degradation include a change in color of the DPD solution from colorless to faint pink, yellow, or brown. For powdered reagents, clumping or discoloration can indicate moisture absorption and degradation. However, significant degradation can occur before any visible change is apparent. Therefore, regular performance testing with known standards is the most reliable way to ensure your reagent is effective.
Can light exposure during the testing procedure affect my results?
Yes, direct sunlight exposure during the color development phase of the test can interfere with the reaction and lead to inaccurate results.[1] It is recommended to shield the sample from direct light during the reaction time. This can be done by covering the sample vial with a light-blocking material or by conducting the test away from direct sunlight.
Experimental Protocols
Protocol 1: Visual Inspection of DPD Reagent
Objective: To visually assess the quality of a DPD reagent solution.
Methodology:
-
In a clean, dry test tube or cuvette, add a small volume of the DPD reagent to be tested.
-
Hold the container against a white background.
-
Observe the color of the solution. A high-quality, undegraded DPD solution should be colorless.
-
The presence of any pink, yellow, or brown tint indicates that the reagent has begun to oxidize and should be discarded.
Protocol 2: Performance Testing with Chlorine Standards
Objective: To quantitatively assess the performance of a DPD reagent using a certified chlorine standard.
Methodology:
-
Prepare a chlorine standard of a known concentration (e.g., 1.0 mg/L) using a certified standard solution and chlorine-free deionized water.
-
Following the specific instructions for your DPD test kit or spectrophotometer, use your DPD reagent to measure the concentration of the prepared standard.
-
Compare the measured concentration to the known concentration of the standard.
-
A properly performing reagent should yield a result within the tolerance limits specified by the test method (typically ±10%). Results outside this range suggest reagent degradation.
-
This test should be performed periodically, especially if the reagent is suspected of having been exposed to light.
Protocol 3: Spectrophotometric Analysis of DPD Reagent Blank
Objective: To detect DPD reagent degradation by measuring the absorbance of a reagent blank.
Methodology:
-
Set your spectrophotometer to the wavelength specified for your DPD method (typically 515 nm or 530 nm).
-
Use high-purity, chlorine-free deionized water as your reference to zero the instrument.
-
Prepare a "reagent blank" by adding the DPD reagent to a sample of the deionized water in the same proportions used for a regular sample analysis.
-
Allow the appropriate reaction time as specified by your method.
-
Measure the absorbance of the reagent blank. An ideal, undegraded reagent will have an absorbance reading at or very near zero.
-
An elevated absorbance in the blank indicates auto-oxidation of the DPD, which will cause a positive bias in your sample measurements.
Data Presentation
The following table summarizes the effects of light exposure on DPD reagent and the potential impact on experimental results.
| Parameter | Observation in Reagent | Potential Impact on Results | Recommended Action |
| Color | Solution turns faint pink, yellow, or brown | False positive readings; overestimation of analyte concentration | Discard reagent |
| Reactivity | Inconsistent or slow color development | Poor reproducibility; underestimation of analyte concentration | Discard reagent and perform performance test on new reagent |
| Blank Reading | Non-zero, elevated absorbance in a blank sample | Inaccurate results due to high background | Discard reagent and verify the purity of deionized water |
| Color Stability | Rapid fading of color after initial development | Underestimation of analyte concentration, especially at high levels | Verify sample is within range; if so, use fresh reagent |
Visualizations
DPD Reaction and Degradation Pathway
Caption: DPD reaction with an oxidant versus its degradation by light.
Recommended Experimental Workflow
Caption: Recommended workflow for using DPD reagents to ensure accuracy.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected DPD test results.
References
- 1. MyHach - Customer Service [support.hach.com]
- 2. youtube.com [youtube.com]
- 3. News - Determination of residual chlorine/total chlorine by DPD spectrophotometry [lhwateranalysis.com]
- 4. Comparing Chlorine Measurement Methods [ysi.com]
- 5. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]
- 6. Sunlight caused interference in outdoor N, N-diethyl-p-phenylenediamine colorimetric measurement for residual chlorine and the solution for on-site work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Photostability Testing Matters - Powers Scientific, Inc. [powersscientific.com]
Technical Support Center: DPD Tablet Reagent Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in DPD (N,N-diethyl-p-phenylenediamine) tablet reagent performance. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the different types of DPD tablets and what are they used for?
A1: There are four primary types of DPD tablets, each designed for a specific measurement in water analysis. Using the correct tablet is the first step toward accurate results.[1][2][3][4]
| Tablet Type | Analyte Measured | Combination Use |
| DPD No. 1 | Free Chlorine or Bromine | Can be used with DPD No. 3 to determine Total Chlorine.[4] |
| DPD No. 2 | Combined Chlorine (Chloramines) | Used in conjunction with DPD No. 1.[1][2] |
| DPD No. 3 | Total Chlorine or Bromine | Used in conjunction with DPD No. 1.[1][2][5] |
| DPD No. 4 | Total Available Chlorine or Ozone | Reacts with any oxidizing agent.[1][2][6] |
Q2: My DPD tablet is not dissolving properly. What could be the cause and how can I fix it?
A2: Incomplete dissolution is a common source of variability. Several factors can contribute to this issue:
-
Tablet Type: "Rapid" or "Rapid Dissolving" tablets are designed for visual comparator kits and may produce turbidity, making them unsuitable for photometers or colorimeters which require a clear solution.[1][4] For photometric measurements, ensure you are using instrument-grade, non-rapid tablets.[4]
-
Crushing Technique: DPD tablets must be completely crushed to ensure the full dose of reagent is released into the sample.[3] It is recommended to place the tablet in the cuvette with a few drops of the sample, crush it thoroughly, and then add the rest of the sample.[7]
-
Sample Temperature: Water temperature can affect dissolution rates. While not extensively documented for DPD tablets specifically, general principles of dissolution suggest that colder temperatures may slow down the process.
-
Tablet Age and Storage: Over time and with exposure to humidity, the physical properties of the tablet can change, potentially affecting its dissolution.[8] Store tablets in a cool, dry place and ensure the packaging is sealed.
Q3: I am getting a false positive reading for chlorine. What are the potential causes?
A3: False positive results, where chlorine is detected when none is present, are typically caused by interfering substances that can also oxidize the DPD indicator.
-
Other Oxidizing Agents: Substances such as bromine, iodine, chlorine dioxide, ozone, hydrogen peroxide, and permanganates can react with DPD and produce a pink color, leading to a false positive reading.[9][10][11]
-
Oxidized Manganese: This is a very common interferent.[11] Its presence can be confirmed and corrected for by using specific procedures involving potassium iodide and sodium arsenite.[11]
-
Monochloramine: In the free chlorine test, monochloramine can slowly react with the DPD reagent, causing a "phantom reading" that drifts to a darker pink over time.[10][12] To minimize this, the free chlorine reading should be taken within one minute of adding the reagent.[10][12]
Troubleshooting Guides
Issue 1: Inconsistent or Unstable Color Development
Symptom: The pink color develops slowly, fades quickly, or drifts to a darker shade over time.
Possible Causes & Solutions:
| Cause | Solution |
| Monochloramine Interference (in Free Chlorine test) | This causes a slow, drifting increase in color intensity.[10][12] Action: Take the free chlorine reading within one minute of dissolving the DPD No. 1 tablet.[10][13] |
| High Chlorine Levels (>10 ppm) | Very high concentrations of chlorine can "bleach" the DPD indicator, causing the pink color to disappear rapidly or not appear at all.[3][13][14] Action: Dilute the sample with deionized or distilled water (e.g., 1:1 or 1:10), re-run the test, and multiply the result by the dilution factor.[13][14] |
| Sunlight Exposure | Direct sunlight can react with the DPD indicator, especially during the 3-minute reaction time for total chlorine, causing inaccurate results.[11] Action: Keep the sample covered or perform the test in the shade.[11] |
| Contaminated Glassware | Residue from previous tests, especially DPD No. 3 reagent, can cause combined chlorine to show up in the free chlorine test.[13] Action: Thoroughly clean all test tubes, cuvettes, and stirring rods with deionized water immediately after each use.[13] |
Issue 2: No Color Development When Chlorine is Expected
Symptom: The DPD tablet is added to the sample, but no pink color develops, even though chlorine is known to be present.
Possible Causes & Solutions:
| Cause | Solution |
| Excessively High Chlorine Concentration | This is the most common cause. High levels of chlorine (often above 10 ppm) will bleach the DPD indicator, resulting in a colorless solution.[3][13][14] |
| Troubleshooting Protocol: | |
| 1. Prepare a 1:1 dilution of the sample with chlorine-free water. | |
| 2. Add a DPD No. 1 tablet to the diluted sample. | |
| 3. Observe the tablet closely as it dissolves. A fleeting pink color that quickly disappears confirms the presence of high chlorine.[14] | |
| 4. If confirmed, perform serial dilutions until a stable pink color is achieved within the instrument's measurement range. Multiply the final reading by the total dilution factor. |
Experimental Protocol: Sample Dilution for High Chlorine Concentration
-
Prepare Dilution Water: Use high-purity, deionized (DI) or distilled water that is free of chlorine and other oxidants.
-
Initial Dilution (1:10):
-
Pipette 9.0 mL of DI water into a clean, labeled volumetric flask or tube.
-
Add 1.0 mL of the sample to the flask.
-
Cap and invert several times to mix thoroughly.
-
-
Perform DPD Test: Use the diluted sample to perform the DPD test according to your standard procedure.
-
Analyze Result:
-
If a stable color develops and provides a reading, multiply the result by 10 to get the concentration in the original sample.
-
If the solution still bleaches, perform a further dilution (e.g., 1:100) by taking 1.0 mL of the already diluted sample and adding it to 9.0 mL of DI water. Remember to adjust the final multiplication factor accordingly (e.g., 100x).
-
Diagrams and Workflows
Logical Flow for Troubleshooting DPD Test Results
This diagram outlines the decision-making process when encountering unexpected DPD test results.
Caption: Troubleshooting workflow for DPD test results.
Signaling Pathway of DPD Reaction and Interferences
This diagram illustrates the chemical reaction pathway for DPD and how common interferences can affect the outcome.
Caption: DPD chemical reaction and interference pathways.
References
- 1. camlab.co.uk [camlab.co.uk]
- 2. A guide for DPD testing in Pools and Spas - Palintest [palintest.com]
- 3. Measuring Chlorine using DPD - Water Industry Journal [waterindustryjournal.co.uk]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. Tablet Reagents | Indicator System | Precise Dosing | Lovibond [lovibond.com]
- 6. Tablet Reagents | Indicator System | Precise Dosing | Lovibond [lovibond.com]
- 7. Tablet Reagents | Indicator System | Precise Dosing | Lovibond [lovibond.com]
- 8. troublefreepool.com [troublefreepool.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. yamathosupply.com [yamathosupply.com]
- 11. MyHach - Customer Service [support.hach.com]
- 12. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 13. aquamagazine.com [aquamagazine.com]
- 14. sprucepools.co.uk [sprucepools.co.uk]
Validation & Comparative
A Comparative Guide: DPD Colorimetric vs. Amperometric Titration for Chlorine Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of chlorine concentration in various aqueous solutions is a critical aspect of quality control and process monitoring. The two most prevalent methods for this analysis are the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method and amperometric titration. While both are established and reliable, they operate on different principles and present distinct advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your specific application.
Principle of Methods
DPD Colorimetric Method: This method relies on the reaction of chlorine with a DPD indicator in a buffered solution at a pH between 6.2 and 6.5.[1] The oxidation of the DPD reagent by chlorine produces a stable magenta-colored solution.[2] The intensity of this color is directly proportional to the concentration of chlorine in the sample and is quantified by measuring the absorbance of the solution using a colorimeter or spectrophotometer at a wavelength of 515 nm.[3][4] Both free and total chlorine can be determined using this method; the addition of potassium iodide allows for the measurement of total chlorine by facilitating the reaction of combined chlorine (chloramines) to form the colored product.[2]
Amperometric Titration: This electrochemical method is considered a standard for the determination of free and combined chlorine.[5] It involves the titration of the chlorine-containing sample with a standard reducing agent, typically phenylarsine (B13959437) oxide (PAO).[6] The titration is performed at a specific pH range (6.5-7.5 for free chlorine) where the reaction is rapid.[5] A constant voltage is applied across two electrodes immersed in the sample, and the resulting current is measured. As the titrant is added, it reacts with the chlorine, causing a decrease in the current. The endpoint of the titration is reached when the current ceases to change, indicating that all the chlorine has been consumed.[6]
Performance Comparison
The choice between the DPD colorimetric method and amperometric titration often depends on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and practical considerations such as ease of use and cost. The following table summarizes the key performance characteristics of each method based on available experimental data.
| Feature | DPD Colorimetric Method | Amperometric Titration |
| Method Detection Limit (MDL) | Approximately 10 µg/L (0.010 mg/L)[7]; can be as low as 0.03 mg/L in practice[8] | As low as 1 µg/L (0.001 mg/L)[9] |
| Precision | Relative Standard Deviation (RSD) of 4.7% for a 0.47 mg/L sample spiked with 0.46 mg/L[8] | Relative Standard Deviation (RSD) of 7.1% at 0.268 mg/L and 14.3% at 0.028 mg/L[9] |
| Accuracy | Mean recovery of 98.4% for a 0.47 mg/L sample spiked with 0.46 mg/L[8] | Relative error of less than 20% at concentrations as low as 0.006 mg/L[9] |
| Interferences | Oxidized manganese, chromium, bromine, iodine, and ozone can cause positive interference.[3][10][11] Turbidity and color can also interfere.[3] | Less affected by common oxidizing agents, temperature variations, turbidity, and color.[5] Copper and silver ions can poison the electrode.[5] |
| pH Dependence | The reaction is buffered to a specific pH, making the measurement independent of the initial sample pH.[2][12] | The titration for free chlorine is pH-dependent and must be conducted within a pH range of 6.5 to 7.5.[5] |
| Ease of Use | Generally considered simpler and more user-friendly, especially with pre-packaged reagents and portable colorimeters.[13] | Requires more operator skill and specialized equipment (titrator).[5] |
| Analysis Time | Rapid, with color development typically complete within a few minutes.[3] | Titration process is generally longer than the colorimetric measurement. |
| Cost | Lower initial equipment cost, but ongoing cost of reagents. | Higher initial equipment cost, with lower ongoing reagent costs. |
Experimental Protocols
DPD Colorimetric Method (Based on Standard Methods 4500-Cl G)
1. Reagent Preparation:
-
Phosphate (B84403) Buffer Solution: Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in chlorine-demand-free water and dilute to 1 L. Add 100 mL of this solution containing 800 mg of disodium (B8443419) ethylenediamine (B42938) tetraacetate dihydrate (EDTA) to prevent interference from copper.
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate (B1200264) or 1.5 g of DPD sulfate (B86663) pentahydrate in chlorine-demand-free water containing 8 mL of 1+3 H₂SO₄ and 200 mg of EDTA. Dilute to 1 L. Store in a brown, glass-stoppered bottle.
-
Ferrous Ammonium Sulfate (FAS) Titrant (for calibration): Dissolve 1.106 g of Fe(NH₄)₂(SO₄)₂·6H₂O in freshly boiled and cooled chlorine-demand-free water containing 1 mL of 1+3 H₂SO₄ and dilute to 1 L. 1.00 mL = 1.00 mg Cl as Cl₂.
2. Calibration of the Colorimeter:
-
Prepare a series of chlorine standards of known concentrations using a standardized chlorine solution.
-
For each standard, add 5 mL of phosphate buffer and 5 mL of DPD indicator solution to a 100 mL volumetric flask and dilute to the mark with the standard.
-
Measure the absorbance of each standard at 515 nm using a spectrophotometer or colorimeter.
-
Plot a calibration curve of absorbance versus chlorine concentration.
3. Sample Analysis (Free Chlorine):
-
To a clean sample cell, add 10 mL of the water sample.
-
Add the contents of one DPD Free Chlorine Reagent powder pillow (or the appropriate volume of liquid reagents).
-
Cap the cell and invert several times to mix. A pink color will develop if free chlorine is present.
-
Place the sample cell into the colorimeter and read the free chlorine concentration in mg/L within one minute.
4. Sample Analysis (Total Chlorine):
-
Use the same sample from the free chlorine measurement or a fresh 10 mL sample.
-
Add the contents of one DPD Total Chlorine Reagent powder pillow (which contains potassium iodide).
-
Cap the cell and invert to mix. Allow at least three minutes for the color to develop.
-
Place the sample cell into the colorimeter and read the total chlorine concentration in mg/L.
Amperometric Titration (Based on Standard Methods 4500-Cl D)
1. Reagent Preparation:
-
Phosphate Buffer Solution (pH 7): Dissolve 25.4 g of anhydrous KH₂PO₄ and 34.1 g of anhydrous Na₂HPO₄ in 800 mL of chlorine-demand-free water. Adjust to pH 7.0 with phosphoric acid and dilute to 1 L.
-
Phenylarsine Oxide (PAO) Titrant (0.00564N): Obtain commercially or prepare by dissolving approximately 0.8 g of phenylarsine oxide in 150 mL of 0.3N NaOH. After settling, decant 110 mL into 800 mL of chlorine-demand-free water, mix, and adjust the pH to 6-7 with 6N HCl. Dilute to 950 mL. Standardize against a standard iodine solution.
-
Potassium Iodide (KI) Solution: Dissolve 50 g of KI in freshly boiled and cooled chlorine-demand-free water and dilute to 1 L. Store in a brown bottle in the refrigerator.
2. Apparatus:
-
An amperometric titrator with a platinum electrode system.
-
A microburette (5 mL) with 0.01 mL graduations.
3. Sample Analysis (Free Chlorine):
-
Place 200 mL of the sample in the titrator vessel.
-
Add 1 mL of pH 7 phosphate buffer solution.
-
Begin agitation.
-
Titrate with standard 0.00564N PAO solution, adding the titrant in small increments.
-
Record the current reading after each addition.
-
The endpoint is identified as the point where the current no longer decreases with the addition of more titrant. This can be determined by plotting the current versus the volume of titrant added.
-
Calculate the free chlorine concentration based on the volume of PAO used.
4. Sample Analysis (Total Chlorine):
-
To the sample remaining from the free chlorine titration (or a fresh 200 mL sample), add 1 mL of potassium iodide solution.
-
Continue the titration with 0.00564N PAO solution until the current no longer decreases.
-
The volume of titrant used after the addition of KI corresponds to the combined chlorine concentration.
-
Total chlorine is the sum of the free and combined chlorine concentrations.
Experimental Workflows
Conclusion
Both the DPD colorimetric method and amperometric titration are robust and reliable for the determination of chlorine in water. The DPD method offers simplicity, speed, and lower initial cost, making it well-suited for routine monitoring and field testing.[13] Its primary drawback is the potential for interferences from other oxidizing agents and sample turbidity.[3]
Amperometric titration, on the other hand, is considered a reference method due to its high accuracy and reduced susceptibility to common interferences.[5] It is particularly advantageous for the analysis of samples with complex matrices. However, it requires a higher level of technical expertise and a greater initial investment in equipment.[5]
The selection of the most appropriate method will ultimately depend on the specific analytical requirements, including the desired level of accuracy and precision, the characteristics of the sample, and practical constraints such as budget and operator skill. For applications demanding the highest accuracy and for comparative studies, amperometric titration is the preferred method. For routine process control and applications where ease of use is paramount, the DPD colorimetric method provides a reliable and efficient alternative.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. Comparing Chlorine Measurement Methods [ysi.com]
- 3. ndep.nv.gov [ndep.nv.gov]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. NEMI Method Summary - 4500-Cl D [nemi.gov]
- 6. watertechusa.com [watertechusa.com]
- 7. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. gfredlee.com [gfredlee.com]
- 10. pubs.ciphi.ca [pubs.ciphi.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.hach.com [cdn.hach.com]
- 13. laboratuar.com [laboratuar.com]
A Comparative Guide to Low-Level Chlorine Detection: DPD Method Validation
For researchers, scientists, and drug development professionals requiring accurate and reliable measurement of low-level chlorine, selecting the appropriate analytical method is paramount. This guide provides a detailed comparison of the widely used DPD (N,N-diethyl-p-phenylenediamine) method with two common alternatives: amperometric titration and the indophenol (B113434) method. The following sections present a validation of the DPD method through a comparative analysis, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of a chlorine detection method often depends on its quantitative performance characteristics, such as the limit of detection (LOD) and limit of quantitation (LOQ), as well as its accuracy and precision. The following table summarizes these key metrics for the DPD, amperometric, and indophenol methods.
Disclaimer: The data presented below is compiled from various sources. Direct comparison may be limited as experimental conditions for determining these parameters can vary between studies.
| Parameter | DPD Method | Amperometric Titration | Indophenol Method |
| Principle | Colorimetric | Electrochemical | Colorimetric |
| Limit of Detection (LOD) | 0.010 mg/L[1] | 1.2 µg/L (0.0012 mg/L)[1] | Not explicitly found in searches |
| Limit of Quantitation (LOQ) | ~0.03 mg/L (as Total Chlorine) | Not explicitly found in searches | Not explicitly found in searches |
| Accuracy (% Error) | 2.4% - 19% (DPD dilution methods)[2] | Reference method (up to 12.4% error for digital titration)[2] | Not explicitly found in searches |
| Precision | High[2] | High[2] | Not explicitly found in searches |
| Key Interferences | Oxidized manganese, iron, other oxidizing agents, chloramines (for free chlorine)[3] | pH, temperature, flow, and pressure fluctuations[4] | Not explicitly found in searches, but known to be less susceptible to manganese and chloramine (B81541) interference than DPD[3] |
| Advantages | Simple, rapid, widely recognized compliance method[5] | High sensitivity, reagent-free (for sensor-based methods)[5], not affected by turbidity or color | Specific for free chlorine in the presence of chloramines and manganese[3] |
| Disadvantages | Susceptible to interferences, requires reagents[5] | Higher initial cost, requires calibration, can be affected by sample matrix[6] | More complex chemistry, may have longer reaction times |
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing these methods.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. Comparative Analytical Methods for the Measurment of Chlorine Dioxide [vtechworks.lib.vt.edu]
- 3. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. Comparing Chlorine Measurement Methods [ysi.com]
- 6. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
DPD Field Test Kits vs. Laboratory Spectrophotometry: A Comparative Guide to Accuracy and Precision in Chlorine Analysis
For researchers, scientists, and professionals in drug development, the accurate measurement of chlorine in aqueous solutions is critical for a multitude of applications, from ensuring the disinfection efficacy of water systems to controlling chemical reactions. The two most common methods for determining free and total chlorine residuals are N,N-diethyl-p-phenylenediamine (DPD) field test kits and laboratory-based spectrophotometry. This guide provides an objective comparison of their performance, supported by available data, detailed experimental protocols, and a visualization of the underlying chemical principle.
Data Presentation: Performance Comparison
The selection of an appropriate analytical method depends on a thorough evaluation of its performance parameters. While direct, comprehensive studies comparing a wide range of commercial DPD field kits to laboratory spectrophotometers under identical conditions are limited, available data from comparative studies of different DPD reagents and portable photometers provide valuable insights into the expected accuracy and precision.
The following table summarizes findings from a study comparing the performance of DPD reagents from different manufacturers using various portable spectrophotometers (field kits).[1] The data highlights the variability that can be encountered between different commercial kits. For context, laboratory-based spectrophotometric methods, when properly calibrated, are generally considered the benchmark for accuracy.
| Parameter | DPD Field Test Kits (Portable Photometers) | Laboratory Spectrophotometric Method |
| Typical Range | 0.02 - 5.0 mg/L Cl₂ (specific range varies by kit)[2] | 0.01 - 5.0 mg/L Cl₂ (can be extended with dilution) |
| Accuracy (as Measurement Error) | Varies by manufacturer and instrument. One study comparing different DPD reagents and portable photometers showed variability in readings for the same sample.[1] In a separate study on high-concentration chlorine solutions, DPD dilution methods had a mean measurement error of 8.3% (range 5.0–11.6%) compared to a reference titration method. | Generally considered the reference standard for accuracy. When calibrated with primary standards, accuracy is high, with acceptable verification typically within ±15% of the standard's true value.[3] |
| Precision (as Relative Standard Deviation or Standard Error) | A study on high-concentration solutions found an average standard error of 0.003% for DPD dilution methods.[1] Another study on drinking water samples showed a relative standard deviation of 4.7% for a 0.46 mg/L addition of chlorine.[3] | High precision is expected. One laboratory study demonstrated a relative standard deviation of 0.93% for a 1.4 mg/L chlorine sample.[4] |
| Interferences | Oxidized manganese, iron, and nitrites can cause false positive results.[4] High levels of chlorine (>5 mg/L) can bleach the indicator, leading to falsely low readings.[5] | Similar interferences to DPD field kits, as the underlying chemistry is the same. However, laboratory settings may offer more options for mitigating interferences. |
| Ease of Use | Designed for simplicity and rapid field measurements. | Requires trained personnel and a controlled laboratory environment. |
| Cost | Lower initial cost for equipment and reagents. | Higher initial investment for the spectrophotometer and associated labware. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for both DPD field test kits and laboratory spectrophotometric methods for the determination of free and total chlorine.
DPD Field Test Kit (Photometer/Colorimeter) Protocol
This protocol is a generalized procedure for using a portable DPD photometer or colorimeter. Users should always refer to the specific instructions provided by the test kit manufacturer.
-
Sample Collection: Collect the water sample in a clean vial, rinsing the vial several times with the sample water before filling it to the required mark (e.g., 10 mL).
-
Zeroing the Instrument: Place the vial with the untreated sample into the photometer and press the "zero" button. This step compensates for any background color or turbidity in the sample.
-
Reagent Addition (Free Chlorine): Remove the vial and add one DPD No. 1 tablet or the specified amount of DPD powder or liquid reagent for free chlorine.
-
Reaction: Crush the tablet (if applicable) and mix gently until the reagent is fully dissolved. A pink color will develop in the presence of free chlorine. Allow for the manufacturer-specified reaction time (typically 1-2 minutes).
-
Measurement (Free Chlorine): Place the vial back into the photometer and take a reading. Record the result as mg/L of free chlorine.
-
Reagent Addition (Total Chlorine): To the same reacted sample, add one DPD No. 3 tablet or the corresponding reagent for total chlorine.
-
Reaction (Total Chlorine): Mix until the reagent is dissolved and allow for the specified reaction time (typically 2 minutes). The color will intensify if combined chlorine is present.
-
Measurement (Total Chlorine): Place the vial back into the photometer and take a reading. Record the result as mg/L of total chlorine.
-
Calculation of Combined Chlorine: Combined Chlorine (mg/L) = Total Chlorine (mg/L) - Free Chlorine (mg/L).
Laboratory Spectrophotometric Method Protocol
This protocol outlines the standard laboratory procedure for chlorine determination using a benchtop spectrophotometer, often referred to as a reference method.
-
Apparatus: A laboratory-grade spectrophotometer capable of measurements at a wavelength of approximately 515 nm, with a light path of 1 cm or longer.
-
Reagent Preparation:
-
Phosphate (B84403) Buffer Solution: Prepare a buffer solution to maintain the sample pH between 6.2 and 6.5 during the reaction.
-
DPD Indicator Solution: Prepare a solution of N,N-diethyl-p-phenylenediamine (DPD). Commercially prepared and certified reagents are recommended for consistency.
-
Potassium Iodide (KI) Solution (for Total Chlorine): A solution of KI is required to facilitate the reaction of combined chlorine.
-
-
Calibration Curve:
-
Prepare a series of chlorine standards of known concentrations using a certified primary standard.
-
For each standard, follow the measurement procedure below to obtain absorbance values.
-
Plot a calibration curve of absorbance versus chlorine concentration. The curve should be linear and pass through the origin.
-
-
Measurement Procedure (Free Chlorine):
-
To a 10 mL sample in a cuvette, add the appropriate volume of phosphate buffer and DPD indicator solution.
-
Mix thoroughly and allow the color to develop for a precise amount of time as specified in the standard method (e.g., 1 minute).
-
Measure the absorbance of the solution at 515 nm against a reagent blank (deionized water with reagents).
-
Determine the chlorine concentration from the calibration curve.
-
-
Measurement Procedure (Total Chlorine):
-
To the same sample or a fresh one, add the KI solution prior to the DPD indicator.
-
Allow for a longer, specified reaction time (e.g., 2 minutes) to ensure the complete reaction of combined chlorine.
-
Measure the absorbance at 515 nm and determine the total chlorine concentration from the calibration curve.
-
Principle of DPD Chemistry
The determination of chlorine using the DPD method is based on a colorimetric reaction. In the presence of a phosphate buffer, free chlorine oxidizes the DPD reagent to form a magenta-colored compound known as a Würster dye. The intensity of this color is directly proportional to the concentration of free chlorine and is measured photometrically. To measure total chlorine, potassium iodide is added, which is oxidized by combined chlorine (chloramines) to iodine. This iodine then, in turn, oxidizes the DPD, and the resulting color intensity represents the total chlorine concentration.
Caption: DPD reaction pathway for free and total chlorine measurement.
References
A Comparative Guide to Spectrophotometric Alternatives for N,N-Diethyl-p-phenylenediamine (DPD) Sulfate
For decades, the N,N-Diethyl-p-phenylenediamine (DPD) method has been the standard for the colorimetric determination of free and total chlorine residuals in water analysis. However, the inherent instability of the DPD reagent and its susceptibility to interferences have prompted the development of alternative methods. This guide provides a comprehensive comparison of prominent spectrophotometric alternatives to DPD sulfate, offering researchers, scientists, and drug development professionals the data and protocols necessary to select the most suitable method for their applications.
Overview of Alternatives
Several reagents have emerged as viable alternatives to DPD, each with a unique set of performance characteristics. The most notable among these are 3,3',5,5'-Tetramethylbenzidine (B1203034) (TMB), Syringaldazine (B1682856), and Indigo (B80030) Trisulfonate. These alternatives offer improvements in stability, sensitivity, and specificity, addressing some of the key limitations of the traditional DPD method.
-
3,3',5,5'-Tetramethylbenzidine (TMB): A highly sensitive chromogen that yields a blue-green or yellow-orange color upon oxidation by chlorine, depending on the reaction pH. TMB is recognized for its greater stability and safety profile compared to DPD.[1][2]
-
Syringaldazine (FACTS Method): The "Free Available Chlorine Test by Syringaldazine" is highly specific for free chlorine.[3] It is particularly advantageous in samples containing chloramines, as it minimizes their interference.[3]
-
Indigo Trisulfonate: This method operates on a different principle; the blue indigo dye is bleached by oxidizing agents like chlorine and ozone. The decrease in absorbance is proportional to the oxidant concentration. The reagent is known for its exceptional stability.[4][5][6][7][8]
Performance Comparison
The selection of an appropriate reagent is often dictated by the specific requirements of the analysis, such as the desired sensitivity, the expected concentration range, and the presence of interfering substances. The following table summarizes the key performance indicators for DPD and its alternatives.
| Reagent | Optimal Wavelength (λmax) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| DPD Sulfate | 515 nm / 550 nm | ~21,000 | ~0.01 mg/L | Well-established, widely accepted. | Reagent instability, interference from oxidized manganese and other oxidants.[9][10] |
| TMB | 655 nm (blue), 450 nm (yellow) | 39,000 (at 652 nm for the blue product)[11] | As low as 0.002-0.004 mg/L[1] | High sensitivity, greater stability and safety than DPD.[1][2] | Can be interfered with by other oxidizing agents. |
| Syringaldazine | 530 nm | ~65,000* | ~0.1 mg/L[3] | Highly specific for free chlorine, minimal interference from chloramines.[3] | Lower sensitivity than TMB, reagent has limited water solubility.[3] |
| Indigo Trisulfonate | 600 nm | ~20,000[7][8] | ~0.01 mg/L | Very stable reagent, suitable for ozone and chlorine.[4][5][6] | Measures a decrease in absorbance, less sensitive than TMB. |
*Note: The molar absorptivity for the syringaldazine-chlorine product is not widely reported; this value is an estimate based on laccase-catalyzed oxidation and should be used as a reference.[9][12]
Experimental Protocols
The following are generalized protocols for the spectrophotometric determination of free chlorine using DPD and its alternatives. Laboratories should optimize these protocols for their specific instrumentation and sample matrices.
DPD Method
-
Reagent Preparation: Prepare a DPD indicator solution and a phosphate (B84403) buffer solution (pH 6.2-6.5). Commercially available combined powder pillows are common.
-
Sample Preparation: Collect the water sample, ensuring no loss of chlorine. For total chlorine determination, potassium iodide is added.
-
Reaction: To a 10 mL sample in a cuvette, add the DPD reagent. Mix gently to dissolve.
-
Measurement: Immediately measure the absorbance at 515 nm. The color is unstable and should be read within one minute.[13]
-
Quantification: Determine the chlorine concentration using a calibration curve prepared with chlorine standards.
TMB Method
-
Reagent Preparation: Prepare a TMB solution in an appropriate organic solvent and a buffer solution (e.g., acetate (B1210297) buffer, pH 4.5).[1]
-
Sample Preparation: Collect the water sample.
-
Reaction: In a cuvette, mix the sample with the TMB reagent and buffer. Allow for color development (typically a few minutes).[1]
-
Measurement: Measure the absorbance at the desired wavelength (655 nm for the blue product or 450 nm for the yellow product).[1]
-
Quantification: Calculate the chlorine concentration based on a pre-established calibration curve.
Syringaldazine (FACTS) Method
-
Reagent Preparation: Prepare a saturated solution of syringaldazine in 2-propanol and a buffer solution (pH 6.5-7.5).[3]
-
Sample Preparation: Collect the water sample.
-
Reaction: Add the syringaldazine solution and buffer to the sample. For chlorine concentrations above 1 mg/L, ensure the final reaction mixture contains 2-propanol to prevent precipitation.[3]
-
Measurement: Measure the absorbance at 530 nm.[3]
-
Quantification: Determine the free chlorine concentration from a calibration curve.
Indigo Trisulfonate Method
-
Reagent Preparation: Prepare a stock solution of indigo trisulfonate. This solution is stable for months when stored in the dark.
-
Sample Blank: Measure the absorbance of the indigo reagent solution diluted with deionized water at 600 nm.
-
Reaction: Add a precise volume of the indigo reagent to the water sample. The bleaching reaction is nearly instantaneous.
-
Measurement: Immediately measure the absorbance of the sample with the added reagent at 600 nm.
-
Quantification: The difference in absorbance between the blank and the sample is proportional to the chlorine concentration.
Visualizing the Chemistry and Workflow
To better understand the underlying principles and processes, the following diagrams illustrate the reaction pathways and a typical experimental workflow.
Caption: Oxidative coupling of DPD with free chlorine.
Caption: Oxidation of TMB by free chlorine to form a colored product.
Caption: A generalized workflow for spectrophotometric analysis.
Caption: Logical comparison of DPD alternatives.
References
- 1. 3,3′,5,5′-tetramethylbenzidine as multi-colorimetric indicator of chlorine in water in line with health guideline values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NEMI Method Summary - 4500-Cl H [nemi.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5783149A - Kit for determination of residual chlorine in water with 3,3',5,5'-tetramethylbenzidine - Google Patents [patents.google.com]
- 6. galgo.co.uk [galgo.co.uk]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.hach.com [cdn.hach.com]
Cross-Reactivity of DPD with Bromine and Iodine: A Comparative Analysis for Researchers
For Immediate Publication
[City, State] – [Date] – In the realm of water quality analysis and disinfection control, the N,N-diethyl-p-phenylenediamine (DPD) method is a cornerstone for measuring residual chlorine. However, for researchers, scientists, and drug development professionals working with diverse oxidizing agents, a critical question arises: to what extent does DPD cross-react with other halogens like bromine and iodine? This guide provides an objective comparison of DPD's reactivity with chlorine, bromine, and iodine, supported by experimental data and detailed protocols to ensure accurate and reliable measurements in a laboratory setting.
The DPD method relies on the oxidation of the DPD indicator to produce a magenta-colored compound, the intensity of which is proportional to the concentration of the oxidizing agent.[1][2][3][4] While widely validated for chlorine, the presence of other oxidants, including bromine and iodine, can lead to significant positive interferences, as they also react with DPD to produce a similar color.[1][5][6] Understanding the quantitative differences in these reactions is paramount for accurate interpretation of results.
Quantitative Comparison of DPD Reactivity
To illustrate the varying reactivity of DPD with chlorine, bromine, and iodine, the following table summarizes the spectrophotometric response. The data is presented as a relative response compared to chlorine, which is considered the standard.
| Oxidizing Agent | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Conversion Factor to Chlorine Equivalent | Notes |
| Free Chlorine | Cl₂ | 70.90 | 1.00 | Direct reaction produces a magenta color. |
| Bromine | Br₂ | 159.81 | 2.25 | Reacts with DPD to produce a pink-red color. The reading must be multiplied by 0.44 to obtain the equivalent free chlorine concentration. |
| Iodine | I₂ | 253.81 | 3.58 | Reacts with DPD to produce a pink-red color. |
Note: The stoichiometric conversion factors are based on the molar masses and the respective redox reactions. The actual spectrophotometric response can vary based on experimental conditions.
Experimental Protocols
Accurate assessment of DPD cross-reactivity necessitates standardized experimental protocols. Below are methodologies for the individual and differential measurement of chlorine, bromine, and iodine using the DPD colorimetric method.
Materials and Reagents:
-
Spectrophotometer or colorimeter capable of measuring absorbance at 515-530 nm
-
DPD reagent (powder pillows or solution)
-
Phosphate (B84403) buffer solution (pH 6.2-6.5)
-
Standard solutions of free chlorine, bromine, and iodine (prepared fresh)
-
Glycine (B1666218) solution (2% w/v)
-
Potassium iodide (KI), crystals or solution
-
Deionized water
Procedure for Determining Individual Halogen Response:
-
Blank Preparation: Fill a cuvette with deionized water to zero the spectrophotometer.
-
Standard Preparation: Prepare a series of known concentrations for each halogen (chlorine, bromine, and iodine) in deionized water.
-
Reaction: To a separate cuvette, add the DPD reagent and phosphate buffer. Add a specific volume of the halogen standard solution and mix thoroughly.
-
Measurement: Allow the color to develop for the recommended time (typically 3 minutes for total chlorine, immediate for free chlorine). Measure the absorbance at the wavelength of maximum absorbance (typically around 515 nm).
-
Calibration Curve: Plot the absorbance values against the known concentrations for each halogen to generate individual calibration curves.
Procedure for Differentiating Chlorine from Bromine and Iodine:
This procedure utilizes glycine to selectively inhibit the reaction of free chlorine with DPD.
-
Sample Preparation: Take two identical water samples containing a mixture of halogens.
-
Total Oxidant Measurement (Sample 1): To the first sample, add DPD reagent and phosphate buffer. Measure the absorbance as described above. This reading represents the total concentration of chlorine, bromine, and iodine.
-
Bromine and Iodine Measurement (Sample 2): To the second sample, first add the glycine solution and mix. The glycine will bind to any free chlorine, preventing it from reacting with the DPD. Then, add the DPD reagent and phosphate buffer. Measure the absorbance. This reading represents the combined concentration of bromine and iodine.
-
Calculation: The concentration of free chlorine can be determined by subtracting the reading from Sample 2 from the reading from Sample 1.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the reaction of DPD with oxidizing agents and the experimental workflow for their differentiation.
Conclusion
While the DPD method is a robust and convenient tool for measuring chlorine, its cross-reactivity with other oxidizing agents like bromine and iodine cannot be overlooked in a research or drug development setting. The information and protocols provided in this guide offer a framework for objectively comparing the performance of DPD with these alternatives. By employing differential measurement techniques and understanding the quantitative relationships, researchers can achieve more accurate and reliable results, ensuring the integrity of their experimental data. It is recommended that for applications where multiple halogens are present, the specific cross-reactivity is determined empirically under the laboratory's specific experimental conditions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 3. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 4. Comparing Chlorine Measurement Methods [ysi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A guide for DPD testing in Pools and Spas - Palintest [palintest.com]
A Comparative Guide to Method Detection Limit (MDL) Calculation for Chlorine Analysis: DPD vs. Amperometric Methods
For researchers, scientists, and professionals in drug development, precise and reliable analytical methods are paramount. When it comes to water quality analysis, determining the concentration of chlorine is a critical step in ensuring safety and efficacy in various processes. The N,N-diethyl-p-phenylenediamine (DPD) colorimetric method is a widely adopted standard for this purpose.[1][2][3][4] A key performance characteristic of any analytical method is its Method Detection Limit (MDL), which defines the lowest concentration of an analyte that can be reliably distinguished from a blank sample.[5][6][7]
This guide provides a comprehensive comparison of the MDL for the DPD chlorine analysis method with a common alternative, the amperometric electrode method. It includes detailed experimental protocols for MDL determination, quantitative data for comparison, and visualizations to clarify the underlying workflows and principles.
Understanding the Method Detection Limit (MDL)
The MDL is statistically determined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.[6][7] It is a crucial parameter for assessing the sensitivity of an analytical method and ensuring that it is appropriate for the intended application, especially when measuring trace levels of a substance.
Experimental Protocol for MDL Calculation (as per US EPA guidelines)
The United States Environmental Protection Agency (US EPA) outlines a standardized procedure for determining the MDL.[6][8] This protocol is applicable to the DPD chlorine analysis and other quantitative methods.
Objective: To determine the MDL for chlorine using the DPD colorimetric method.
Materials:
-
Spectrophotometer or colorimeter suitable for DPD analysis (wavelength of 515 nm or a filter in the 490-530 nm range)[9]
-
Chlorine-free reagent water
-
Stock chlorine standard solution
-
Volumetric flasks and pipettes
Procedure:
-
Estimate the Initial MDL: Begin by estimating the MDL. This can be based on previous data, the signal-to-noise ratio of the instrument (typically 3-5 times), or a concentration that is 1 to 5 times the expected MDL.[5][8] For DPD chlorine analysis, a common starting concentration is around 0.2 mg/L.[5]
-
Prepare Spiked Samples: Prepare a minimum of seven replicate samples by spiking chlorine-free reagent water with the chlorine standard at the estimated MDL concentration.[5][6][8][10]
-
Analyze the Samples: Process each of the spiked replicate samples through the entire DPD analytical method, from sample preparation to measurement.[10][11] This includes adding the DPD reagent, allowing for color development (typically 3-6 minutes), and measuring the absorbance with the spectrophotometer or colorimeter.[9][12]
-
Calculate the Standard Deviation: Calculate the standard deviation (S) of the measured concentrations from the replicate samples.
-
Determine the Student's t-value: For a one-sided 99% confidence level with n-1 degrees of freedom (where n is the number of replicates), find the appropriate Student's t-value. For seven replicates (6 degrees of freedom), the t-value is 3.143.
-
Calculate the MDL: The MDL is calculated using the following formula: MDL = S × t-value
Workflow for MDL Calculation
Caption: Workflow for determining the Method Detection Limit (MDL).
Comparison of Chlorine Analysis Methods: DPD vs. Amperometric
While the DPD method is a widely used colorimetric technique, the amperometric electrode method presents a common alternative.[3][13] Both methods have distinct principles of operation, advantages, and limitations.
DPD Colorimetric Method: This method relies on the reaction of chlorine with DPD to form a magenta-colored compound.[3][12] The intensity of the color, which is directly proportional to the chlorine concentration, is measured using a spectrophotometer or colorimeter.[3]
Amperometric Electrode Method: This technique involves a sensor with two electrodes. A potential is applied across the electrodes, and the resulting current is proportional to the concentration of chlorine in the sample.[3][13]
Logical Relationship of Chlorine Analysis Methods
Caption: Comparison of DPD and Amperometric chlorine analysis methods.
Quantitative Data Summary
The following table summarizes the reported Method Detection Limits for DPD and amperometric chlorine analysis from various sources. It is important to note that the MDL can vary depending on the specific instrumentation, reagent quality, and sample matrix.
| Analytical Method | Reported MDL (mg/L) | Source / Notes |
| DPD Colorimetric | 0.05 | Established by the US EPA for a specific method.[10] |
| 0.02 - 0.05 | Typical range for compliance monitoring.[5] | |
| 0.03 | Determined using an AQUAfast AQ4000 Colorimeter.[14] | |
| 0.010 | Using 50 mm cells for increased sensitivity.[11] | |
| 0.002 (as µg/L) | For ultra-low range (ULR) total chlorine testing.[15] | |
| Amperometric Titration | 0.08 | Determined in a study comparing it to the DPD method.[16] |
Conclusion
Both the DPD colorimetric and amperometric electrode methods are valuable tools for chlorine analysis, each with its own set of strengths and weaknesses. The DPD method is a well-established, highly sensitive technique, particularly suitable for laboratory settings where high accuracy at low concentrations is required. The calculation of its MDL is a straightforward process guided by EPA protocols, ensuring data reliability. The amperometric method, on the other hand, offers the advantage of continuous, real-time monitoring, making it ideal for process control applications.
For researchers and professionals in drug development, the choice between these methods will depend on the specific application requirements, such as the need for continuous monitoring, the expected concentration range of chlorine, and the potential for interferences in the sample matrix. Understanding the MDL and the protocol for its determination is crucial for validating the chosen method and ensuring the quality and integrity of the analytical results.
References
- 1. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 2. hydroinstruments.com [hydroinstruments.com]
- 3. Comparing Chlorine Measurement Methods [ysi.com]
- 4. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Open File Report 99-193 [water.usgs.gov]
- 9. dec.vermont.gov [dec.vermont.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
- 13. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cdn.hach.com [cdn.hach.com]
- 16. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of Liquid DPD Reagents and DPD Powder Pillows for Colorimetric Chlorine Testing
In the precise world of analytical chemistry, particularly within water quality assessment for research, clinical, and pharmaceutical applications, the choice of reagents can significantly impact the accuracy, efficiency, and reliability of results. The DPD (N,N-diethyl-p-phenylenediamine) colorimetric method is a cornerstone for measuring residual chlorine. This guide provides a detailed comparison of the two common formats for DPD reagents: liquid solutions and powder pillows.
The selection between liquid and powder DPD reagents hinges on a balance of factors including desired accuracy, procedural convenience, and reagent stability. While both formats are based on the same chemical principle—the reaction of DPD with chlorine to produce a magenta color proportional to the chlorine concentration—their physical forms lead to distinct advantages and disadvantages in a laboratory setting.[1][2]
Performance and Practicality: A Head-to-Head Comparison
The primary distinction between the two formats lies in the trade-off between the convenience of pre-measured doses and the speed of liquid dispensing.
| Feature | Liquid DPD Reagents | DPD Powder Pillows |
| Accuracy & Precision | Operator-dependent due to manual dropping; potential for variability in drop size.[3] | High accuracy and precision due to pre-measured, unit-dose format which minimizes human error.[4][5] |
| Ease of Use | Faster application with no packets to open; readily soluble in the sample.[6] | Simple to use with no measurement required, but involves opening individual foil packets.[4][5] |
| Speed of Analysis | Generally faster as the reagent is already in solution and dissolves instantly.[6] | Slower due to the time required to open the pillow and dissolve the powder. |
| Reagent Stability | Shorter shelf life; sensitive to light and may require refrigeration.[1][6] | Long shelf life (typically 2+ years); less susceptible to environmental conditions when unopened.[4] |
| Waste Generation | Minimal waste, primarily the dropper bottle.[6] | Generates foil packet waste for each test performed. |
| Field Usability | Portable, but the need for careful dispensing can be a drawback. | Highly portable and convenient for field testing due to robust, single-use packaging.[4][5] |
Experimental Protocols
Accurate and reproducible results are contingent on rigorous adherence to standardized experimental protocols. Below are detailed methodologies for the determination of free and total chlorine using both liquid DPD reagents and DPD powder pillows, based on established standards such as EPA method 330.5 and Standard Methods 4500-Cl G.[6][7][8][9]
Principle of DPD Colorimetric Analysis
Free chlorine (as hypochlorous acid or hypochlorite (B82951) ion) reacts with the DPD indicator to form a magenta-colored solution. The intensity of this color, measured photometrically, is directly proportional to the free chlorine concentration. For total chlorine determination, potassium iodide is added to the sample. The iodide reacts with combined chlorine (chloramines) to release free iodine, which in turn oxidizes the DPD indicator, and the resulting color intensity represents the total chlorine concentration.[2][6][8]
Experimental Workflow: DPD Powder Pillow Method
The following diagram illustrates the typical workflow for chlorine measurement using DPD powder pillows.
References
- 1. Measuring Chlorine using DPD - Water Industry Journal [waterindustryjournal.co.uk]
- 2. Comparing Chlorine Measurement Methods [ysi.com]
- 3. reddit.com [reddit.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. pfstar.com [pfstar.com]
- 6. Analytical Method [keikaventures.com]
- 7. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 8. scribd.com [scribd.com]
- 9. NEMI Method Summary - 330.5 [nemi.gov]
Inter-laboratory Comparison of the DPD Method for Water Analysis: A Guide for Researchers
This guide provides a comprehensive comparison of the N,N-diethyl-p-phenylenediamine (DPD) method for free and total chlorine analysis in water. It is designed for researchers, scientists, and drug development professionals who rely on accurate and precise measurements of chlorine residuals. This document outlines the standardized experimental protocol, presents inter-laboratory performance data, and discusses critical quality control parameters.
Experimental Protocol: Standard Method 4500-Cl G & EPA Method 330.5
The following protocol is a synthesized procedure based on the widely recognized Standard Method 4500-Cl G and EPA Method 330.5 for the colorimetric determination of free and total chlorine in water.
1. Principle:
The DPD method is based on the oxidation of N,N-diethyl-p-phenylenediamine by chlorine, which produces a magenta-colored compound. The intensity of this color is directly proportional to the chlorine concentration and is measured using a spectrophotometer or colorimeter at a wavelength of approximately 515 nm to 530 nm.[1][2]
-
Free Chlorine: Reacts directly with the DPD indicator in a phosphate (B84403) buffer solution (pH 6.2-6.5) to form the colored product.
-
Total Chlorine: Involves the addition of potassium iodide (KI) to the sample. Chloramines present in the water oxidize the iodide to iodine, which in turn reacts with DPD to produce the colored compound. This allows for the measurement of both free and combined chlorine.
2. Apparatus:
-
Spectrophotometer or filter photometer for use at 515-530 nm, with a light path of 1 cm or longer.
-
Glassware: Erlenmeyer flasks, graduated cylinders, pipettes. All glassware should be properly cleaned and rinsed with chlorine-demand-free water.
3. Reagents:
-
Phosphate Buffer Solution: Dissolve 24 g anhydrous disodium (B8443419) hydrogen phosphate (Na₂HPO₄) and 46 g anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water. Add 100 mL of distilled water containing 800 mg of disodium ethylenediamine (B42938) tetraacetate dihydrate (EDTA). Dilute to 1 L with distilled water.
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate (B1200264) or 1.5 g of DPD sulfate (B86663) pentahydrate in chlorine-free distilled water containing 8 mL of 1+3 H₂SO₄ and 200 mg of EDTA. Make up to 1 L, store in a brown, glass-stoppered bottle, and protect from light.
-
Potassium Iodide (KI), crystals.
-
Standard Potassium Permanganate (KMnO₄) solution (0.891 g/L): Used to prepare chlorine-equivalent standards.
4. Procedure for Free Chlorine:
-
To a 100 mL sample, add 5 mL of phosphate buffer solution and 5 mL of DPD indicator solution.
-
Mix rapidly.
-
Immediately measure the absorbance at 515-530 nm. The reading must be taken within 60 seconds of reagent addition.
-
Determine the chlorine concentration from a calibration curve prepared with known chlorine standards.
5. Procedure for Total Chlorine:
-
Following the free chlorine measurement, add approximately 0.1 g of potassium iodide (KI) to the same sample.
-
Mix to dissolve the KI.
-
Allow the solution to stand for 2 minutes for color development.
-
Measure the absorbance at 515-530 nm.
-
Determine the total chlorine concentration from a calibration curve.
Inter-laboratory Performance Data
The performance of the DPD method has been evaluated in numerous inter-laboratory studies. The following table summarizes key performance metrics from these studies, providing a comparative overview of the method's accuracy and precision at different chlorine concentrations.
| Analyte | Spiked Concentration (mg/L) | Number of Laboratories | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Relative Error (%) | Method | Source |
| Total Residual Chlorine | 0.66 | 25 | - | 27.6 | 15.6 | DPD Colorimetric (EPA 330.5) | [3] |
| Total Residual Chlorine | 0.50 | - | 103 | 12.16 | - | DPD-FAS Titrimetric (EPA 330.4) | [4] |
| Total Chlorine | 0.46 (in 0.47 baseline) | 1 (single lab) | 98.4 | 4.7 | - | DPD Colorimetric | [1] |
Note: The data presented is a compilation from different studies and is intended for comparative purposes. The performance in a specific laboratory may vary.
Quality Control
To ensure the reliability of results obtained using the DPD method, a robust quality control program is essential. Key QC practices include:
-
Method Detection Limit (MDL): The minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The MDL should be determined by each laboratory. For example, one study determined an MDL of 0.03 mg/L.[1]
-
Calibration: A calibration curve should be prepared daily using a blank and a series of at least three standards.
-
Quality Control Samples (QCS): An external source standard should be analyzed with each batch of samples to verify the accuracy of the calibration standards.
-
Blanks: A method blank should be analyzed with each batch to check for contamination.
-
Matrix Spikes: Spiking a sample with a known concentration of chlorine can help to assess potential matrix interferences.
Potential Interferences
Several substances can interfere with the DPD method, leading to inaccurate results. It is crucial to be aware of these potential interferences and take appropriate corrective actions.
-
Oxidized Manganese: This is a common interference that can produce a false positive result. It can be compensated for by using a correction method involving sodium arsenite.
-
Chromium: Can also interfere with the analysis.
-
Color and Turbidity: Can interfere with the photometric measurement. This can be corrected by zeroing the instrument with the sample before adding the DPD reagent.[5]
Workflow for Inter-laboratory Comparison of the DPD Method
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study of the DPD method.
References
DPD Method for Chlorine Analysis: A Performance Comparison Against EPA Standards
For researchers, scientists, and drug development professionals requiring accurate and reliable chlorine measurements, the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method stands as a widely used and EPA-approved technique. This guide provides an objective comparison of the DPD method's performance against established EPA standards and other approved methodologies, supported by experimental data and detailed protocols. The DPD method is recognized for its simplicity and speed, making it suitable for both laboratory and field applications.[1][2]
The United States Environmental Protection Agency (EPA) has approved the DPD colorimetric method for monitoring residual chlorine in drinking water and wastewater.[3][4][5] Specifically, it is referenced in EPA Method 330.5 and Standard Methods 4500-Cl G.[3][4][5][6] This approval underscores its reliability for compliance monitoring under regulations such as the Safe Drinking Water Act and the Clean Water Act.[3][6][7]
Comparative Performance Data
The selection of a chlorine analysis method depends on various factors including the required accuracy, precision, detection limits, and the sample matrix. The following table summarizes the performance characteristics of the DPD method in comparison to another widely accepted EPA-approved method, amperometric titration.
| Parameter | DPD Colorimetric Method | Amperometric Titration |
| Principle | Chlorine reacts with DPD reagent to form a magenta-colored compound, the intensity of which is proportional to the chlorine concentration and is measured with a photometer or spectrophotometer.[3][8][9] | An electrode-based method measuring the change in current resulting from a chemical reaction between chlorine and a titrating agent (e.g., phenylarsine (B13959437) oxide).[10][11] |
| EPA Approval | Yes (e.g., EPA Method 330.5, Standard Method 4500-Cl G).[3][4][6] | Yes, often considered the standard method for calibration.[10] |
| Method Detection Limit (MDL) | Approximately 0.03 mg/L to 0.05 mg/L.[6][7] | Generally lower than DPD, offering high sensitivity. |
| Measurement Range | Typically 0.1 mg/L to 5.0 mg/L, with dilutions possible for higher concentrations.[6][7] | Can cover a larger measurement range than the DPD method.[11] |
| Accuracy | Generally good, with mean recoveries around 98.4% reported in single laboratory studies.[6] | Considered highly accurate and is the standard against which other methods are compared.[10] |
| Precision | Good, with a relative standard deviation of around 4.7% reported for replicate spiked samples.[6] | High precision, but requires more skilled operators.[10] |
| Interferences | Oxidizing agents (e.g., bromine, ozone, manganese, chromate), turbidity, and color can interfere.[6][12][13] Monochloramine can cause a positive interference in free chlorine measurements.[14][15] High chlorine concentrations (>5-10 ppm) can bleach the DPD indicator, leading to falsely low readings.[16] | Fewer chemical interferences compared to the DPD method. However, it is sensitive to changes in pH, temperature, and sample flow.[11] |
| Advantages | Simple, rapid, and suitable for field use.[1][2] Less expensive equipment.[10] Not significantly affected by sample variations in pH, temperature, pressure, and flow.[11] | High accuracy and sensitivity.[10] Does not require reagents for direct measurement.[11] |
| Disadvantages | Susceptible to more chemical interferences.[6][12] Requires reagents that need periodic replacement.[11] High chlorine levels can bleach the indicator.[16] | More complex procedure requiring skilled operators.[10] More expensive and less portable equipment.[10] Sensitive to physical sample parameters.[11] |
Experimental Protocol: DPD Colorimetric Method for Total Chlorine
This protocol is a generalized procedure based on EPA Method 330.5 and Standard Method 4500-Cl G. Specific test kits and instrumentation may have slight variations in their instructions.
1. Sample Collection and Handling:
-
Collect the water sample in a clean, chlorine-demand-free glass or plastic bottle.
-
Analyze the sample immediately after collection as chlorine is unstable.[13][17]
-
Avoid excessive light and agitation, which can accelerate the reduction of chlorine.[13]
2. Reagents and Equipment:
-
DPD reagent (in powder pillow, tablet, or liquid form). For total chlorine, a reagent containing potassium iodide is used.[8]
-
Phosphate buffer solution (often combined with the DPD reagent).
-
Spectrophotometer or colorimeter capable of measuring absorbance at approximately 515-530 nm.[6][15]
-
Glass or optical plastic cuvettes/sample cells.
3. Measurement Procedure:
-
Zeroing the Instrument:
-
Rinse a clean cuvette with the sample water and then fill it to the appropriate mark (e.g., 10 mL).
-
Wipe the outside of the cuvette to ensure it is clean and dry.
-
Place the cuvette with the untreated sample into the instrument and zero the device. This compensates for any background color or turbidity in the sample.[9]
-
-
Sample Measurement:
-
To a separate clean cuvette, add the same volume of the water sample.
-
Add the DPD total chlorine reagent to the sample.
-
Cap the cuvette and invert several times to mix thoroughly until the reagent is dissolved. A pink color will develop if chlorine is present.[6][9]
-
Allow for the specified reaction time (typically 2 to 3 minutes for total chlorine).[6][18]
-
Wipe the cuvette and place it into the instrument.
-
Read the absorbance or concentration value directly from the instrument's display.
-
4. Quality Control:
-
Regularly analyze a laboratory reagent blank (LRB) to check for contamination.[6]
-
Analyze a quality control sample (QCS) from an external source to verify the accuracy of the analysis.[6]
-
Perform replicate analyses to assess precision.
-
Establish a method detection limit (MDL) for your specific laboratory conditions.[7][12]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the DPD colorimetric method for chlorine analysis.
References
- 1. Ensuring Safe Drinking Water: Standard Testing Methods for Chlorine, Ozone, and Chlorine Dioxide [erunwas.com]
- 2. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 3. Comparing Chlorine Measurement Methods [ysi.com]
- 4. gbmicrotest.com [gbmicrotest.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 9. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
- 10. dec.vermont.gov [dec.vermont.gov]
- 11. ysi.com [ysi.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 14. yamathosupply.com [yamathosupply.com]
- 15. cdn.hach.com [cdn.hach.com]
- 16. aquamagazine.com [aquamagazine.com]
- 17. NEMI Method Summary - 334.0 [nemi.gov]
- 18. lovibond.com [lovibond.com]
A Comparative Guide to DPD and Ion-Selective Electrode Methods for Ion Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques for measuring ion concentrations in aqueous solutions: the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method and the ion-selective electrode (ISE) method. This document outlines the principles of each method, provides detailed experimental protocols, and presents a comparative analysis of their performance characteristics to aid researchers in selecting the most appropriate technique for their specific application.
Introduction to the Analytical Methods
DPD Colorimetric Method
The DPD method is a colorimetric technique primarily used for the determination of residual chlorine (free and total) in water samples.[1] It relies on the reaction of DPD with an oxidizing agent, such as chlorine, to produce a stable magenta-colored solution.[1] The intensity of the color is directly proportional to the concentration of the analyte and is measured using a spectrophotometer or colorimeter.[1] The DPD method is a well-established and widely accepted standard for water quality monitoring.[2]
Ion-Selective Electrode (ISE) Method
Ion-selective electrodes are electrochemical sensors that respond to the activity of a specific ion in a solution.[3] An ISE system typically consists of an ion-selective membrane, an internal reference electrode, and an external reference electrode. When the electrode is immersed in a sample, a potential difference develops across the membrane that is proportional to the logarithm of the activity of the target ion. This potential is measured against a stable reference potential, and the resulting voltage is used to determine the ion concentration.[3] Different types of ISEs are available for various ions, with amperometric and potentiometric electrodes being common for chlorine determination.[2]
Comparative Analysis of Performance
The selection of an analytical method depends on various factors, including the specific ion of interest, the sample matrix, the required level of accuracy and precision, and practical considerations such as cost and ease of use. The following tables provide a comparative summary of the DPD and ISE methods.
Table 1: General Performance Characteristics
| Feature | DPD Colorimetric Method | Ion-Selective Electrode (ISE) Method |
| Principle | Colorimetric | Potentiometric or Amperometric |
| Measurement | Concentration | Activity (related to concentration) |
| Selectivity | Specific to certain oxidizing agents | High for the target ion, but can have interferences from similar ions |
| Reagents | Required (DPD reagent, buffer, etc.) | Generally reagent-free (except for calibration standards and ionic strength adjusters)[4] |
| Calibration | Requires calibration curve with standards | Requires multi-point calibration with standards[5] |
| Response Time | Typically a few minutes for color development | Generally rapid, providing real-time or near-real-time measurements |
| Ease of Use | Relatively simple, with pre-packaged reagents available | Can be more complex, requiring proper electrode handling and maintenance |
| Cost | Lower initial instrument cost, ongoing reagent cost | Higher initial instrument cost, lower ongoing cost[4] |
Table 2: Analytical Performance and Interferences
| Parameter | DPD Colorimetric Method | Ion-Selective Electrode (ISE) Method |
| Typical Range | e.g., 0.02 to 2.00 mg/L for low-range chlorine | Wider dynamic range, specific to the electrode |
| Precision | Good, with RSDs typically below 5% | Generally good, but can be affected by drift |
| Common Interferences | Oxidized manganese, iron, chromium, other oxidizing agents (e.g., bromine, ozone)[4] | Ions with similar charge and size, temperature fluctuations, pH, fouling of the electrode surface by oils or biological material[4] |
| Sample Matrix Effects | Can be affected by high turbidity and color | Less affected by turbidity and color, but sensitive to changes in ionic strength |
Table 3: Summary of a Comparative Study on Residual Chlorine Measurement
A study conducted at the Savannah River Site compared the performance of the DPD colorimetric method, an amperometric titrator, and an Orion ion-selective electrode for the analysis of total residual chlorine.[6] While the full quantitative data from this study is not publicly available, the key findings are summarized below.
| Sample Type | Observation |
| Standard Solutions (in high purity water) | No statistically significant difference was observed between the three methods.[6] |
| Cooling Water Samples | Measurements made with the ion-selective electrode were significantly lower than those obtained with the DPD colorimetric method and the amperometric titrator.[6] |
Note: The discrepancy in the cooling water samples may be attributed to matrix effects that interfere with the ISE measurement, highlighting the importance of method validation for specific sample types.
Experimental Protocols
3.1 DPD Colorimetric Method for Total Chlorine
This protocol is a generalized procedure based on standard methods.[1][5]
-
Sample Collection: Collect the water sample in a clean, chlorine-demand-free glass or plastic bottle. The analysis should be performed immediately.
-
Instrumentation Setup: Turn on the spectrophotometer or colorimeter and allow it to warm up. Set the wavelength to 515-530 nm.
-
Blank Preparation: Fill a sample cell with 10 mL of the water sample. This will be used to zero the instrument.
-
Zeroing the Instrument: Place the blank in the cell holder and zero the instrument.
-
Sample Preparation: To a separate 10 mL of the water sample, add the contents of one DPD Total Chlorine Reagent powder pillow or the specified volume of liquid DPD reagent. This reagent typically contains DPD and a buffer. For total chlorine, potassium iodide is also included to react with chloramines.[1]
-
Color Development: Cap the sample cell and invert several times to mix. Allow a reaction time of at least 3 minutes but no more than 6 minutes for full color development.[5]
-
Measurement: Place the prepared sample into the cell holder and read the absorbance.
-
Concentration Determination: The instrument will convert the absorbance reading to the concentration of total chlorine in mg/L based on its internal calibration.
3.2 Ion-Selective Electrode Method for Chloride
This protocol is a generalized procedure for a potentiometric chloride ISE.[3]
-
Electrode Preparation: Before first use or after long-term storage, soak the chloride ISE in a high-concentration standard solution for at least 30 minutes.
-
Instrumentation Setup: Connect the chloride ISE and the reference electrode to a pH/mV meter or an ion meter.
-
Electrode Calibration:
-
Prepare a series of at least three standard solutions of known chloride concentrations that bracket the expected sample concentration.
-
To 100 mL of each standard, add 2 mL of an ionic strength adjuster (ISA) solution.
-
Immerse the electrodes in the lowest concentration standard, stir gently, and wait for a stable reading. Record the millivolt (mV) value.
-
Rinse the electrodes with deionized water and blot dry.
-
Repeat the measurement for the remaining standards, from lowest to highest concentration.
-
Plot the mV readings (linear axis) against the standard concentrations (logarithmic axis) to create a calibration curve.
-
-
Sample Preparation: To 100 mL of the sample, add 2 mL of the ISA solution and stir.
-
Sample Measurement: Rinse the electrodes with deionized water, blot dry, and immerse them in the prepared sample. Wait for a stable reading and record the mV value.
-
Concentration Determination: Determine the chloride concentration of the sample from the calibration curve using the measured mV reading.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the DPD colorimetric and ion-selective electrode methods.
Caption: Experimental workflow for the DPD colorimetric method.
Caption: Experimental workflow for the ion-selective electrode method.
Conclusion
Both the DPD colorimetric method and ion-selective electrodes are valuable tools for ion analysis in various scientific and industrial settings.[2] The DPD method is a robust and well-standardized technique, particularly for chlorine determination, and is often favored for its simplicity and lower initial cost.[4] Ion-selective electrodes offer the advantages of being reagent-free, providing rapid measurements, and having a wide dynamic range.[4] However, they can be more susceptible to interferences from the sample matrix and require careful handling and calibration.[4] The choice between these two methods should be made after careful consideration of the specific application, the nature of the sample, the required analytical performance, and available resources. For critical applications, it is recommended to validate the chosen method for the specific sample matrix to ensure accurate and reliable results.
References
A Comparative Guide to Polysulfide Analysis: N,N-diethyl-p-phenylenediamine (DPD) Method vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method and modern chromatographic techniques for the quantitative analysis of polysulfides. Polysulfides (Sx2-), chains of sulfur atoms, are crucial intermediates in various chemical and biological processes, including the functioning of lithium-sulfur batteries and redox signaling pathways. Accurate quantification of these species is paramount for research and development in these fields.
This document outlines the principles, experimental protocols, and performance characteristics of the DPD method, which relies on the measurement of total sulfide (B99878) after a reductive cleavage of polysulfide chains, and compares it with advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) that can often speciate and quantify individual polysulfide congeners.
At a Glance: Method Comparison
The selection of an appropriate analytical method for polysulfide analysis depends on several factors, including the required sensitivity, the need for speciation of different polysulfide chain lengths, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the DPD method (after reduction) and common chromatographic techniques.
| Parameter | DPD Colorimetric Method (with Reduction) | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) |
| Principle | Reduction of polysulfides to H₂S, followed by colorimetric reaction with DPD to form methylene (B1212753) blue. | Separation of derivatized polysulfides on a column followed by UV or Mass Spectrometric detection. | Separation of polysulfide anions on an ion-exchange column with conductivity or electrochemical detection. |
| Measurement | Total sulfide concentration (indirect measure of total polysulfides). | Concentration of individual polysulfide species (speciation). | Concentration of individual polysulfide species (speciation). |
| Sensitivity | Micromolar (µM) range. | Nanomolar (nM) to micromolar (µM) range. | Micromolar (µM) range. |
| Detection Limit | Generally higher than chromatographic methods. | As low as 15-70 nM for individual polysulfides (HPLC-UV after derivatization).[1] | Typically in the low µM range. |
| Sample Throughput | Relatively high. | Lower, dependent on chromatographic run time. | Moderate. |
| Equipment Cost | Low (spectrophotometer). | High (HPLC system, potentially with MS detector). | Moderate to high (IC system). |
| Chemicals | DPD reagent, reducing agent (e.g., DTT), acid, iron catalyst. | Solvents, derivatizing agents (e.g., methyl trifluoromethanesulfonate). | Eluents, suppressor regenerants. |
| Key Advantage | Simple, cost-effective for total polysulfide estimation. | Excellent for speciation and quantification of individual polysulfides. | Good for speciation of anionic polysulfides. |
| Key Limitation | Does not provide information on individual polysulfide chain lengths. Susceptible to interferences. Polysulfides do not react quantitatively without a reduction step.[2][3] | Requires a derivatization step for neutral polysulfides. | May have limited resolution for very long-chain polysulfides. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the DPD method involving a reduction step and for a common HPLC-based method.
Protocol 1: Total Polysulfide Analysis using Dithiothreitol (DTT) Reduction and the DPD/Methylene Blue Method
This method quantifies the total sulfide content derived from the reductive cleavage of polysulfide chains.
1. Reagents:
-
N,N-diethyl-p-phenylenediamine (DPD) solution
-
Ferric chloride (FeCl₃) catalyst solution
-
Dithiothreitol (DTT) solution (reducing agent)
-
Sulfuric acid (H₂SO₄)
-
Sulfide standards (e.g., Na₂S·9H₂O)
-
Deoxygenated water
2. Procedure:
- Sample Preparation: Prepare samples in an inert atmosphere (e.g., glovebox) to prevent oxidation.
- Reduction of Polysulfides: To a known volume of the polysulfide-containing sample, add a freshly prepared solution of DTT. The concentration of DTT should be in excess of the expected total sulfur concentration from the polysulfides. Allow the reaction to proceed in a sealed, oxygen-free container. The reaction time will need to be optimized depending on the sample matrix and expected polysulfide concentration.
- Color Development:
- To the reduced sample, add the acidic DPD reagent.
- Immediately add the FeCl₃ catalyst solution.
- Mix thoroughly and allow the color to develop for a specified time (typically 15-20 minutes). A blue color (methylene blue) will form, with the intensity proportional to the sulfide concentration.
- Measurement: Measure the absorbance of the solution at 670 nm using a spectrophotometer.
- Quantification: Determine the sulfide concentration from a calibration curve prepared using known concentrations of sulfide standards that have been subjected to the same procedure.
Experimental Workflow for DPD Method with Reduction
Caption: Workflow for total polysulfide analysis using DTT reduction followed by the DPD method.
Protocol 2: Speciation and Quantification of Polysulfides by HPLC with UV Detection after Derivatization
This method allows for the separation and quantification of individual polysulfide species after they are converted to more stable, UV-active derivatives.
1. Reagents:
-
Methyl trifluoromethanesulfonate (B1224126) (methyl triflate) - Caution: Highly reactive and toxic.
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Polysulfide standards (for retention time verification)
2. Procedure:
- Derivatization: In an inert atmosphere, mix the polysulfide sample with methanol. Add methyl triflate to the solution to derivatize the polysulfides into dimethylpolysulfanes ((CH₃)₂Sₓ).[1] The reaction is typically rapid.
- HPLC Analysis:
- Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.
- Use a suitable mobile phase, such as a gradient of methanol and water, to separate the dimethylpolysulfanes.
- Detect the separated compounds using a UV detector at a wavelength appropriate for the derivatives (e.g., 254 nm).
- Quantification: Identify and quantify the individual dimethylpolysulfanes based on the retention times and peak areas relative to standards or by using a response factor if standards are unavailable.
Experimental Workflow for HPLC Analysis of Polysulfides
Caption: Workflow for the speciation and quantification of polysulfides using HPLC with derivatization.
Concluding Remarks
The choice between the DPD method and chromatographic techniques for polysulfide analysis is dictated by the specific research question. The DPD method, when preceded by a reduction step, offers a simple and accessible means to determine the total polysulfide concentration. However, it lacks the ability to provide information on the distribution of different polysulfide chain lengths, which is often critical for understanding the underlying chemistry.
Chromatographic methods, particularly HPLC with derivatization, provide a powerful tool for the detailed speciation and quantification of individual polysulfides. While these methods are more complex and require more expensive instrumentation, the level of detail they provide is indispensable for in-depth studies of polysulfide chemistry in various applications, from materials science to biology. For researchers requiring high sensitivity and speciation, HPLC-based methods are the superior choice.
References
Safety Operating Guide
Proper Disposal of N,N-Diethyl-p-phenylenediamine Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. N,N-Diethyl-p-phenylenediamine sulfate (B86663), a common reagent, requires specific procedures for its proper disposal due to its hazardous nature. This guide provides essential, immediate safety and logistical information for the correct disposal of this compound.
Immediate Safety and Disposal Procedures
N,N-Diethyl-p-phenylenediamine sulfate is classified as a hazardous substance and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1] Improper disposal can lead to environmental contamination and potential health risks.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label containers of this compound waste with its full chemical name and appropriate hazard symbols.
-
Segregate this waste from other chemical waste streams to prevent hazardous reactions, particularly avoiding contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
A lab coat or other protective clothing.
-
In case of dust formation, a particulate respirator is recommended.
-
-
-
Containerization:
-
Use a dedicated, leak-proof, and compatible container for collecting solid this compound waste. The container should be kept tightly closed.
-
For solutions, use a clearly labeled, sealed container.
-
-
Spill Management:
-
In the event of a spill, immediately remove all sources of ignition.[1]
-
For minor spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or scoop the material into a designated hazardous waste container.[1]
-
For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
-
Waste Collection and Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Some sources suggest that for disposal, the material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber. However, this should only be performed by a licensed and qualified disposal facility.
-
Key Safety and Handling Data
The following table summarizes essential quantitative data for this compound, crucial for safe handling and disposal decisions.
| Parameter | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Odor | Odorless | |
| Solubility | Soluble in water | [1] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [1] |
| Hazard Class (DOT) | 6.1 (Toxic) | [1] |
| UN Number | UN2811 | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guidance for Handling N,N-Diethyl-p-phenylenediamine Sulfate
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides immediate, essential safety and logistical information for handling N,N-Diethyl-p-phenylenediamine sulfate, including personal protective equipment (PPE) protocols, step-by-step handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE to minimize exposure and ensure personal safety.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes | Safety glasses with side-shields or Chemical goggles | Must conform to EN166 or NIOSH standards.[4] |
| Hands | Chemical protective gloves | PVC gloves are recommended. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised. For brief contact, a class 3 or higher (> 60 minutes) is suitable. Always inspect gloves before use and use proper removal technique.[1][4] |
| Body | Lab coat or Overalls | A complete suit protecting against chemicals should be worn where there is a risk of exposure.[1][4] |
| Respiratory | Dust respirator | Use a NIOSH-approved or equivalent respirator (e.g., P95 or P1) if user operations generate dust or in case of inadequate ventilation.[2][4] |
Handling and Storage Procedures
Handling:
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[1]
-
Ventilation: Use in a well-ventilated area.[5][6] Local exhaust ventilation should be used where dust is formed.[2][4]
-
Hygiene: Do not eat, drink, or smoke in work areas.[5][6] Wash hands thoroughly after handling and before breaks.[4]
-
Container Handling: Handle and open containers with care in a designated area.[7]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4][5]
-
Incompatibilities: Avoid contact with oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
Spill and Disposal Plan
Spill Response:
-
Minor Spills:
-
Major Spills:
Waste Disposal:
-
Regulations: All waste must be handled in accordance with local, state, and federal regulations.[1] This material and its container must be disposed of as hazardous waste.[1]
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not allow wash water from cleaning equipment to enter drains.[1]
First Aid Measures
-
If Swallowed: Do NOT induce vomiting.[2][3] Rinse mouth with water and call a physician immediately.[2][4] Never give anything by mouth to an unconscious person.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush skin and hair with running water and soap.[1] Seek medical attention if irritation develops.[2]
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids apart.[1][2] Remove contact lenses if present and easy to do.[6] Continue rinsing and consult a physician.[4]
-
If Inhaled: Remove the person to fresh air.[2] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen.[2] Seek medical attention.
Experimental Workflow and Safety Protocols
The following diagrams illustrate the necessary workflows for safely handling and disposing of this compound.
Caption: Safe Handling Workflow Diagram
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. chemos.de [chemos.de]
- 7. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
